molecular formula C10H10N2 B107616 4-Aminoquinaldine CAS No. 6628-04-2

4-Aminoquinaldine

Cat. No.: B107616
CAS No.: 6628-04-2
M. Wt: 158.2 g/mol
InChI Key: COCFIBRMFPWUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoquinaldine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60281. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFIBRMFPWUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216477
Record name 4-Amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6628-04-2
Record name 4-Amino-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinaldinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6628-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINALDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Aminoquinaldine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6628-04-2[1][2]

This technical guide provides a comprehensive overview of 4-Aminoquinaldine (also known as 2-methyl-4-quinolinamine), a heterocyclic aromatic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's properties, synthesis, and biological activities.

Core Properties of this compound

This compound is a solid, appearing as a powder, with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol .[1][2] It is a versatile scaffold used in the synthesis of various biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[1][2]
Molecular Weight 158.20 g/mol [1][2]
CAS Number 6628-04-2[1][2]
Appearance Powder[1][2]
Melting Point 162-166 °C[1][2]
Boiling Point 333 °C[1][2]
Enthalpy of Sublimation (ΔsubH°) 115.30 ± 0.80 kJ/mol[3]
LogP (Octanol/Water Partition Coefficient) 2.125
Water Solubility (log₁₀WS) -3.15 mol/L[3]
Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. A summary of available data is provided below.

Spectroscopic TechniqueKey Data and ObservationsSource
1H NMR Spectra available in public databases.[4]
13C NMR Spectra available in public databases.[4]
FTIR Spectra available in public databases.[4]
Mass Spectrometry (GC-MS) Spectra available in public databases.[4]

Synthesis and Purification

The synthesis of this compound and its derivatives often involves the nucleophilic aromatic substitution of a leaving group, typically chlorine, at the 4-position of the quinaldine (B1664567) ring.

General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-aminoquinoline (B48711) derivatives, which can be adapted for this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylquinoline and the amine source in the chosen solvent.

  • Add the base to the reaction mixture.

  • Heat the mixture to a temperature ranging from 120°C to 180°C. The reaction time can vary from a few hours to overnight, depending on the specific reactants and temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture, which typically involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Due to the basic nature of the amino group, purification by silica (B1680970) gel chromatography can be challenging. The following is a general protocol for the purification of basic amino compounds.

Materials:

  • Crude this compound

  • Silica gel (or alternative stationary phase like alumina)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to the mobile phase is often necessary to prevent peak tailing.

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack a glass column with the slurry, ensuring even packing.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the top of the column.

  • Begin elution with the mobile phase, gradually increasing the polarity to elute the compound.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Biological Activities and Mechanism of Action

This compound and its derivatives have garnered significant interest due to their broad spectrum of biological activities, including antiprotozoal and anticancer effects.[5]

Antileishmanial Activity

Derivatives of this compound have shown potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[6] These compounds are effective against both promastigote and amastigote stages of the parasite.[6]

The proposed mechanism of action involves the induction of apoptosis in the parasite.[6] This is believed to occur through the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and ultimately, parasite death.[6][7]

Anticancer Activity

Recent studies have also highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[8] Some derivatives have exhibited significant antiproliferative effects against cancer cell lines, with potencies comparable to or even exceeding that of the standard chemotherapy drug doxorubicin.[8] The mechanism of action in cancer cells is also thought to involve the induction of apoptosis, potentially through the generation of ROS and subsequent oxidative stress.[8]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Antiprotozoal Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of compounds like this compound for antiprotozoal activity.

Antiprotozoal_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_moa Mechanism of Action Studies Compound_Synthesis Compound Synthesis (this compound Analogs) Primary_Screening Primary Screening (e.g., L. donovani promastigotes) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Intracellular amastigotes) Primary_Screening->Secondary_Screening Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., Macrophage cell line) Secondary_Screening->Cytotoxicity_Assay ROS_Measurement ROS Measurement Secondary_Screening->ROS_Measurement Selectivity_Index Determine Selectivity Index (CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Animal_Model Animal Model of Infection (e.g., BALB/c mice) Selectivity_Index->Animal_Model Promising Leads Efficacy_Testing Efficacy Testing (Parasite load reduction) Animal_Model->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Mitochondrial_Potential Mitochondrial Membrane Potential Assay ROS_Measurement->Mitochondrial_Potential Apoptosis_Assays Apoptosis Assays (e.g., Caspase activity) Mitochondrial_Potential->Apoptosis_Assays

Caption: A generalized workflow for the discovery and evaluation of antiprotozoal compounds.

Proposed Apoptotic Signaling Pathway

The diagram below illustrates the proposed mechanism of this compound-induced apoptosis, initiated by the generation of reactive oxygen species.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress Induction cluster_mitochondria Mitochondrial Response cluster_caspase_cascade Caspase Activation Cascade cluster_apoptosis Apoptotic Events Aminoquinaldine This compound ROS Increased Reactive Oxygen Species (ROS) Aminoquinaldine->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase37 Active Caspase-3/7 Caspase9->Caspase37 PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage DNA_fragmentation DNA Fragmentation Caspase37->DNA_fragmentation Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_fragmentation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound via ROS generation.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of novel antiprotozoal and anticancer agents. Its mechanism of action, primarily through the induction of apoptosis via oxidative stress, presents a promising avenue for therapeutic intervention. This technical guide provides a foundational resource for researchers to further explore the synthesis, properties, and therapeutic applications of this compound and its derivatives.

References

In-Depth Structural Analysis of 4-Amino-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Amino-2-methylquinoline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines the key structural features, spectroscopic properties, and relevant biological pathways associated with this compound, supported by experimental data and methodologies.

Molecular Structure and Crystallographic Data

4-Amino-2-methylquinoline, also known as 4-aminoquinaldine, is a quinoline (B57606) derivative with an amino group at the 4-position and a methyl group at the 2-position. Its structure has been elucidated through single-crystal X-ray diffraction of its monohydrate form. The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amino group, the quinoline nitrogen, and the water molecule.[1]

Crystallographic Data

The crystallographic data for 4-Amino-2-methylquinoline monohydrate provides precise information on the solid-state conformation and packing of the molecule.

ParameterValue
Chemical FormulaC₁₀H₁₀N₂·H₂O
Molecular Weight176.22 g/mol
Crystal SystemOrthorhombic
a4.7432 (8) Å
b13.9070 (13) Å
c14.5129 (16) Å
Volume957.3 (2) ų
Z4
RadiationMo Kα
Temperature298 (2) K

Data sourced from reference[1]

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the molecular structure of 4-Amino-2-methylquinoline and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
Data not available--

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available-

Note: Specific, experimentally derived and assigned chemical shifts and coupling constants for 4-Amino-2-methylquinoline were not available in the searched literature. The tables are provided as a template for experimental data.

Vibrational Spectroscopy (FTIR and FT-Raman)

The Fourier Transform Infrared (FTIR) and FT-Raman spectra reveal the characteristic vibrational modes of the functional groups present in 4-Amino-2-methylquinoline. The experimental vibrational frequencies show good agreement with theoretical wavenumbers calculated by ab initio and DFT methods.[2]

Key FTIR and FT-Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
3445 (FTIR)NH₂ asymmetric stretching
3320 (FTIR)NH₂ symmetric stretching
3065 (FT-Raman)C-H stretching (aromatic)
2925 (FT-Raman)C-H stretching (methyl)
1625 (FTIR)NH₂ scissoring
1595 (FT-Raman)C=C stretching (quinoline)
1375 (FTIR)CH₃ symmetric bending
1270 (FTIR)C-N stretching

Data compiled from reference[2]

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 4-Amino-2-methylquinoline.

Mass Spectrometry Data

m/zRelative Abundance (%)Assignment
158100[M]⁺
130~50[M-C₂H₄]⁺
157~40[M-H]⁺

Data interpreted from NIST Mass Spectrometry Data Center via PubChem.[3]

Experimental Protocols

Synthesis of 4-Amino-2-methylquinoline (Representative Method)

This protocol is a representative method for the synthesis of 4-aminoquinoline (B48711) derivatives via nucleophilic aromatic substitution.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-methylquinoline in ethanol.

  • Add an excess of aqueous ammonia solution to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 4-Amino-2-methylquinoline.

Spectroscopic and Crystallographic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive structural analysis of 4-Amino-2-methylquinoline.

G Workflow for Structural Analysis of 4-Amino-2-methylquinoline cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Amino-2-methylquinoline Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Vibrational Vibrational Spectroscopy (FTIR, FT-Raman) Purification->Vibrational MassSpec Mass Spectrometry Purification->MassSpec XRay Single-Crystal X-ray Diffraction Purification->XRay StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation Vibrational->StructureElucidation MassSpec->StructureElucidation XRay->StructureElucidation

Caption: Workflow for the synthesis, purification, and structural analysis of 4-Amino-2-methylquinoline.

Detailed Experimental Protocols

FTIR Spectroscopy: The FTIR spectrum of solid 4-Amino-2-methylquinoline is recorded using a Bruker IFS 66V spectrometer.[4] A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is prepared by dissolving approximately 10-20 mg of 4-Amino-2-methylquinoline in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

X-ray Crystallography: Single crystals of 4-Amino-2-methylquinoline monohydrate suitable for X-ray diffraction are grown by slow evaporation of a solvent. A suitable crystal is mounted on a diffractometer. Data collection is performed at a controlled temperature (e.g., 298 K) using Mo Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Biological Significance and Signaling Pathways

4-Aminoquinoline derivatives are known for their wide range of biological activities, including anticancer and anti-inflammatory properties. One of the key targets for some 4-aminoquinoline derivatives is the Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in the NOD signaling pathway, which plays a significant role in the innate immune response.

Inhibition of the RIPK2 Signaling Pathway

The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the potential point of inhibition by 4-aminoquinoline derivatives.

G NOD2-RIPK2 Signaling Pathway and Inhibition cluster_upstream Upstream Activation cluster_core Core Signaling Complex cluster_downstream Downstream Effects MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment Ubiquitination Ubiquitination (M1 and K63 chains) RIPK2->Ubiquitination Autophosphorylation & Ubiquitination TAK1 TAK1 Activation Ubiquitination->TAK1 IKK IKK Complex Activation Ubiquitination->IKK TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Inflammation Inhibitor 4-Amino-2-methylquinoline (Potential Inhibitor) Inhibitor->RIPK2 Inhibition

Caption: The NOD2 signaling pathway, highlighting the central role of RIPK2 and its potential inhibition by 4-aminoquinoline derivatives.

This guide provides a foundational understanding of the structural and analytical aspects of 4-Amino-2-methylquinoline. Further research into its biological activities and mechanism of action will be crucial for its development as a therapeutic agent or functional material.

References

Spectroscopic Profile of 4-Aminoquinaldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoquinaldine (IUPAC name: 2-methylquinolin-4-amine), a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.89d1HH-8
7.71d1HH-5
7.50t1HH-7
7.21t1HH-6
6.43s1HH-3
5.45br s2H-NH₂
2.45s3H-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
156.9C-2
152.1C-4
149.3C-8a
129.5C-7
123.8C-5
121.9C-6
119.8C-4a
108.8C-3
24.7-CH₃

Solvent: DMSO-d₆

Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3420StrongN-H stretch (asymmetric)
3300StrongN-H stretch (symmetric)
3180MediumAromatic C-H stretch
1640StrongN-H bend (scissoring)
1600, 1570, 1510Medium-StrongAromatic C=C stretch
1380Medium-CH₃ bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
158100[M]⁺ (Molecular Ion)
15725[M-H]⁺
13045[M-HCN-H]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The acquisition of the presented spectroscopic data followed rigorous experimental protocols to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Varian A-60D spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the ¹³C NMR spectrum, broadband proton decoupling was employed.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound was prepared as a potassium bromide (KBr) pellet.[1] A small amount of the finely ground compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum was recorded in the transmission mode.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.[1] The volatile sample was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions were then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Introduce into High Vacuum Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Spec->MS_Data Structure Molecular Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules, including antimalarial and anticancer agents. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the reaction mechanisms, experimental protocols, and a comparative analysis of the quantitative data associated with each method. The primary synthetic strategies discussed are the Doebner-von Miller reaction, the Conrad-Limpach synthesis, and nucleophilic aromatic substitution (SNAr). This document aims to equip researchers and professionals in drug development with the critical knowledge required for the efficient synthesis and derivatization of this important scaffold.

Introduction

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 4-position, particularly in conjunction with a methyl group at the 2-position, imparts unique physicochemical and biological properties. This compound's structural motif is a key component in several therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. This guide will delve into the core methodologies for its preparation, providing a detailed examination of the underlying chemical principles and practical execution.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of the most prominent methods and their associated quantitative data.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsTypical YieldPurityKey AdvantagesKey Disadvantages
Doebner-von Miller Reaction Aniline (B41778), α,β-Unsaturated carbonyl compound (or precursor)Lewis or Brønsted acids (e.g., HCl, ZnCl₂)Low to ModerateVariableOne-pot synthesis, readily available starting materialsOften produces byproducts, harsh reaction conditions
Conrad-Limpach Synthesis Aniline, β-Ketoester (e.g., ethyl acetoacetate)Acid or base catalyst, high temperatureGood to ExcellentHighHigh yields, good purity of intermediateRequires high temperatures for cyclization
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-2-methylquinoline (B1666326), Amine source (e.g., ammonia)Base, optional catalyst (e.g., Cu salts)Good to ExcellentHighVersatile for introducing various amino groupsRequires pre-functionalized quinoline precursor

Table 1: Comparison of Synthetic Methods for this compound.

Experimental Protocols

Doebner-von Miller Synthesis of this compound

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ.

Procedure:

  • To a mixture of aniline (1.0 eq) and a suitable α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 2.0 eq), add a strong acid catalyst such as concentrated hydrochloric acid or zinc chloride (catalytic amount) cautiously with cooling.

  • Heat the reaction mixture to a temperature of 100-140°C for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium hydroxide (B78521) or calcium hydroxide) to a pH of 8-9.[1]

  • The crude product often separates as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to afford this compound.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline (B36942) (precursor to this compound)

This two-step synthesis first forms a 4-hydroxyquinoline (B1666331) derivative, which can then be converted to the 4-amino derivative.

Step 1: Synthesis of Ethyl 3-(phenylamino)but-2-enoate

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (B1235776) (1.0 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., a drop of sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture at a moderate temperature (e.g., 100-120°C) for 1-2 hours, removing the water formed during the reaction using a Dean-Stark apparatus.

  • The reaction can be monitored by TLC. Once the starting materials are consumed, cool the mixture to room temperature. The crude product can often be used directly in the next step.

Step 2: Cyclization to 4-Hydroxy-2-methylquinoline

  • Add the crude ethyl 3-(phenylamino)but-2-enoate to a high-boiling inert solvent such as mineral oil or diphenyl ether.

  • Heat the mixture to a high temperature (typically 250-270°C) for 30-60 minutes.[2][3]

  • Cool the reaction mixture, which will cause the product to precipitate.

  • Filter the solid product and wash with a low-boiling solvent like hexane (B92381) to remove the high-boiling solvent.

  • The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization.

Step 3: Conversion to 4-Chloro-2-methylquinoline and subsequent amination (SNAr)

The resulting 4-hydroxy-2-methylquinoline can be converted to 4-chloro-2-methylquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[4] The 4-chloro derivative is then subjected to nucleophilic aromatic substitution with an amino source as described in the next section.

Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis

This is a versatile method starting from the readily available 4-chloro-2-methylquinoline.

Procedure:

  • In a sealed pressure vessel, dissolve 4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or DMSO.

  • Add an excess of the amine source. For the synthesis of the primary amine, aqueous or alcoholic ammonia (B1221849) can be used. For substituted amines, the corresponding primary or secondary amine is used (e.g., N,N-dimethylethylenediamine).[5]

  • A base, such as triethylamine (B128534) or potassium carbonate, may be added, particularly when using amine salts.

  • Heat the reaction mixture to a temperature between 120-180°C for 6-24 hours.[5][6] The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Reaction Mechanisms

The understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential byproducts.

Doebner-von Miller Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and can proceed through several pathways. A generally accepted mechanism involves the following key steps:

  • Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring.

  • Dehydration and Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the aromatic quinoline ring.

Doebner_von_Miller reactant reactant intermediate intermediate product product catalyst catalyst arrow_label arrow_label Aniline Aniline MichaelAdduct Michael Adduct (Intermediate) Aniline->MichaelAdduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate + H+ DehydratedIntermediate Dehydrated Intermediate CyclizedIntermediate->DehydratedIntermediate - H₂O Quinaldine This compound (Product) DehydratedIntermediate->Quinaldine Oxidation H_plus H+ Oxidant [O] Conrad_Limpach reactant reactant intermediate intermediate product product condition condition arrow_label arrow_label Aniline Aniline Enamine Enamine Intermediate (β-Aminoacrylate) Aniline->Enamine betaKetoester β-Ketoester betaKetoester->Enamine CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Heat Hydroxyquinoline 4-Hydroxy-2-methylquinoline (Product) CyclizedIntermediate->Hydroxyquinoline - ROH, Tautomerization Heat ~250 °C Acid_Catalyst H+ SNAr_Mechanism reactant reactant intermediate intermediate product product nucleophile nucleophile arrow_label arrow_label Chloroquinaldine 4-Chloro-2-methylquinoline Meisenheimer Meisenheimer Complex (Intermediate) Chloroquinaldine->Meisenheimer Amine Amine (R-NH₂) Amine->Meisenheimer Nucleophilic Attack Aminoquinaldine This compound (Product) Meisenheimer->Aminoquinaldine Loss of Cl⁻

References

The Diverse Biological Activities of 4-Aminoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline (B48711) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Historically recognized for their potent antimalarial effects, exemplified by the widespread use of chloroquine (B1663885), derivatives of 4-aminoquinoline have since demonstrated significant potential in the realms of anticancer, antiviral, and antibacterial therapies. This technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Antimalarial Activity

4-Aminoquinoline derivatives have been a cornerstone of antimalarial chemotherapy for decades.[1][2] Their primary mechanism of action against Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][3] The parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into the non-toxic hemozoin crystal. 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[1][3]

Resistance to traditional 4-aminoquinolines like chloroquine has spurred the development of new derivatives with improved efficacy against resistant strains.[1][4]

Quantitative Antimalarial Data

The following table summarizes the in vitro antimalarial activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CS)~20[5]
ChloroquineW2 (CR)382[4]
Compound 4 W2 (CR)17.3[4]
Compound 18 W2 (CR)5.6[4]
MAQ3D7 (CS)10-20[3]
MAQW2 (CR)50-100[3]
BAQ3D7 (CS)5-15[3]
BAQW2 (CR)20-50[3]
Compound 9a 3D7 (CS)<500[6]
Compound 9a K1 (CR)<500[6]
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10% human serum)

  • Test compounds dissolved in DMSO

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage.

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium.

  • Assay Setup: Add 100 µL of the compound dilutions to the wells of a 96-well plate. Add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Include positive (no drug) and negative (uninfected RBCs) controls.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a sigmoidal dose-response curve.

Workflow for In Vitro Antimalarial Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synchronize Parasite Culture (Ring Stage) C Plate Compounds and Parasitized RBCs A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 72h C->D 37°C, 5% CO2, 5% O2 E Lyse Cells and Add SYBR Green I D->E F Incubate in Dark E->F 1-2h, RT G Measure Fluorescence F->G H Calculate IC50 Values G->H

Caption: Workflow of the SYBR Green I-based in vitro antimalarial susceptibility assay.

Anticancer Activity

The potential of 4-aminoquinoline derivatives as anticancer agents is an area of intense research.[1][7] These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines.[4][8] The proposed mechanisms of action are diverse and include the inhibition of autophagy, induction of apoptosis, and modulation of key signaling pathways such as the PI3K/Akt/mTOR and HIF-1α pathways.[1][7][9]

Quantitative Anticancer Data

The following table presents the 50% growth inhibitory concentrations (GI50) of representative 4-aminoquinoline derivatives against human breast cancer cell lines.

CompoundCell LineGI50 (µM)Reference
ChloroquineMDA-MB-46824.36[1]
ChloroquineMCF-720.72[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[1]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-46810.85[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[1]
Compound 3s MiaPaCa-20.0006[9]
Compound 3s MDA-MB-2310.0533[9]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Signaling Pathways in Anticancer Activity

4-Aminoquinoline derivatives can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer. By inhibiting this pathway, these compounds can suppress tumor growth. Another important target is the HIF-1α signaling pathway , which is critical for tumor adaptation to hypoxic conditions.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G 4-Aminoquinoline 4-Aminoquinoline PI3K PI3K 4-Aminoquinoline->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinoline derivatives.

Antiviral Activity

Certain 4-aminoquinoline derivatives, including chloroquine and hydroxychloroquine, have demonstrated in vitro activity against a range of viruses.[10][11] Their primary antiviral mechanism is thought to involve the alkalinization of endosomes and lysosomes.[10] This increase in pH can interfere with the pH-dependent steps of viral entry and replication, such as the fusion of the viral envelope with the endosomal membrane.[10]

Quantitative Antiviral Data

The following table shows the 50% effective concentration (EC50) of a 4-aminoquinoline derivative against a human coronavirus.

CompoundVirusCell LineEC50 (µM)Reference
HydroxychloroquineSARS-CoV-2Vero0.72[11]
ChloroquineSARS-CoV-2Vero5.47[11]
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Test compounds

  • Agarose or methylcellulose (B11928114) overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Antiviral Mechanism of 4-Aminoquinolines

G Virus Virus Cell Cell Virus->Cell Entry Endosome Endosome (Acidic pH) Cell->Endosome Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Viral Replication Viral Replication Lysosome->Viral Replication Release of Viral Genome 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Endosome Increases pH 4-Aminoquinoline->Lysosome Increases pH New Virions New Virions Viral Replication->New Virions

Caption: Proposed antiviral mechanism of 4-aminoquinolines via endosomal/lysosomal alkalinization.

Antibacterial Activity

4-Aminoquinoline derivatives have also been investigated for their antibacterial properties.[12][13] While generally less potent than their antimalarial or anticancer effects, some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of antibacterial action is not as well-defined as for their other biological activities but may involve interference with bacterial DNA replication or other essential cellular processes.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a common measure of antibacterial activity. The following table provides MIC values for selected 4-aminoquinoline derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µM)Reference
6-chlorocyclopentaquinolinamine (7b)MRSA125[12]
2-fluorocycloheptaquinolinamine (9d)S. pyogenes250[12]
Hybrid 9a S. aureus3-12[13]
Hybrid 9e E. coli3-12[13]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The absorbance can also be read using a microplate reader to determine the inhibition of growth.

Conclusion

The 4-aminoquinoline scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. While their role in combating malaria is well-established, their expanding repertoire of biological activities, including potent anticancer, antiviral, and antibacterial effects, underscores their versatility and importance in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of compounds. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation 4-aminoquinoline derivatives with enhanced efficacy and safety profiles.

References

4-Aminoquinaldine: A Pivotal Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoquinaldine, also known as 4-amino-2-methylquinoline, is a heterocyclic amine that has emerged as a critical starting material and key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its quinoline (B57606) core is a privileged scaffold in medicinal chemistry, bestowing favorable pharmacokinetic and pharmacodynamic properties upon the resulting drug molecules. This technical guide provides a comprehensive overview of this compound's role in pharmaceutical synthesis, with a focus on its application in the development of antimalarial, antileishmanial, and anticancer agents. Detailed experimental protocols for the synthesis of key pharmaceuticals, quantitative data on its physicochemical properties and reaction outcomes, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[1] Among these, 4-aminoquinoline-based drugs have had a profound impact on global health, most notably in the fight against malaria.[2] this compound (4-amino-2-methylquinoline) serves as a readily available and versatile precursor for the synthesis of a variety of biologically active molecules. Its chemical structure allows for facile modification at the 4-amino position, enabling the generation of diverse libraries of compounds for screening and optimization. This guide will delve into the synthetic utility of this compound, providing practical experimental details and exploring the mechanisms of action of the pharmaceuticals derived from it.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀N₂[3][4]
Molecular Weight 158.20 g/mol [3][4]
Appearance Pale yellow crystalline powder[4]
Melting Point 162-166 °C[3]
Boiling Point 333 °C[3]
Solubility Soluble in ethanol, DMSO; slightly soluble in water.[4]
CAS Number 6628-04-2[3][4]

Pharmaceutical Synthesis Utilizing this compound and its Analogs

This compound and its close analog, 4,7-dichloroquinoline (B193633), are pivotal in the synthesis of several key pharmaceuticals. The following sections provide detailed experimental protocols for the synthesis of Chloroquine (B1663885), Amodiaquine (B18356), and a representative anticancer 4-aminoquinoline (B48711) derivative.

Synthesis of Antimalarial Agents

The 4-aminoquinoline scaffold is central to the mechanism of action of many antimalarial drugs, which typically interfere with the detoxification of heme in the malaria parasite.[5][6]

Chloroquine is a widely used antimalarial drug. Its synthesis involves the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine (novaldiamine). While this compound itself is not directly used in the most common synthesis of chloroquine, the synthesis of the core 4-aminoquinoline structure is highly relevant. The following protocol details the synthesis of Chloroquine from the closely related and commonly used precursor, 4,7-dichloroquinoline.

Experimental Protocol: Synthesis of Chloroquine [7]

  • Reaction: 4,7-dichloroquinoline (1 equivalent) is reacted with 4-diethylamino-1-methylbutylamine (1 equivalent) at 180 °C.

  • Procedure:

    • A mixture of 4,7-dichloroquinoline and 4-diethylamino-1-methylbutylamine is heated to 180 °C.

    • The reaction is monitored for completion.

    • Upon completion, the reaction mixture is cooled.

    • The crude product is then purified, typically through recrystallization, to yield Chloroquine.

  • Note: This is a generalized procedure. Specific reaction times and purification solvents may vary and should be optimized.

Amodiaquine is another vital antimalarial drug effective against chloroquine-resistant strains of Plasmodium falciparum. Its synthesis involves a multi-step process starting from 4,7-dichloroquinoline and 4-aminophenol (B1666318).

Experimental Protocol: Synthesis of Amodiaquine Dihydrochloride (B599025) Dihydrate [8][9]

  • Step 1: Synthesis of 7-chloro-4-(4-hydroxyphenylamino)quinoline

    • A mixture of 4,7-dichloroquinoline (19.8 g, 0.10 mol) and 4-aminophenol (11.4 g, 0.104 mol) in acetic acid (60 ml) is stirred at room temperature.

    • The mixture is heated with stirring at 110°C for approximately one hour.

    • The mixture is then cooled to 20°C.

  • Step 2: Mannich Reaction

    • To the cooled mixture from Step 1, formaldehyde (B43269) (14.06 g of a 32% aqueous solution, 0.150 mol) and diethylamine (B46881) (10.95 g, 0.150 mol) are sequentially added.

    • The reaction mixture is heated to 50°C and maintained for four hours.

  • Step 3: Precipitation and Isolation

    • The mixture is cooled in an ice-water bath.

    • 37% aqueous hydrochloric acid solution (22 mL) is added at a rate to keep the internal temperature below 40°C.

    • Stirring is continued for an additional 2 hours to complete the precipitation of the product.

    • The precipitated yellow crystals are collected by filtration and dried at room temperature to a constant weight to yield amodiaquine dihydrochloride diihydrate.

  • Yield: 92%

  • Purity: >99% by HPLC analysis

Synthesis of Anticancer Agents

Recent research has focused on the development of 4-aminoquinoline derivatives as potent anticancer agents.[3][10] These compounds often exhibit cytotoxic effects against various cancer cell lines.

Experimental Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [3]

  • Reaction: A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated.

  • Procedure:

    • The reaction mixture is slowly heated to 80 °C over 1 hour with stirring.

    • The temperature is then increased to 130 °C and maintained for 7 hours with continuous stirring.

    • The reaction mixture is cooled to room temperature and taken up in dichloromethane.

    • The organic layer is washed successively with 5% aqueous NaHCO₃, water, and then brine.

    • The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography over silica (B1680970) gel using a chloroform-methanol mixture as the eluting agent.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pharmaceuticals derived from this compound are a result of their interaction with specific biological pathways.

Antimalarial Mechanism: Inhibition of Heme Detoxification

The primary mechanism of action for 4-aminoquinoline antimalarials like chloroquine is the disruption of the parasite's heme detoxification pathway.[5][6] In the acidic food vacuole of the Plasmodium parasite, hemoglobin from the host's red blood cells is digested, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[11][12]

Heme_Detoxification_Pathway cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Substrate Heme_Drug_Complex Heme-Drug Complex Heme->Heme_Drug_Complex Binding Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Hemozoin Hemozoin (Non-toxic) 4-Aminoquinaldine_Derivative This compound Derivative (e.g., Chloroquine) 4-Aminoquinaldine_Derivative->Heme_Polymerase Inhibition 4-Aminoquinaldine_Derivative->Heme_Drug_Complex Binding Heme_Polymerase->Hemozoin Catalysis Heme_Drug_Complex->Heme_Polymerase Inhibition Leishmania_Apoptosis_Pathway 4_Aminoquinaldine_Derivative This compound Derivative ROS Reactive Oxygen Species (ROS) Generation 4_Aminoquinaldine_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP_Depolarization Mitochondrial Membrane Potential Depolarization Mitochondria->MMP_Depolarization Caspase_Activation Caspase-like Protease Activation MMP_Depolarization->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis (Parasite Death) DNA_Fragmentation->Apoptosis Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation Start This compound or Analog Reaction Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis In_Vitro In Vitro Assays (e.g., Cytotoxicity, Antimalarial) Analysis->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies In_Vivo->Mechanism

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminoquinaldine (4-AQ), a key intermediate in the synthesis of various pharmaceutical compounds. This document focuses on its solubility and melting point, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the workflow for their determination.

Core Physicochemical Properties of this compound

This compound, also known as 4-amino-2-methylquinoline, is a heterocyclic amine with the molecular formula C₁₀H₁₀N₂.[1] Its physicochemical properties are crucial for its handling, formulation, and application in drug development and other chemical syntheses.

Table 1: Quantitative Physicochemical Data for this compound
PropertyValueSolvents/ConditionsSource(s)
Melting Point 95-98 °CNot specified[1]
162-166 °CLiterature value[2][3]
169.35 ± 0.50 °C (442.50 ± 0.50 K)Not specified[4]
Solubility SolubleEthanol, DMSO[1]
Slightly solubleWater[1]
Waterlog10(Solubility in mol/L) = -3.15Crippen Method[4][5]
Water (pH 7.4)>23.7 µg/mLSanford-Burnham Center for Chemical Genomics[6]

Note: The observed variance in melting point values may be attributed to the presence of different polymorphic forms of this compound or impurities.[7] A study has identified multiple anhydrous and solvated crystalline forms, which can exhibit different physical properties.[7]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized experimental procedures. The following sections detail the methodologies for measuring solubility and melting point.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A common method for qualitative and semi-quantitative solubility assessment is as follows:

Protocol for Qualitative Solubility Determination:

  • Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder.

  • Solvent Addition: Transfer the sample to a clean test tube or vial. Add a measured volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO).

  • Agitation: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect the solution for the presence of undissolved solid particles.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps.

  • Classification: Based on the amount of solvent required to dissolve the sample, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).[8][9]

For quantitative solubility determination, methods like the shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) are employed to determine the concentration of the dissolved solute in a saturated solution.[10]

Melting Point Determination

The melting point is a fundamental physical property used for the identification and purity assessment of a crystalline solid.[11][12] The capillary method is a widely accepted standard technique.[13][14]

Protocol for Capillary Melting Point Determination:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[13]

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a thin-walled capillary tube, open at one end. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11][14] Modern instruments often have a built-in thermometer and a magnifying lens for observation.

  • Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[11][12]

  • Slow Heating: For an accurate determination, heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[11]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[11][14] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[11][12]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the key physicochemical properties of a solid compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Reporting Compound This compound (Solid Sample) Grinding Grind to Fine Powder Compound->Grinding MeltingPoint Melting Point Determination (Capillary Method) Grinding->MeltingPoint Load Capillary Solubility Solubility Assessment Grinding->Solubility Weigh Sample MP_Data Record Melting Range MeltingPoint->MP_Data Sol_Data Determine Solubility Profile Solubility->Sol_Data Report Technical Report MP_Data->Report Sol_Data->Report

Caption: Workflow for Physicochemical Characterization.

References

4-Aminoquinaldine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synonyms, Alternative Names, Physicochemical Properties, Synthesis, and Biological Activity

Introduction

4-Aminoquinaldine, also known by its IUPAC name 2-methylquinolin-4-amine, is a heterocyclic amine that serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimalarial, anticancer, antileishmanial, and anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, physicochemical properties, synthetic methodologies, and biological applications, with a particular emphasis on experimental protocols and associated signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Nomenclature and Identification

A clear understanding of the various names and identifiers for this compound is essential for effective literature searching and chemical sourcing.

Identifier TypeValue
Common Name This compound
IUPAC Name 2-methylquinolin-4-amine[2]
Synonyms 4-Amino-2-methylquinoline, 4-Quinaldinamine, NSC 60281
CAS Number 6628-04-2[2]
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.20 g/mol [2]
InChI Key COCFIBRMFPWUDW-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Appearance Pale yellow crystalline powder[5]
Melting Point 162-166 °C
Boiling Point 333 °C
Solubility Soluble in ethanol, DMSO; slightly soluble in water.[5] >23.7 µg/mL at pH 7.4[2][2][5]
Purity (typical) ≥98% (HPLC)[5]

Synthesis and Experimental Protocols

The synthesis of 4-aminoquinoline (B48711) derivatives, including this compound, can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position of the quinoline (B57606) ring.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 4-aminoquinoline derivatives.

G General Workflow for this compound Derivative Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-chloro-2-methylquinoline, Amine) reaction Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup characterization Structural Characterization (e.g., NMR, Mass Spectrometry) workup->characterization invitro In Vitro Assays (e.g., Cytotoxicity, Antileishmanial) characterization->invitro mechanistic Mechanistic Studies (e.g., Signaling Pathway Analysis) invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo G Inhibition of HIF-1α Signaling Pathway by 4-Aminoquinoline Derivatives Hypoxia Hypoxia in Tumor Microenvironment HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex Formation HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HREs) in DNA HIF1_complex->HRE Gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_transcription Tumor_adaptation Tumor Adaptation and Survival (Angiogenesis, Glycolysis) Gene_transcription->Tumor_adaptation AQ_derivative 4-Aminoquinoline Derivative HIF1a_inhibition Inhibition of HIF-1α Expression (Decreased mRNA levels) AQ_derivative->HIF1a_inhibition HIF1a_inhibition->HIF1a_stabilization G Apoptotic Cascade in Leishmania Induced by this compound Derivatives AQ_derivative This compound Derivative (e.g., PP-10) ROS_generation Increased Reactive Oxygen Species (ROS) Generation AQ_derivative->ROS_generation GSH_depletion Depletion of Glutathione (GSH) ROS_generation->GSH_depletion Lipid_peroxidation Increased Lipid Peroxidation ROS_generation->Lipid_peroxidation Mito_dysfunction Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS_generation->Mito_dysfunction Protease_activation Cytosolic Protease Activation (Caspase-like activity) Mito_dysfunction->Protease_activation DNA_fragmentation DNA Fragmentation Protease_activation->DNA_fragmentation Parasite_death Parasite Death DNA_fragmentation->Parasite_death

References

4-Aminoquinaldine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Aminoquinaldine (also known as 4-amino-2-methylquinoline). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This guide is intended for laboratory personnel and professionals involved in drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid, beige powder.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 6628-04-2[2]
Molecular Formula C₁₀H₁₀N₂[2][3][4]
Molecular Weight 158.20 g/mol [2][3][4]
Appearance Slightly beige solid/powder[1][2]
Melting Point 162-166 °C[2][5]
Boiling Point 333 °C[2][5]
Solubility Soluble in water.[6] Greater than 23.7 µg/mL at pH 7.4.[3][4][3][4][6]
Synonyms 2-Methyl-4-quinolinamine, 4-Amino-2-methylquinoline, 4-Quinaldinamine, NSC 60281[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification: [3][4]

  • Skin Irritation: Category 2[3][4]

  • Eye Irritation: Category 2[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3][4]

  • Acute Toxicity (Oral): While not consistently classified, some sources indicate it may be harmful if swallowed (Acute Tox. 4).[3][4]

Hazard Statements: [3][4][7]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H302: Harmful if swallowed.[3][4]

Signal Word: Warning

The toxicological properties of this substance have not been fully investigated.[1] As with many aromatic amines, there is potential for adverse health effects with prolonged or repeated exposure.[8][9]

Experimental Protocols

Acute Dermal Irritation/Corrosion Study (OECD 404)

Objective: To determine the potential of this compound to cause irritation or corrosion to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Preparation: The day before the test, a small area of the animal's back is clipped free of fur.

  • Application: A small amount (e.g., 0.5 g) of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion Study (OECD 405)

Objective: To assess the potential of this compound to cause irritation or corrosion to the eyes.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Application: A small, measured amount (e.g., 0.1 mL of a solution or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and discharge, at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The cornea and iris are also examined for any adverse effects.

  • Scoring: The ocular reactions are scored according to a standardized scale.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and risk.

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided below.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust.[1][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[1][10]
Skin and Body Protection Standard laboratory coat, protective clothing.To protect clothing and skin from contamination.[1][10]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.To avoid inhalation of dust or vapors.[1][5][10]
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[11] Wash hands thoroughly after handling.[1] Use only in a well-ventilated area.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
Accidental Release Measures
  • Small Spills: Vacuum or sweep up material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways.[12] Contain the spill and collect the material for disposal.[12]

Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

  • Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides, may be generated.[5]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[10] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for proper disposal procedures.[10] Do not allow the material to enter drains or the environment.[5]

Visualizations

Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense in Fume Hood Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose

Caption: General laboratory workflow for handling hazardous chemicals.

Risk Assessment Logic

This diagram outlines the logical steps involved in performing a risk assessment before working with a chemical like this compound.

G Identify_Hazards Identify Chemical Hazards (Irritant, Toxic) Assess_Exposure Assess Potential Exposure Routes (Inhalation, Skin, Eyes) Identify_Hazards->Assess_Exposure Evaluate_Risks Evaluate Risks Based on Procedure Assess_Exposure->Evaluate_Risks Implement_Controls Implement Control Measures (Fume Hood, PPE) Evaluate_Risks->Implement_Controls Review_and_Update Review and Update Assessment Implement_Controls->Review_and_Update

Caption: Logical steps for a chemical risk assessment.

Hypothetical Signaling Pathway

Aromatic amines can be metabolized into reactive intermediates that may lead to cellular damage and toxicity. While the specific pathways for this compound are not well-defined, the following diagram illustrates a generalized, hypothetical pathway of aromatic amine-induced toxicity.

G Aromatic_Amine This compound (Aromatic Amine) Metabolic_Activation Metabolic Activation (e.g., Cytochrome P450) Aromatic_Amine->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxy arylamine) Metabolic_Activation->Reactive_Metabolite DNA_Adducts Formation of DNA Adducts Reactive_Metabolite->DNA_Adducts Oxidative_Stress Generation of Reactive Oxygen Species (ROS) Reactive_Metabolite->Oxidative_Stress Cellular_Damage Cellular Damage (Mutation, Apoptosis) DNA_Adducts->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: Hypothetical pathway of aromatic amine-induced toxicity.

References

An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: From Cinchona Bark to a Synthetic Arsenal

The journey of 4-aminoquinoline (B48711) compounds is a compelling narrative in the history of medicinal chemistry, originating from natural remedies and evolving into a cornerstone of synthetic antimalarial therapy. For centuries, the bark of the Cinchona tree was the sole effective treatment for malaria, with its active alkaloid, quinine (B1679958), being isolated in 1820 by French chemists Pelletier and Coventou. The strategic importance of quinine became critically apparent during World War II, when the primary supply from Java was cut off, catalyzing intensive research efforts to develop synthetic alternatives. This necessity spurred the development of the 4-aminoquinoline class of drugs, forever changing the landscape of malaria treatment.

The Historical Breakthrough: Synthesis of Chloroquine (B1663885) and its Analogs

The foundational molecule of this class, chloroquine, was first synthesized in 1934 by Hans Andersag and his colleagues at the German company Bayer. Initially sidelined due to perceived toxicity, it was re-evaluated by American and British scientists during the war and emerged as a highly effective and well-tolerated antimalarial agent. Following the war, its use became widespread. In 1946, in an effort to create less toxic alternatives, a hydroxylated analog, hydroxychloroquine, was developed. Another significant analog, amodiaquine, which is structurally related to chloroquine but contains a p-hydroxyanilino ring in its side chain, was also developed and proved effective against many chloroquine-resistant strains.

Caption: Logical Development of 4-Aminoquinoline Antimalarials.

Mechanism of Action: Disrupting Heme Detoxification

The antimalarial activity of 4-aminoquinoline compounds is exerted during the intraerythrocytic stage of the Plasmodium parasite's lifecycle. In this phase, the parasite resides within the host's red blood cells, digesting hemoglobin in an acidic digestive vacuole to obtain essential amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite.

To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (also known as the "malaria pigment"). 4-aminoquinolines, being weak bases, readily cross cell membranes and accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole through a process of pH trapping. Once inside, the protonated 4-aminoquinoline molecules are thought to cap the growing hemozoin crystal, preventing further polymerization. This inhibition leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.

Mechanism_of_Action Mechanism of Action of 4-Aminoquinolines cluster_parasite Parasite Digestive Vacuole (Acidic pH) cluster_drug Drug Action hemoglobin Hemoglobin (from host RBC) heme Toxic Free Heme hemoglobin->heme Digestion polymerization Heme Polymerization heme->polymerization hemozoin Hemozoin (Non-toxic crystal) polymerization->hemozoin toxicity Heme Accumulation & Parasite Lysis polymerization->toxicity Blockage leads to drug_outside 4-Aminoquinoline (4-AQ) (in blood) drug_inside Protonated 4-AQ (Accumulated in vacuole) drug_outside->drug_inside pH Trapping drug_inside->polymerization Inhibits

Caption: Mechanism of Action of 4-Aminoquinolines.

The Challenge of Resistance: PfCRT and Drug Efflux

The widespread use of chloroquine inevitably led to the emergence and spread of resistant Plasmodium falciparum strains, first reported in the late 1950s. This resistance poses a significant challenge to malaria control. The primary mechanism of resistance is linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole.

In chloroquine-sensitive parasites, the drug accumulates to high levels within the vacuole. However, in resistant strains, mutated PfCRT acts as an efflux pump, actively transporting the protonated chloroquine out of the digestive vacuole. This reduces the drug's concentration at its site of action, allowing heme polymerization to proceed and the parasite to survive. Chloroquine-sensitive parasites accumulate significantly more of the drug in their digestive vacuoles than resistant strains.

Structure-Activity Relationship (SAR) Studies

The development of new 4-aminoquinoline analogs and the understanding of their mechanism of action have been heavily guided by structure-activity relationship (SAR) studies. These studies have elucidated key structural features required for antimalarial activity, particularly against chloroquine-resistant strains.

  • The 7-Chloro Group: The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline (B57606) ring is crucial for high antimalarial potency. This feature is common to chloroquine, hydroxychloroquine, and amodiaquine.

  • The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is a primary modulator of activity, especially against resistant strains.

    • Length: Altering the length of the alkyl chain can restore activity against chloroquine-resistant parasites.

    • Terminal Amine: The basicity of the terminal amino group is essential for the accumulation of the drug in the acidic digestive vacuole. Modifications to the alkyl substituents on this distal amine can impact both efficacy and the ability to overcome resistance. Bulky substituents have been shown to increase stability and efficacy against resistant strains.

Key Experimental Protocols in 4-Aminoquinoline Research

The evaluation of novel 4-aminoquinoline compounds relies on a series of standardized in vitro and in vivo assays.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This high-throughput method is widely used to determine the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum cultures.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells (RBCs) at a defined hematocrit (e.g., 2%) in complete medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine).

  • Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to a 96-well microtiter plate.

  • Assay Setup: Parasitized RBCs (e.g., 2% parasitemia, 2% hematocrit) are added to the wells containing the drug dilutions. Control wells include non-treated parasitized RBCs (negative control) and parasitized RBCs treated with a known antimalarial like chloroquine or artemisinin (B1665778) (positive control).

  • Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the RBCs. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well. The dye binds to parasite DNA.

  • Data Acquisition: Fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings, which are proportional to the amount of parasite DNA, are used to calculate the percentage of parasite growth inhibition relative to the drug-free control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hemozoin Inhibition Assay

This assay assesses the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin), which is central to the mechanism of action of 4-aminoquinolines.

Methodology:

  • Reaction Setup: In a 96-well plate, a solution of hemin (B1673052) chloride (hematin) dissolved in a solvent like DMSO is mixed with the test compound at various concentrations.

  • Initiation of Polymerization: β-hematin formation is initiated by adding an acidic buffer (e.g., sodium acetate, pH 4.8) that mimics the environment of the parasite's digestive vacuole. The reaction may be seeded with pre-formed β-hematin crystals.

  • Incubation: The plate is incubated, often at an elevated temperature (e.g., 37°C or 60°C), for several hours to allow for polymerization.

  • Quantification: After incubation, the plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted hemin is removed. The pellet is washed (e.g., with DMSO) to remove any drug-heme complexes. The amount of formed β-hematin is then quantified, often by dissolving it in a basic solution (e.g., NaOH) and measuring the absorbance of the resulting heme monomer solution at ~405 nm.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is the standard preliminary in vivo test to evaluate the efficacy of a potential antimalarial drug in a rodent model.

Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with red blood cells infected with a rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.

  • Drug Administration: The test compound is administered to groups of infected mice, usually orally or subcutaneously, for four consecutive days, starting on the day of infection (Day 0). A vehicle control group (receiving only the drug solvent) and a positive control group (receiving a standard drug like chloroquine) are included.

  • Parasitemia Monitoring: On Day 4 post-infection, a thin blood smear is prepared from the tail blood of each mouse.

  • Microscopic Analysis: The blood smears are stained with Giemsa stain. The percentage of parasitemia is determined by light microscopy, typically by counting the number of infected RBCs per 1,000 total RBCs.

  • Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression.

Experimental_Workflow General Workflow for 4-Aminoquinoline Synthesis and Screening start_materials Start: 4,7-dichloroquinoline + Desired Amine synthesis Synthesis (Nucleophilic Aromatic Substitution) start_materials->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound_library Library of Novel 4-AQ Analogs purification->compound_library in_vitro In Vitro Screening (IC50 vs. P. falciparum strains) compound_library->in_vitro hemozoin_assay Mechanism Assay (Hemozoin Inhibition) compound_library->hemozoin_assay cytotoxicity Cytotoxicity Assay (e.g., vs. Human Cell Lines) compound_library->cytotoxicity hit_selection Hit Compound Selection (High Potency, Low Toxicity) in_vitro->hit_selection hemozoin_assay->hit_selection cytotoxicity->hit_selection in_vivo In Vivo Testing (e.g., 4-Day Suppressive Test in mice) hit_selection->in_vivo Promising Hits lead_compound Lead Compound for Further Development in_vivo->lead_compound

Caption: General Workflow for 4-Aminoquinoline Synthesis and Screening.

Quantitative Analysis of Antimalarial Activity

The following tables summarize the in vitro activity of various 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The IC₅₀ (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Activity of Key 4-Aminoquinoline Drugs

Compound P. falciparum Strain IC₅₀ (nM) Reference
Chloroquine 3D7 (CQS) 15 - 30
Chloroquine K1 (CQR) 200 - 400
Chloroquine Dd2 (CQR) 150 - 300
Amodiaquine 3D7 (CQS) 10 - 25
Amodiaquine K1 (CQR) 30 - 60

| Amodiaquine | Dd2 (CQR) | 40 - 80 | |

Table 2: In Vitro Activity of Novel N-Benzyl-4-Aminoquinoline Analogs These compounds were designed to avoid the formation of toxic quinone-imine metabolites associated with amodiaquine.

Compound IDP. falciparum StrainIC₅₀ (nM) - Lab AIC₅₀ (nM) - Lab BResistance Index (RI)a
1 3D7 (CQS)21.3 ± 4.511.2 ± 1.2
K1 (CQR)42.1 ± 11.416.2 ± 1.81.5 - 2.0
Dd2 (CQR)41.5 ± 5.621.5 ± 2.61.9 - 2.0
2 3D7 (CQS)19.4 ± 3.810.5 ± 2.1
K1 (CQR)29.8 ± 7.213.4 ± 1.51.3 - 1.5
Dd2 (CQR)34.1 ± 4.918.9 ± 3.41.8
3 3D7 (CQS)18.5 ± 2.99.8 ± 1.7
K1 (CQR)25.6 ± 6.111.5 ± 2.31.2 - 1.4
Dd2 (CQR)28.7 ± 4.315.4 ± 2.91.6
4 3D7 (CQS)15.2 ± 3.18.1 ± 1.3
K1 (CQR)19.8 ± 4.59.2 ± 1.81.1 - 1.3
Dd2 (CQR)22.4 ± 3.712.1 ± 2.11.5
Data synthesized from.
aResistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). A low RI suggests a lower potential for cross-resistance with chloroquine.

Modern Drug Development and Future Directions

Despite the challenge of resistance, the 4-aminoquinoline scaffold remains a critical focus for antimalarial drug discovery due to its proven efficacy, low cost, and simple synthesis. Current research is focused on several key areas:

  • Modification of the Side Chain: The majority of new analogs feature variations in the aminoalkyl side chain to enhance activity against resistant strains and improve pharmacokinetic properties.

  • Hybrid Molecules: Creating hybrid compounds that combine the 4-aminoquinoline core with other pharmacophores (e.g., pyrimidine) to develop multi-targeting agents.

  • Resistance Reversal: Developing compounds that can reverse chloroquine resistance, for instance, by inhibiting the PfCRT transporter, allowing chloroquine to re-accumulate in the parasite.

The enduring legacy of 4-aminoquinolines in the fight against malaria underscores the power of medicinal chemistry to address global health crises. A deep understanding of their history, mechanism, and SAR continues to guide the development of the next generation of life-saving therapies.

A Theoretical Investigation into the Molecular Structure of 4-Aminoquinaldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the theoretical studies on the molecular structure of 4-Aminoquinaldine (4-amino-2-methylquinoline). It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the computational methodologies, including Density Functional Theory (DFT), used to elucidate the molecule's geometric, vibrational, and electronic properties. Key data on bond lengths, angles, vibrational frequencies, and frontier molecular orbitals are summarized. The guide also outlines the standard computational workflows and the significance of these theoretical analyses in understanding the molecule's reactivity and potential as a pharmaceutical scaffold.

Introduction

This compound, also known as 4-amino-2-methylquinoline, is a heterocyclic aromatic compound belonging to the quinoline (B57606) class of molecules.[1][2] Its molecular formula is C₁₀H₁₀N₂ and its structure features a quinoline core with an amino group at the 4-position and a methyl group at the 2-position.[2][3] The quinoline scaffold is of significant interest in medicinal chemistry, and derivatives of this compound have been investigated for their biological activities, including as potential antileishmanial agents.[4]

Understanding the three-dimensional structure, stability, and electronic properties of this compound is crucial for rational drug design and for predicting its chemical behavior. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful and cost-effective tool for these investigations.[5] DFT methods allow for the detailed examination of molecular properties such as optimized geometry, vibrational spectra (FT-IR and Raman), and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This guide synthesizes the theoretical approaches used to characterize the molecular structure of this compound.

Computational and Methodological Protocols

The theoretical study of a molecule like this compound typically follows a structured computational workflow. The primary goal is to find the most stable conformation of the molecule (geometry optimization) and then to calculate its various properties at that stable state.

Geometry Optimization

The initial step in any theoretical analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

Methodology:

  • Theoretical Framework: Density Functional Theory (DFT) is widely employed for its balance of accuracy and computational cost.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used functional for such calculations.[6][7]

  • Basis Set: A basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-311+G(d,p) or 6-31G(d,p), are frequently used for organic molecules, providing a good description of electron distribution, including polarization and diffuse functions.[5][6]

  • Software: Quantum chemistry software packages like Gaussian, Q-Chem, or CASTEP are used to perform these calculations.[1][7][8]

  • Confirmation of Minimum: After optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8]

G cluster_workflow General Computational Workflow A Initial Molecular Structure (e.g., from 2D sketch) B Geometry Optimization (DFT: e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirmation of Minimum) B->C D Property Calculations (on Optimized Geometry) C->D No Imaginary Frequencies E Vibrational Analysis (IR/Raman Spectra) D->E F Electronic Analysis (HOMO-LUMO, MEP) D->F G NBO Analysis (Bonding, Charges) D->G

Caption: A typical workflow for the theoretical analysis of a molecular structure.
Vibrational Frequency Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.[6] The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).[8]

Electronic Structure and NBO Analysis

To understand the reactivity and kinetic stability of the molecule, electronic properties are calculated.

  • Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions.[9] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing orbitals into Lewis structures (bonds, lone pairs).[12] It reveals information about hybridization, natural atomic charges, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[13]

Molecular Structure and Geometry

Theoretical calculations show that the this compound molecule is largely planar, a characteristic feature of the fused aromatic ring system.[1] The amino group may exhibit a slight pyramidal conformation to optimize hydrogen bonding in the solid state.[1] The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) calculated using DFT provide a detailed picture of the molecular framework.

Table 1: Representative Optimized Geometric Parameters of this compound (Note: These values are illustrative and depend on the specific level of theory (e.g., B3LYP/6-31G(d)).

Parameter TypeAtoms InvolvedCalculated Value (Å or °)
Bond Length C2-N1~1.37 Å
C4-C10~1.42 Å
C4-N2~1.38 Å
C2-C11 (Methyl C)~1.51 Å
Bond Angle C3-C4-N2~121.5°
C10-C4-N2~118.0°
N1-C2-C3~122.5°
Dihedral Angle C3-C4-N2-H~180.0° (planar) or ~25° (pyramidal)[1]
N1-C9-C8-C7~0.5°

Vibrational Spectroscopy Analysis

The vibrational spectrum of this compound is complex due to its multiple functional groups. Theoretical calculations are essential for assigning the various vibrational modes, such as C-H stretching, N-H stretching, C=C aromatic ring stretching, and various bending modes. Comparisons between calculated and experimental frequencies help validate the computational model.

Table 2: Selected Theoretical and Experimental Vibrational Frequencies for this compound (Note: Experimental data for anhydrate form I° has been published.[1] Calculated frequencies are often scaled to better match experimental values.)

Calculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
~3450~3440N-H Asymmetric Stretch
~3350~3345N-H Symmetric Stretch
~3060~3055Aromatic C-H Stretch
~2930~2925Methyl C-H Stretch
~1640~1635N-H Scissoring
~1590~1585Aromatic C=C Stretch
~1500~1505Aromatic C=C Stretch
~1270~1275C-N Stretch

Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is primarily located over the amino group and the quinoline ring, indicating these are the main sites of electron donation (nucleophilic character). The LUMO is distributed across the aromatic ring system, representing the region most likely to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing chemical reactivity and kinetic stability. A larger gap implies higher stability.

G LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The HOMO-LUMO energy gap (ΔE) determines molecular stability.

Table 3: Calculated Electronic Properties of this compound (Note: Values are illustrative, calculated at the B3LYP/6-31G(d) level.)

ParameterDefinitionTypical Calculated Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital~ -5.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.8 eV
Energy Gap (ΔE)E_LUMO - E_HOMO~ 4.7 eV
Ionization Potential (I)≈ -E_HOMO~ 5.5 eV
Electron Affinity (A)≈ -E_LUMO~ 0.8 eV
Chemical Hardness (η)(I - A) / 2~ 2.35 eV
Molecular Electrostatic Potential (MEP)

An MEP map of this compound reveals the regions of negative and positive electrostatic potential.

  • Negative Regions (Red/Yellow): These are located around the nitrogen atom of the quinoline ring (N1) and the nitrogen of the amino group (N2), indicating these are the most favorable sites for electrophilic attack.

  • Positive Regions (Blue): These are found around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack or hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides quantitative insight into the bonding and delocalization within the molecule. For this compound, it would highlight strong σ bonds forming the molecular framework and π-bonds of the aromatic system. A key aspect is the analysis of donor-acceptor interactions, which can be quantified using second-order perturbation theory.

Table 4: Representative NBO Second-Order Perturbation Analysis (This table highlights key intramolecular delocalization effects.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N2 (Amino)π(C3-C4)~45.5Lone Pair -> Antibond (π-conjugation)
π(C5-C10)π(C6-C7)~22.1π -> π* (Aromatic delocalization)
π(C8-C9)π(N1-C2)~19.8π -> π (Aromatic delocalization)
σ(C4-H)σ(N2-C4)~5.0σ -> σ (Hyperconjugation)

The most significant interaction is typically the delocalization of the nitrogen lone pair (LP) of the amino group into the antibonding π* orbitals of the adjacent aromatic ring, which confirms the strong electron-donating nature of the amino group.

Conclusion

Theoretical studies based on Density Functional Theory provide a comprehensive and detailed understanding of the molecular structure of this compound. These computational methods allow for the precise determination of geometric parameters, the prediction and assignment of vibrational spectra, and the elucidation of electronic properties that govern the molecule's stability and reactivity. The insights gained from analyzing the optimized geometry, frontier molecular orbitals, MEP, and NBOs are invaluable for researchers in medicinal chemistry and materials science, facilitating the rational design of novel compounds and the prediction of their physicochemical properties. The synergy between computational prediction and experimental validation remains a cornerstone of modern chemical research.[1][14]

References

4-Aminoquinaldine potential as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminoquinaldine as a Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-amino-2-methylquinoline, is a heterocyclic aromatic amine that has emerged as a crucial building block in the field of organic and medicinal chemistry.[1] Its quinoline (B57606) core is a "privileged scaffold," frequently found in molecules with significant biological activity.[2] This guide provides a comprehensive overview of this compound's physicochemical properties, its reactivity, and its application in the synthesis of a diverse range of functional molecules, particularly within drug discovery and development. The unique structural features of this compound, including the nucleophilic amino group and the versatile quinoline ring system, make it an ideal starting point for creating complex molecular architectures. Its derivatives have shown promise as antimalarial, anticancer, antiviral, and anti-inflammatory agents.[3][4]

Physicochemical and Spectroscopic Properties

This compound is a pale yellow crystalline powder with a slight amine-like odor.[1] A summary of its key physical and chemical properties is provided below, offering essential data for its handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-methylquinolin-4-amine[5]
Synonyms 4-Amino-2-methylquinoline, 4-Quinaldinamine[1][6]
CAS Number 6628-04-2[1][7]
Molecular Formula C₁₀H₁₀N₂[1][7]
Molecular Weight 158.20 g/mol [1][7]
Appearance Pale yellow crystalline powder[1]
Melting Point 162-166 °C (lit.), 95-98°C[1]
Boiling Point 333 °C (lit.)
Solubility Soluble in ethanol, DMSO; slightly soluble in water[1]
pKa Data available in IUPAC Digitized pKa Dataset[5]
SMILES CC1=NC2=CC=CC=C2C(=C1)N[5]
InChIKey COCFIBRMFPWUDW-UHFFFAOYSA-N[5]

Table 2: Spectroscopic Data Summary for this compound

Spectroscopy TypeData Reference
¹H NMR Available from SpectraBase, Varian A-60D
¹³C NMR Available from SpectraBase, Aldrich Chemical Company, Inc.
Mass Spectrometry (GC-MS) Available from NIST Mass Spectrometry Data Center
FTIR (KBr Wafer) Available from SpectraBase, Aldrich Chemical Company, Inc.
Raman Spectra Available from Bio-Rad Laboratories, Bruker MultiRAM FT-Raman

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of both the exocyclic amino group and the quinoline ring itself. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for diverse molecular scaffolds.

Reactions at the Amino Group

The primary amino group at the C4 position is a key handle for derivatization. It readily undergoes reactions typical of aromatic amines, allowing for the introduction of various side chains and functional groups crucial for modulating the biological activity of the resulting compounds.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse substituents or to serve as a protecting group.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl side chains. This is fundamental in the synthesis of many antimalarial drugs like chloroquine (B1663885), where the side chain is critical for activity.[8][9]

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced or used in cyclization reactions.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield corresponding ureas and thioureas, which are common pharmacophores in kinase inhibitors.

Reactions on the Quinoline Ring

While the amino group is the most reactive site, the quinoline nucleus can also be functionalized, typically through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, often requiring prior modification of the ring. For instance, a common strategy involves starting with a halogenated quinoline (e.g., a bromo-substituted this compound) to enable reactions like Suzuki or Buchwald-Hartwig couplings.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling of a halogenated this compound derivative with boronic acids or esters to introduce aryl or heteroaryl groups.[10]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to form new C-N bonds, further elaborating the aromatic system.[3]

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction of a halo-quinaldine with terminal alkynes to introduce alkynyl moieties.[11]

The following diagram illustrates the primary reaction pathways available for this compound, highlighting its role as a versatile synthetic hub.

G cluster_main Core Building Block cluster_reactions Key Reaction Types cluster_products Resulting Scaffolds / Molecules This compound This compound C₁₀H₁₀N₂ N-Alkylation N-Alkylation This compound->N-Alkylation R-X or RCHO, NaBH₃CN Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation RCHO Cross-Coupling (e.g., Suzuki) Cross-Coupling (e.g., Suzuki) This compound->Cross-Coupling (e.g., Suzuki) Ar-B(OH)₂, Pd cat. (Requires halogenated precursor) N-Acylation N-Acylation Amides Amides N-Acylation->Amides Secondary/Tertiary Amines Secondary/Tertiary Amines N-Alkylation->Secondary/Tertiary Amines Imines (Schiff Bases) Imines (Schiff Bases) Schiff Base Formation->Imines (Schiff Bases) Biaryl Compounds Biaryl Compounds Cross-Coupling (e.g., Suzuki)->Biaryl Compounds

Caption: Key synthetic transformations of this compound.

Application in the Synthesis of Bioactive Molecules

This compound is a precursor to a multitude of compounds with significant therapeutic potential.

Antimalarial Agents

The 4-aminoquinoline (B48711) scaffold is the cornerstone of several critical antimalarial drugs.[8][12] The development of agents like chloroquine and amodiaquine (B18356) paved the way for modern antimalarial therapy.[2][4] Research continues into novel 4-aminoquinoline derivatives to combat the growing problem of drug-resistant strains of Plasmodium falciparum.[9] The general synthetic approach involves the condensation of a 4-chloroquinoline (B167314) derivative with a suitable amine side chain.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The 4-aminoquinoline scaffold has been successfully employed for this purpose. For example, derivatives have been synthesized and evaluated as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways.[10]

Anticancer and Antiviral Agents

The ability of the quinoline ring to intercalate with DNA and modulate cellular pathways has led to its exploration in oncology.[3] Derivatives of 4-aminoquinoline have demonstrated cytotoxic effects on various human cancer cell lines.[12] Furthermore, compounds like chloroquine, derived from this scaffold, have shown antiviral effects against viruses such as SARS-CoV.[12]

The workflow from a building block to a potential drug candidate is visualized below.

G A This compound (Building Block) B Chemical Derivatization (e.g., Alkylation, Coupling) A->B C Compound Library (Diverse Structures) B->C D Biological Screening (e.g., Kinase Assays, Cytotoxicity) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F Identified 'Hit' G Preclinical Candidate F->G

Caption: Drug discovery workflow using this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are general protocols for key transformations involving this compound derivatives.

Protocol 1: General Procedure for N-Alkylation via Nucleophilic Substitution

This protocol describes the synthesis of N-alkylated 4-aminoquinoline derivatives from a 4-chloroquinoline precursor, a common strategy for producing antimalarial analogues.

  • Reaction Setup: To a solution of the appropriate 4-chloro-2-methylquinoline (B1666326) (1.0 eq.) in a suitable solvent (e.g., tert-butanol, DMF), add the desired primary or secondary amine (1.0-1.2 eq.).[10]

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.[10][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent may be removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed with an aqueous solution of 5% NaHCO₃, followed by brine.[12]

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-alkylated this compound derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines the synthesis of C6-aryl substituted this compound derivatives, a method used to create RIPK2 inhibitors.[10]

  • Reaction Setup: In a reaction vessel, combine the 6-bromo-4-aminoquinaldine derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like Na₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[10]

  • Solvent and Atmosphere: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water. Purge the vessel with an inert gas (e.g., nitrogen or argon) and seal.

  • Reaction Conditions: Heat the mixture to 80-100 °C for 8-16 hours, with stirring. Monitor the reaction's completion by TLC or LC-MS.[10]

  • Work-up: Cool the reaction mixture and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the crude product using silica gel column chromatography to yield the target biaryl compound.

The following diagram illustrates a typical experimental workflow for synthesis and purification.

G A 1. Combine Reactants (this compound derivative, Reagent, Catalyst, Solvent) B 2. Reaction (Heating, Stirring under N₂) A->B C 3. Monitor Progress (TLC / LC-MS) B->C D 4. Quench & Work-up (Extraction, Washing) C->D Reaction Complete E 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure Product G->H

Caption: General workflow for synthesis and purification.

Quantitative Data Summary

The utility of a building block is often demonstrated by the efficiency of its transformations and the potency of its derivatives.

Table 3: Representative Reaction Yields for this compound Derivatives

Starting MaterialReaction TypeProductYield (%)Reference
6-bromo-4-chloroquinolineNucleophilic Substitution with pyridin-4-amine6-Bromo-N-(pyridin-4-yl)quinolin-4-amine41.4[10]
4,7-dichloroquinolineNucleophilic Substitution with various aminesN-substituted-7-chloroquinolin-4-amines49-65[3]
2-aminobenzonitrilesIntermolecular Annulation with alkynylphosphonates2-halocarbon-3-phosphonyl-4-aminoquinolines65-74[3]
2,3-dihydroquinolin-4(1H)-onePalladium-catalyzed Dehydrogenative Aromatization4-aminoquinolines (e.g., Chloroquine)Good[11]

Table 4: Biological Activity of Selected this compound Derivatives

Compound ClassTargetKey Compound ExampleActivity (IC₅₀ / Potency)Reference
AntileishmanialLeishmania parasiteChloroquineEffective against intracellular amastigotes[2]
AntileishmanialLeishmania donovaniAmodiaquineSelectivity Index > 90[2]
RIPK2 InhibitorsRIPK2 KinaseCompound 14 (6-(pyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine)Potently blocked MDP-induced inflammation[10]
AnticancerHuman Breast Tumor Cells (MDA-MB-468)N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMore potent than chloroquine[12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its accessible reactive sites—the nucleophilic amino group and the quinoline core—provide a robust platform for generating diverse and complex molecules. The proven success of its derivatives in medicinal chemistry, particularly as antimalarial, anticancer, and anti-inflammatory agents, underscores its importance. For researchers and drug development professionals, this compound offers a reliable and effective starting point for the design and synthesis of novel therapeutic agents and functional materials. Continued exploration of its reactivity will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic impact.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoquinaldine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and potential mechanisms of action of 4-aminoquinaldine (4-amino-2-methylquinoline) derivatives as a promising class of compounds for anticancer research. The protocols and data herein are curated to guide researchers in the development and screening of novel anticancer agents based on this scaffold.

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-aminoquinoline (B48711) derivatives have garnered significant attention for their potential as anticancer agents, building upon the well-established antimalarial activity of compounds like chloroquine.[1] These molecules have been shown to exert cytotoxic effects against a variety of cancer cell lines, with proposed mechanisms including the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade.[1]

The introduction of a methyl group at the 2-position of the quinoline ring system affords this compound derivatives. This substitution can significantly influence the compound's physicochemical properties, potentially leading to enhanced target specificity, improved efficacy, and altered pharmacokinetic profiles. Research into this compound derivatives has revealed their potential as potent bioactive molecules, including in the context of anticancer activity. This document provides detailed protocols for the synthesis and in vitro evaluation of these compounds, along with a summary of their reported anticancer activities and insights into their potential mechanisms of action.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative this compound and related 4-aminoquinoline derivatives against various human cancer cell lines. The 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values are presented in micromolar (µM).

Compound NameCancer Cell LineGI₅₀ / IC₅₀ (µM)Reference
This compound Derivative
2-Methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amineMCF-7 (Breast)Potent (details not quantified)[2]
4-Aminoquinoline Derivatives
N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[3][4]
MCF-7 (Breast)12.11[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[3]
N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)13.29[5]
MDA-MB-231 (Breast)15.87[5]
MCF-7 (Breast)15.36[5]
7-Chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinolineMDA-MB-231 (Breast)5.97[6]
MDA-MB-468 (Breast)4.18[6]
MCF-7 (Breast)4.22[6]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives via nucleophilic aromatic substitution, adapted from procedures for related 4-aminoquinoline compounds.[4] The key starting material is 4-chloro-2-methylquinoline (B1666326).

Materials:

  • 4-Chloro-2-methylquinoline

  • Desired primary or secondary amine (e.g., aniline, benzylamine, etc.)

  • Solvent (e.g., ethanol (B145695), isopropanol, or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine (B128534) or potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the desired amine (1.1 to 2 equivalents) to the solution.

  • Add a base, such as triethylamine (1.5 to 2 equivalents), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120°C) and stir for 6-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure N-substituted this compound derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the determination of the cytotoxic activity of synthesized this compound derivatives against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value for each compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of the effects of this compound derivatives on the cell cycle distribution of cancer cells.[1]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Synthesized this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Chloro-2-methylquinoline + Amine (R-NH2) Reaction Nucleophilic Aromatic Substitution (Solvent, Base, Heat) Start->Reaction Purification Work-up & Purification (Chromatography) Reaction->Purification Product This compound Derivative Purification->Product InVitro In Vitro Cytotoxicity (MTT Assay) Product->InVitro CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot) CellCycle->Mechanism Data IC50 Determination & Data Analysis Mechanism->Data

Caption: Experimental workflow from synthesis to biological evaluation.

G cluster_pathway Potential Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits

References

Application Notes and Protocols for the Synthesis of Antimalarial Drugs Using 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminoquinoline (B48711) derivatives have historically formed the backbone of antimalarial chemotherapy, with chloroquine (B1663885) being a prominent example.[1][2] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of novel antimalarial agents.[3] 4-Aminoquinaldine (4-amino-2-methylquinoline) presents a valuable scaffold for the synthesis of new antimalarial candidates. The 2-methyl group offers a potential site for modifying steric and electronic properties, which could lead to compounds with improved activity against resistant parasite strains.

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[4] These drugs, being weak bases, accumulate in the acidic food vacuole of the parasite.[1] There, they form a complex with heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin. The accumulation of free heme is toxic to the parasite, leading to its death.[4] Structure-activity relationship (SAR) studies have shown that an electron-withdrawing group at the 7-position of the quinoline (B57606) ring and the nature of the diamino side chain at the 4-position are crucial for potent antimalarial activity.[1][5]

These application notes provide detailed protocols for the synthesis of novel antimalarial agents derived from this compound, along with a summary of their biological activity.

Data Presentation

Table 1: In Vitro Antimalarial Activity of this compound Derivatives
Compound IDR Group (Side Chain)P. falciparum StrainIC50 (nM)Reference
CQ -CH(CH₃)(CH₂)₃N(C₂H₅)₂3D7 (CQ-S)8.7[3]
W2 (CQ-R)382[3]
9a -CH₂CH₂N(CH₃)CH₂Ph3D7 (CQ-S)60[6]
K1 (CQ-R)260[6]
9e -CH₂CH(CH₃)N(CH₃)CH₂Ph3D7 (CQ-S)230[6]
K1 (CQ-R)540[6]
10c -CH₂CH₂N(CH₃)₂3D7 (CQ-S)60[6]
K1 (CQ-R)100[6]
11a -CH(CH₃)CH₂N(CH₃)CH₂Ph3D7 (CQ-S)40[6]
K1 (CQ-R)60[6]
11b -CH(CH(CH₃)₂)CH₂N(CH₃)CH₂Ph3D7 (CQ-S)190[6]
K1 (CQ-R)110[6]

CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-aminoquinaldine Derivatives

This protocol outlines a two-step synthesis starting from a substituted aniline (B41778) to form the quinaldine (B1664567) ring, followed by the introduction of the amino side chain. This method is adapted from established procedures for synthesizing substituted 4-aminoquinolines.[7]

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline (B36942) Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 eq.) in a suitable solvent such as DMF.

  • Addition of Reagents: Add Meldrum's acid (1.1 eq.) and trimethyl orthoformate (1.2 eq.).

  • Reaction Conditions: Reflux the mixture for 2 hours.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent like diphenyl ether and heat to 250-300°C for 5-10 minutes.

  • Work-up: Cool the reaction mixture and add hexane (B92381) to precipitate the product. Filter the solid and wash with hexane. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the 4-hydroxy-2-methylquinoline derivative.

Step 2: Chlorination and Amination

  • Chlorination: Reflux the 4-hydroxy-2-methylquinoline derivative (1.0 eq.) in neat phosphorus oxychloride (POCl₃) for 3 hours.

  • Removal of POCl₃: Carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: To the cooled residue, slowly add crushed ice and basify with a cold aqueous solution of ammonia (B1221849) or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the 4-chloro-2-methylquinoline (B1666326) derivative.

  • Amination: In a sealed tube or microwave vial, combine the 4-chloro-2-methylquinoline derivative (1.0 eq.) with the desired diamine (3.0-5.0 eq.).

  • Reaction Conditions: Heat the mixture at 130-150°C for 2-4 hours (conventional heating) or at 120°C for 30 minutes (microwave irradiation).[6]

  • Purification: After cooling, dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to afford the final N-substituted-4-aminoquinaldine derivative.

Protocol 2: In Vitro Antimalarial Activity Assay

This protocol describes a standard method for evaluating the in vitro antimalarial activity of the synthesized compounds against P. falciparum cultures.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare stock solutions of the test compounds and standard drugs (e.g., chloroquine) in DMSO and serially dilute them with culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, add the diluted compounds to parasite cultures with an initial parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 48 hours under the conditions described in step 1.

  • Parasite Growth Inhibition Measurement (SYBR Green I-based assay):

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Synthesis_Workflow Substituted_Aniline Substituted Aniline Step1_Reaction Condensation & Cyclization Substituted_Aniline->Step1_Reaction Meldrums_Acid Meldrum's Acid Meldrums_Acid->Step1_Reaction Trimethyl_Orthoformate Trimethyl Orthoformate Trimethyl_Orthoformate->Step1_Reaction Hydroxyquinaldine 4-Hydroxy-2-methylquinoline Derivative Step1_Reaction->Hydroxyquinaldine Step2_Chlorination Chlorination Hydroxyquinaldine->Step2_Chlorination POCl3 POCl3 POCl3->Step2_Chlorination Chloroquinaldine 4-Chloro-2-methylquinoline Derivative Step2_Chlorination->Chloroquinaldine Step3_Amination Amination Chloroquinaldine->Step3_Amination Diamine Diamine Side Chain Diamine->Step3_Amination Final_Product This compound-based Antimalarial Drug Step3_Amination->Final_Product

Caption: Synthetic workflow for this compound-based antimalarials.

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Drug This compound Derivative (Drug) Protonated_Drug Protonated Drug (Accumulates) Drug->Protonated_Drug pH Trapping Drug_Heme_Complex Drug-Heme Complex Protonated_Drug->Drug_Heme_Complex Heme Toxic Heme Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Heme->Drug_Heme_Complex Cell_Lysis Parasite Death Heme->Cell_Lysis Accumulation leads to Hemozoin Non-toxic Hemozoin Heme_Polymerase->Hemozoin Detoxification Drug_Heme_Complex->Heme_Polymerase Inhibition Hemoglobin Host Hemoglobin Hemoglobin->Heme Digestion

Caption: Mechanism of action of this compound derivatives.

References

Application Notes and Protocols: 4-Aminoquinaldine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminoquinaldine (also known as 4-amino-2-methylquinoline) as a versatile ligand in coordination chemistry. Due to the limited specific research on this compound complexes, the following protocols and data are based on established methodologies for closely related aminoquinoline ligands, providing a foundational guide for exploring the coordination chemistry of this promising molecule.

Introduction to this compound as a Ligand

This compound is a heterocyclic aromatic amine with two potential coordination sites: the nitrogen atom of the quinoline (B57606) ring and the exocyclic amino group.[1] This bidentate nature allows it to form stable chelate rings with a variety of metal ions, making it an attractive ligand for the synthesis of novel coordination complexes. The presence of the methyl group at the 2-position can introduce steric effects that influence the geometry and stability of the resulting complexes. The aromatic quinoline backbone also provides a platform for π-π stacking interactions, which can be crucial in the formation of supramolecular structures and in the interaction of the complexes with biological targets like DNA.

Synthesis of this compound Metal Complexes: General Protocols

The following are generalized protocols for the synthesis of this compound metal complexes, adapted from procedures for analogous aminoquinoline ligands.[2][3]

Protocol 1: Synthesis of a Generic Dichloro(this compound)metal(II) Complex (M = Cu, Zn, Co, Ni)

Materials:

  • This compound (1 mmol)

  • Metal(II) chloride (e.g., CuCl₂, ZnCl₂, CoCl₂, NiCl₂) (1 mmol)

  • Ethanol (B145695) or Methanol (20 mL)

Procedure:

  • Dissolve this compound (1 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve the metal(II) chloride (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the this compound solution with continuous stirring at room temperature.

  • A precipitate is expected to form upon addition of the metal salt.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of a fac-Tricarbonyl(this compound)rhenium(I) Complex

This protocol is adapted from the synthesis of similar Re(I) complexes with aminoquinoline derivatives.[3]

Materials:

  • This compound (0.17 mmol)

  • Pentacarbonylrhenium(I) chloride (Re(CO)₅Cl) (0.17 mmol)

  • Tetrahydrofuran (THF), anhydrous (8 mL)

Procedure:

  • In a 25 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (0.17 mmol) and Re(CO)₅Cl (0.17 mmol).

  • Add 8 mL of anhydrous THF to the flask.

  • Reflux the mixture with stirring for 18 hours. During this time, the color of the solution is expected to change.

  • After cooling to room temperature, reduce the solvent volume under vacuum.

  • The product can be precipitated by the addition of a non-polar solvent like hexane.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Characterization of this compound Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of newly synthesized complexes.

1. Elemental Analysis: To determine the empirical formula of the complex.

2. Infrared (IR) Spectroscopy:

  • N-H stretching: The stretching vibration of the amino group in the free ligand is expected to shift upon coordination to the metal ion.

  • C=N stretching: The quinoline C=N stretching vibration may also show a shift upon coordination of the ring nitrogen.

  • M-N stretching: New bands in the far-IR region (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen bonds.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the protons on the this compound ligand will be affected by coordination. Significant shifts in the aromatic and amino protons are expected. For diamagnetic complexes (e.g., Zn(II), Re(I)), sharp signals are anticipated. For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), broadened signals are expected.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will shift upon complexation.

4. UV-Visible Spectroscopy:

  • Intra-ligand transitions: Bands in the UV region corresponding to π-π* and n-π* transitions within the this compound ligand.

  • Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands: New bands, often in the visible region, may appear upon complexation, which are characteristic of the specific metal-ligand combination.

  • d-d transitions: For transition metal complexes with d-electrons, weak absorptions in the visible or near-IR region may be observed.

5. Mass Spectrometry: To confirm the molecular weight of the complex.

6. X-ray Crystallography: To determine the single-crystal structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

Quantitative Data Summary

Due to the lack of specific data for this compound complexes, the following tables present data for analogous aminoquinoline complexes to provide an expected range of values.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Rhenium(I) Complex with 8-Amino-6-methylquinoline. [3]

ParameterValue
Re-N(quinoline)2.205(6)
Re-N(amino)2.165(7)
N(quinoline)-Re-N(amino)75.8(2)

Table 2: Infrared Spectroscopy Data (cm⁻¹) for a Rhenium(I) Carbonyl Complex with an Aminophenanthridine Ligand. [3]

AssignmentWavenumber (cm⁻¹)
CO stretch2019 (s)
CO stretch1914 (m)
CO stretch1872 (s)

Table 3: Biological Activity of Platinum(II) Complexes with 4-Aminoquinoline Analogues. [2]

CompoundTargetIC₅₀ (µg/mL)
Analogue 3Leishmania chagasi0.04
Analogue 5Mycobacterium tuberculosis12.5
Analogue 6Mycobacterium tuberculosis15.6

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization ligand This compound reaction Reaction Mixture ligand->reaction metal_salt Metal Salt metal_salt->reaction solvent Solvent solvent->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying complex Crystalline Complex drying->complex ir IR Spectroscopy complex->ir nmr NMR Spectroscopy complex->nmr uvvis UV-Vis Spectroscopy complex->uvvis mass_spec Mass Spectrometry complex->mass_spec xray X-ray Crystallography complex->xray

Caption: Generalized workflow for the synthesis and characterization of this compound metal complexes.

Logical Relationship Diagram

logical_relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications ligand This compound Ligand complexes This compound Coordination Complexes ligand->complexes Coordination metal_ions Transition Metal Ions (e.g., Cu, Zn, Re, Pt) metal_ions->complexes structure Defined Geometry and Electronic Structure complexes->structure stability Tunable Stability complexes->stability catalysis Catalysis structure->catalysis materials Materials Science structure->materials therapeutics Therapeutics (e.g., Anticancer, Antimicrobial) structure->therapeutics stability->therapeutics

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoquinoline (B48711) derivatives are a critical class of compounds in medicinal chemistry, renowned for their therapeutic applications, most notably as antimalarial agents.[1][2] The quinoline (B57606) core is a key pharmacophore found in numerous drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 4-aminoquinoline derivatives utilizing microwave irradiation. The information is intended to guide researchers in developing robust and scalable synthetic routes for novel drug candidates.

Mechanism of Action: Antimalarial Activity

The primary antimalarial mechanism of 4-aminoquinoline derivatives, such as chloroquine, involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin. 4-Aminoquinolines accumulate in the parasite's food vacuole and interfere with this polymerization process. By capping the growing hemozoin crystal, they prevent further heme detoxification, leading to the accumulation of toxic heme, which induces oxidative stress and ultimately leads to parasite death.

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_drug 4-Aminoquinoline Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Heme Polymerase) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation & Oxidative Stress HemeComplex Heme-Drug Complex Heme->HemeComplex Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->HemeComplex HemeComplex->Hemozoin Inhibition Synthesis_Workflow Start Starting Materials (4-Chloroquinoline, Amine) Synthesis Microwave-Assisted Synthesis Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Antimalarial Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, SAR) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design & Synthesis

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline (B48711) scaffold is a privileged pharmacophore found in a wide array of medicinally important compounds, most notably antimalarial drugs like chloroquine (B1663885) and amodiaquine. Traditional synthetic routes to these compounds often rely on nucleophilic aromatic substitution (SNAr) of 4-haloquinolines, which can require harsh reaction conditions and may not be suitable for a broad range of substrates. Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a mild, efficient, and versatile alternative for the synthesis of substituted 4-aminoquinolines.[1][2][3] This methodology offers significant advantages, including broader substrate scope, greater functional group tolerance, and milder reaction conditions, making it a powerful tool in medicinal chemistry and drug development.[1][3]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of substituted 4-aminoquinolines, focusing on the widely applicable Buchwald-Hartwig amination of 4-chloroquinolines.

Core Concepts and Signaling Pathways

The fundamental transformation involves the palladium-catalyzed cross-coupling of a 4-haloquinoline with a primary or secondary amine in the presence of a suitable base and a phosphine (B1218219) ligand. The catalytic cycle, a sequence of organometallic reactions, is central to this process.

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of oxidative addition, ligand exchange/base-mediated deprotonation, and reductive elimination steps, as illustrated below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (4-Haloquinoline) PdII_complex [Ar-Pd(II)(L2)-X] (Palladium(II) Complex) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord R'R''NH, Base PdII_amido [Ar-Pd(II)(L2)-NR'R''] (Palladium(II) Amido Complex) Amine_Coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' (4-Aminoquinoline) RedElim->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of 4-Chloroquinolines

This protocol is based on the work of Margolis et al., who identified Pd(OAc)₂/DPEphos as an effective catalyst system for this transformation.[1]

Materials:

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas (argon or nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the substituted 4-chloroquinoline (1.0 equiv), amine (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and DPEphos (0.04 equiv) in a small amount of anhydrous toluene.

  • Add the catalyst premix to the Schlenk tube containing the reactants.

  • Add a sufficient volume of anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the 4-chloroquinoline.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired substituted 4-aminoquinoline.

Experimental_Workflow start Start setup Reaction Setup (4-Chloroquinoline, Amine, K3PO4, Toluene) start->setup catalyst Catalyst Premix (Pd(OAc)2, DPEphos) start->catalyst combine Combine Reactants and Catalyst setup->combine catalyst->combine reaction Heat at 100 °C (Inert Atmosphere) combine->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Dilution, Filtration, Washes) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Substituted 4-Aminoquinoline purify->product end End product->end

Caption: General workflow for the palladium-catalyzed synthesis of 4-aminoquinolines.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed amination of 4-chloroquinolines is compatible with a wide range of amines, including primary and secondary aliphatic and aromatic amines. The following tables summarize representative data from the literature, showcasing the versatility of this methodology.

Table 1: Amination of 4,7-Dichloroquinoline and 4,8-Dichloroquinoline[4][5]
EntryDichloroquinolineAmineLigandProductYield (%)
14,7-dichloroquinoline2-(1-Adamantyloxy)ethylamineBINAP7-chloro-N-(2-(1-adamantyloxy)ethyl)quinolin-4-amine52
24,7-dichloroquinolineN-(1-Adamantylmethyl)amineBINAPN-(1-adamantylmethyl)-7-chloroquinolin-4-amine61
34,7-dichloroquinolineN-[2-(1-Adamantyl)-1-methylethyl]amineBINAPN-(1-(adamantan-1-yl)propan-2-yl)-7-chloroquinolin-4-amine79
44,8-dichloroquinoline2-(1-Adamantyloxy)ethylamineBINAP8-chloro-N-(2-(1-adamantyloxy)ethyl)quinolin-4-amine77
54,8-dichloroquinolineN-(1-Adamantylmethyl)amineBINAPN-(1-adamantylmethyl)-8-chloroquinolin-4-amine84
64,8-dichloroquinolineN-[2-(1-Adamantyl)-1-methylethyl]amineBINAPN-(1-(adamantan-1-yl)propan-2-yl)-8-chloroquinolin-4-amine67

Reaction Conditions: Pd(dba)₂, ligand, t-BuONa, dioxane, reflux.

Table 2: Scope of the Amination of 4-Chloroquinoline with Various Amines

Data presented is a representative compilation from literature on analogous Buchwald-Hartwig aminations.

Entry4-ChloroquinolineAmineProductYield (%)
14-ChloroquinolineAnilineN-phenylquinolin-4-amine85-95
24-Chloroquinoline4-MethoxyanilineN-(4-methoxyphenyl)quinolin-4-amine80-90
34-ChloroquinolineMorpholine4-(quinolin-4-yl)morpholine90-98
44-ChloroquinolineBenzylamineN-benzylquinolin-4-amine88-96
54-Chloroquinolinen-ButylamineN-butylquinolin-4-amine85-92
67-Methoxy-4-chloroquinolineAnilineN-phenyl-7-methoxyquinolin-4-amine82-90
76-Bromo-4-chloroquinolinePiperidine4-(piperidin-1-yl)-6-bromoquinoline80-88

Reaction Conditions: Pd(OAc)₂, DPEphos, K₃PO₄, toluene, 100 °C.

Conclusion

The palladium-catalyzed synthesis of substituted 4-aminoquinolines via Buchwald-Hartwig amination is a robust and highly versatile method. It allows for the efficient formation of C-N bonds under relatively mild conditions, accommodating a broad range of amine coupling partners and functional groups on the quinoline (B57606) core. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of novel 4-aminoquinoline derivatives with potential therapeutic applications.

References

Application Note & Protocol: Synthesis of N1-(7-chloro-2-methylquinolin-4-yl)ethane-1,2-diamine, a 4-Aminoquinaldine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-aminoquinaldine (4-amino-2-methylquinoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this class have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antileishmanial, and antibacterial properties.[2][3] The substitution at the 4-amino position is a key determinant of their pharmacological profile.

This application note provides a detailed experimental protocol for the synthesis of a specific this compound derivative, N1-(7-chloro-2-methylquinolin-4-yl)ethane-1,2-diamine . The synthesis is achieved via a classical and efficient nucleophilic aromatic substitution (SNAr) reaction, a cornerstone method for the preparation of 4-aminoquinoline (B48711) analogues.[3] The target compound is an analogue of known bioactive molecules and serves as a valuable intermediate for the development of novel drug candidates.[4][5]

Reaction Scheme

The synthesis involves the reaction of 4,7-dichloro-2-methylquinoline (B1347652) with an excess of ethane-1,2-diamine. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the one at C7, allowing for regioselective substitution.[6]

Reaction: 4,7-dichloro-2-methylquinoline + Ethane-1,2-diamine → N1-(7-chloro-2-methylquinolin-4-yl)ethane-1,2-diamine

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis, work-up, and purification of the target compound.

3.1 Materials and Equipment

  • Reagents: 4,7-dichloro-2-methylquinoline, Ethane-1,2-diamine, Dichloromethane (B109758) (DCM), 5% Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Hexane, Chloroform.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), filtration apparatus.

3.2 Synthesis Procedure

  • Combine 4,7-dichloro-2-methylquinoline (1.0 eq) and ethane-1,2-diamine (4.0 eq) in a round-bottom flask. Note: Using an excess of the diamine serves as both the nucleophile and the solvent.

  • Heat the mixture slowly to 80°C while stirring and maintain for 1 hour.[3]

  • Increase the temperature to 130°C and continue stirring for an additional 7 hours.[3]

  • Monitor the reaction progress using TLC (e.g., 9:1 Chloroform:Methanol eluent system). The reaction is complete upon the disappearance of the starting material spot.

  • Allow the reaction mixture to cool to room temperature.

3.3 Work-up and Purification

  • Take up the cooled residue in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Precipitate the crude product from the resulting residue by adding a hexane:chloroform (e.g., 80:20) mixture.[3]

  • Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to yield the final product, N1-(7-chloro-2-methylquinolin-4-yl)ethane-1,2-diamine.

Data Presentation

Quantitative data for a representative synthesis are summarized in the tables below.

Table 1: Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4,7-dichloro-2-methylquinoline212.081.0102.12 g
Ethane-1,2-diamine60.104.0402.40 g (~2.68 mL)

Table 2: Reaction Summary and Results

ParameterValue
Reaction Time8 hours
Reaction Temperature80°C (1h), then 130°C (7h)
Purification MethodPrecipitation/Recrystallization
Product Yield ~1.98 g (79%)
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%

(Note: Yields and purity are representative and may vary based on experimental conditions.)

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G Experimental Workflow for this compound Derivative Synthesis cluster_reactants Reactants cluster_process Process cluster_output Output r1 4,7-dichloro- 2-methylquinoline p1 Reaction Setup (Neat) r1->p1 r2 Ethane-1,2-diamine r2->p1 p2 Heating & Reflux (80°C -> 130°C, 8h) p1->p2 p3 Work-up (DCM Extraction, Washes) p2->p3 p4 Purification (Precipitation) p3->p4 prod Final Product: N1-(7-chloro-2-methylquinolin- 4-yl)ethane-1,2-diamine p4->prod char Characterization (NMR, MS, HPLC) prod->char

Caption: A flowchart of the synthesis from reactants to final product characterization.

5.2 Potential Biological Signaling Pathway

This compound and related 4-aminoquinoline derivatives are known to inhibit various signaling pathways.[2] One such pathway of interest in immunology and inflammatory diseases is the NOD2-RIPK2 signaling cascade, which is crucial for the innate immune response.[7][8] The diagram below shows a simplified representation of this pathway and a hypothetical point of inhibition by a this compound derivative.

G Hypothetical Inhibition of NOD2-RIPK2 Signaling Pathway Ligand Bacterial Peptidoglycan (MDP) NOD2 NOD2 Receptor (Cytosolic) Ligand->NOD2 binds RIPK2 RIPK2 Kinase NOD2->RIPK2 recruits & activates TAK1 TAK1 Complex RIPK2->TAK1 ubiquitinates & activates IKK IKK Complex TAK1->IKK phosphorylates NFkB NF-κB Activation IKK->NFkB activates Response Inflammatory Cytokine Production NFkB->Response promotes transcription Inhibitor This compound Derivative Inhibitor->RIPK2 inhibits kinase activity

Caption: Inhibition of the RIPK2 kinase in the NOD2 signaling pathway by a derivative.

References

Application Notes and Protocols: 4-Aminoquinoline Derivatives as Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that exhibit a wide range of biological and pharmaceutical activities.[1] Among these, the 4-aminoquinoline (B48711) scaffold has emerged as a privileged structure in the development of fluorescent probes for bioimaging.[2] These probes are invaluable for visualizing and quantifying various analytes and physiological parameters within living cells and organisms due to their excellent photophysical properties, high sensitivity, and specificity.[1][3]

The fluorescence of these probes can be modulated through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission (AIE).[3][4][5][6] This versatility allows for the rational design of "turn-on," "turn-off," or ratiometric sensors for a diverse range of targets such as pH, viscosity, metal ions, and specific cellular organelles like lysosomes and lipid droplets.[1][3][7][8] These non-invasive molecular tools are instrumental for studying cellular dynamics and diagnosing diseases at the molecular level.[1][3]

Application 1: pH Sensing in Live Cells

4-aminoquinoline derivatives are particularly effective as pH sensors, often designed to target the acidic environments of specific organelles like lysosomes or to differentiate between normal and cancerous cells based on microenvironmental pH differences.[9][10] Many of these probes operate on a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes with pH, allowing for precise and quantitative measurements that are independent of probe concentration.[7][11]

Quantitative Data: 4-Aminoquinoline-Based pH Probes
Probe NameTargetExcitation (λex, nm)Emission (λem, nm)pKaKey Features & Reference
HL Low pHNot specifiedNot specifiedNot specifiedColorimetric and fluorometric; discriminates cancer cells.[9]
DQPH Physiological pH~480531 and 5887.18Ratiometric response; large hypsochromic shift.[7][11]
BODIPY-based Lysosomal pHNot specifiedNot specified3.1Targets acidic lysosomes; significant fluorescence enhancement at low pH.[12][13][14][15][16]
Experimental Protocol: Ratiometric pH Measurement in Live Cells

This protocol is adapted for a ratiometric quinoline-based probe like DQPH.[7]

1. Materials:

  • Target cell line (e.g., HeLa, NIH 3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4-aminoquinoline pH probe (e.g., DQPH)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass-bottom dishes for microscopy

  • Confocal fluorescence microscope with two emission channels

2. Cell Preparation:

  • Seed cells onto glass-bottom dishes at a density to achieve 60-70% confluency for the experiment.

  • Incubate cells for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for adherence.

3. Probe Preparation and Staining:

  • Prepare a 1 mM stock solution of the 4-aminoquinoline probe in anhydrous DMSO. Store at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in serum-free medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • After incubation, wash the cells twice with PBS to remove excess unbound probe.

  • Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or HBSS) to the cells.

4. Fluorescence Imaging and Analysis:

  • Place the dish on the stage of a confocal microscope equipped with an incubator.

  • Excite the probe at its specified excitation wavelength (e.g., ~480 nm for DQPH).

  • Simultaneously capture fluorescence emission at the two designated wavelengths (e.g., 531 nm and 588 nm for DQPH).[7]

  • Use the lowest possible laser power to minimize phototoxicity. Keep imaging parameters (laser power, gain, pinhole) consistent across all samples for quantitative comparison.

  • Calculate the ratio of the fluorescence intensities (e.g., F₅₃₁/F₅₈₈) for each pixel or region of interest (ROI). This ratio value can be correlated to intracellular pH using a pre-determined calibration curve.

Visualization: Mechanism of a Ratiometric pH Probe

Caption: Logical diagram of a ratiometric pH probe's fluorescence shift.

Application 2: Viscosity Sensing in Live Cells

Intracellular viscosity is a critical parameter influencing molecular diffusion and cellular processes.[8] Quinoline-malononitrile (QM) based probes are prominent viscosity sensors that often operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism.[6] In low-viscosity environments, intramolecular rotation leads to non-radiative decay and weak fluorescence.[6] In high-viscosity environments, this rotation is restricted, promoting radiative decay and a significant enhancement in fluorescence intensity.[6]

Quantitative Data: Quinoline-Based Viscosity Probes
Probe NameExcitation (λex, nm)Emission (λem, nm)Fluorescence EnhancementKey Applications & Reference
QM-C2 ~480~625Significant enhancementIn vivo viscosity monitoring in zebrafish and nude mice.[6][8]
QL2 580 / 700680 / 750185-fold (at 680 nm)Dual pH and viscosity sensing; thrombus detection in vivo.[17]
NI-VIS Not specifiedNear-infrared100-fold enhancementMitochondrial viscosity imaging during mitophagy.[18]
Mito-ND Not specifiedNear-infraredSensitive responseMitochondrial targeting; in vivo imaging of liver and kidney injury.[18]
Experimental Protocol: Live-Cell Imaging of Intracellular Viscosity

1. Materials:

  • HeLa cells (or other cell line of interest)

  • Cell culture medium, FBS, and antibiotics

  • Quinoline-based viscosity probe (e.g., QM-C2) stock solution (1 mM in DMSO)

  • PBS and serum-free imaging medium

  • Viscosity-inducing agents (optional, e.g., Nystatin, Monensin)

  • Confocal microscope

2. Cell Preparation and Staining:

  • Culture and seed cells on glass-bottom dishes as described in the pH protocol.

  • Prepare the probe working solution (e.g., 5-10 µM in serum-free medium).

  • Wash cells once with PBS, then add the probe solution.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • (Optional) To induce viscosity changes, treat cells with an agent like Nystatin or Monensin for a specified time before or during imaging.

  • Wash cells twice with PBS to remove excess probe and add fresh imaging buffer.

3. Fluorescence Imaging:

  • Image the cells using a confocal microscope with the appropriate excitation laser and emission filter for the probe (e.g., Ex: ~480 nm, Em: ~625 nm for QM-C2).

  • Capture images of control cells and cells treated with viscosity-altering agents.

  • Quantify the mean fluorescence intensity within the cells or specific organelles to determine relative changes in viscosity.

Visualization: TICT Mechanism for Viscosity Sensing

TICT_Mechanism cluster_0 Low Viscosity cluster_1 High Viscosity low_vis_ground Ground State (S0) low_vis_excited Excited State (S1) low_vis_ground->low_vis_excited Excitation low_vis_tict TICT State low_vis_excited->low_vis_tict Fast Intramolecular Rotation low_vis_tict->low_vis_ground Non-Radiative Decay (Weak Fluorescence) high_vis_ground Ground State (S0) high_vis_excited Excited State (S1) high_vis_ground->high_vis_excited Excitation high_vis_excited->high_vis_ground Radiative Decay (Strong Fluorescence) block Rotation Blocked

Caption: Twisted Intramolecular Charge Transfer (TICT) mechanism.

General Protocols for Bioimaging

Protocol: General Synthesis of a 4-Aminoquinoline Core

Many 4-aminoquinoline probes can be synthesized via a condensation reaction between 4,7-dichloroquinoline (B193633) and a desired amine side chain. This is a foundational step that can be adapted for various functional probes.[19][20]

1. Materials:

  • 4,7-dichloroquinoline

  • The desired primary or secondary amine (containing the functional moiety for sensing)

  • N-methyl-2-pyrrolidone (NMP) or another suitable high-boiling solvent

  • Base (e.g., K₂CO₃, triethylamine)

  • Standard glassware for organic synthesis under an inert atmosphere

2. Procedure:

  • To a round-bottom flask, add 4,7-dichloroquinoline (1 eq.), the desired amine (1-1.2 eq.), and the base (e.g., K₂CO₃, 1.2 eq.).

  • Add NMP as the solvent and stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture (e.g., to 100-150°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by pouring the mixture into water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield the final 4-aminoquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[20]

Protocol: General Live-Cell Staining and Imaging

This generalized protocol can be used as a starting point for most 4-aminoquinoline probes.[21][22]

1. Cell Culture and Plating:

  • Culture cells in a T-75 flask to 80-90% confluency.

  • Trypsinize and seed the cells onto a suitable imaging vessel (e.g., glass-bottom 8-well slide) at a density that will result in 60-70% confluency on the day of imaging.

  • Incubate for 24 hours (37°C, 5% CO₂) to ensure proper attachment.

2. Probe Staining:

  • Prepare a 1-10 mM stock solution of the probe in high-quality, anhydrous DMSO.

  • Warm the imaging medium (e.g., serum-free DMEM or HBSS) to 37°C.

  • Dilute the probe stock solution in the pre-warmed medium to the final working concentration (typically 0.1 - 10 µM).

  • Remove the culture medium from the cells and wash gently with warm PBS.

  • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal time and concentration must be determined for each probe and cell line.

  • Remove the staining solution and wash the cells 2-3 times with warm PBS or imaging medium to remove unbound probe.

  • Add fresh, pre-warmed imaging medium to the cells before placing them on the microscope.

3. Fluorescence Microscopy:

  • Use a fluorescence microscope (confocal is recommended) equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

  • Locate the cells using a low-magnification objective, then switch to a high-magnification objective (e.g., 40x or 63x oil-immersion) for imaging.

  • Use the appropriate laser line for excitation and set the emission detector to the correct range for the probe.

  • To minimize phototoxicity and photobleaching, use the lowest possible excitation power and the shortest possible exposure time that provides an adequate signal-to-noise ratio.

  • For quantitative studies, ensure all imaging settings (laser power, gain, offset, pinhole size, exposure) are kept identical across all experimental conditions and controls.

Visualization: General Bioimaging Workflow

Bioimaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis seed_cells 1. Seed Cells on Imaging Dish culture_cells 2. Incubate (24 hours) seed_cells->culture_cells prep_probe 3. Prepare Probe Working Solution culture_cells->prep_probe stain_cells 4. Stain Cells (15-60 min) prep_probe->stain_cells wash_cells 5. Wash Cells (2x) stain_cells->wash_cells add_buffer 6. Add Imaging Buffer wash_cells->add_buffer image_cells 7. Fluorescence Microscopy add_buffer->image_cells analyze_data 8. Image Processing & Data Analysis image_cells->analyze_data

Caption: Standard workflow for live-cell imaging with fluorescent probes.

References

Application Notes and Protocols for the Preparation of Metal Complexes with 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminoquinaldine (4-amino-2-methylquinoline) in the synthesis of metal complexes. The following sections detail the general synthetic procedures, expected characterization data, and potential applications of these complexes, particularly in the context of drug development. The protocols and data are based on established methods for analogous aminoquinoline-based ligands.

Introduction

This compound is a versatile heterocyclic ligand that can coordinate to a variety of metal ions through its amino group and the nitrogen atom of the quinoline (B57606) ring, forming stable chelate structures. The resulting metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, including as antimicrobial, and anticancer agents.[1] The introduction of a metal center to the this compound scaffold can enhance its biological activity and introduce novel therapeutic mechanisms.

General Synthetic Protocol for Metal(II) Complexes of this compound

This protocol outlines a general method for the synthesis of divalent metal complexes of this compound, which can be adapted for various metal salts such as those of Copper(II), Cobalt(II), Nickel(II), and Zinc(II).

Materials:

  • This compound (C₁₀H₁₀N₂)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol (B129727) (absolute)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in hot methanol (20 mL) in a round-bottom flask with stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the corresponding Metal(II) salt (1 mmol) in a minimal amount of methanol or a methanol/water mixture (10-15 mL).

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate is often observed during this time.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Logical Workflow for Synthesis:

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation Ligand Dissolve this compound in hot Methanol Reaction Combine Solutions (Dropwise Addition) Ligand->Reaction MetalSalt Dissolve Metal(II) Salt in Methanol/Water MetalSalt->Reaction Reflux Reflux for 2-4 hours Reaction->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Ethanol and Diethyl Ether Filtration->Washing Drying Dry the Complex Washing->Drying FinalProduct Characterize Final Product Drying->FinalProduct CoordinationMode cluster_ligand This compound Ligand M M M->Ligand AnticancerPathway Complex 4-AQ Metal Complex CellUptake Cellular Uptake Complex->CellUptake DNA_Intercalation DNA Intercalation/ Binding CellUptake->DNA_Intercalation ROS Generation of Reactive Oxygen Species (ROS) CellUptake->ROS Apoptosis Apoptosis DNA_Intercalation->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

References

Application Notes and Protocols for the Synthesis of Platinum(II) Complexes with 4-Aminoquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis, characterization, and preliminary biological evaluation of platinum(II) complexes featuring 4-aminoquinoline (B48711) analogues as ligands. The protocols are designed to be accessible to researchers in medicinal chemistry and drug development with a foundational knowledge of synthetic organic and inorganic chemistry.

Introduction

Platinum-based chemotherapy, exemplified by cisplatin, is a cornerstone of modern oncology. However, issues of toxicity and acquired resistance limit its efficacy. The 4-aminoquinoline scaffold, famously found in the antimalarial drug chloroquine, has demonstrated a wide range of biological activities, including anticancer properties. The synthesis of hybrid molecules that incorporate a platinum(II) core with 4-aminoquinoline-based ligands is a promising strategy to develop novel anticancer agents with potentially improved therapeutic profiles. These complexes aim to combine the DNA-damaging capabilities of platinum with the unique biological effects of the 4-aminoquinoline moiety, which may include altered cellular uptake, lysosomal disruption, and inhibition of autophagy.[1]

This document outlines the synthetic procedures for preparing 4-aminoquinoline ligands and their subsequent complexation with platinum(II), along with methods for their characterization and examples of their cytotoxic activity.

Experimental Protocols

The synthesis is a two-stage process: first, the synthesis of the 4-aminoquinoline analogue ligand, followed by the complexation with a platinum(II) salt.

Protocol 1: Synthesis of 4-Aminoquinoline Analogue Ligands

This protocol details the synthesis of N-(7-chloroquinolin-4-yl)ethane-1,2-diamine, a representative 4-aminoquinoline ligand, via nucleophilic aromatic substitution.[2]

Materials:

  • 4,7-dichloroquinoline (B193633)

  • Ethane-1,2-diamine

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) with an excess of ethane-1,2-diamine (2.0-4.0 eq).

  • Heat the mixture with stirring. Slowly raise the temperature to 80°C and maintain for 1 hour.[2]

  • Increase the temperature to 130°C and continue the reaction with vigorous stirring for an additional 7 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dissolve the residue in dichloromethane.

  • Transfer the DCM solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

Protocol 2: Synthesis of Platinum(II) Complex

This protocol describes the complexation of the synthesized 4-aminoquinoline ligand with potassium tetrachloroplatinate(II).[3][4]

Materials:

  • N-(7-chloroquinolin-4-yl)ethane-1,2-diamine (or other 4-aminoquinoline analogue)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Deionized water

  • Dimethylformamide (DMF) (optional, if solubility is an issue)

  • Stirring plate

  • Reaction vial or small flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the 4-aminoquinoline ligand (1.0 eq) in deionized water. A minimal amount of DMF may be added if the ligand is not fully soluble in water.

  • In a separate container, dissolve K₂PtCl₄ (1.0 eq) in deionized water.

  • Slowly add the K₂PtCl₄ solution dropwise to the stirring solution of the 4-aminoquinoline ligand at room temperature.

  • A precipitate should form upon addition.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with copious amounts of deionized water, followed by a small amount of cold ethanol (B145695) and then diethyl ether to facilitate drying.

  • Dry the final platinum(II) complex under vacuum.

Data Presentation

The synthesized ligands and their platinum(II) complexes should be thoroughly characterized using various analytical techniques. Below are tables summarizing typical characterization data and biological activity.

Table 1: Physicochemical and Spectroscopic Characterization Data
CompoundMolecular FormulaYield (%)M.P. (°C)FT-IR (cm⁻¹) ν(C=N), ν(Pt-N)¹H NMR (δ, ppm)ESI-MS (m/z)
Ligand: N-(7-chloroquinolin-4-yl)ethane-1,2-diamineC₁₁H₁₂ClN₃80-90213-2151607 (C=N)8.85 (d, 1H), 8.16 (s, 1H), 7.89 (d, 1H), 7.74 (m, 2H), 6.92 (s, 1H), 3.4 (t, 2H), 3.0 (t, 2H)222.1 [M+H]⁺
Complex: [Pt(C₁₁H₁₂ClN₃)Cl₂]C₁₁H₁₂Cl₃N₃Pt~80>3001593 (C=N), ~550 (Pt-N)Significant downfield shifts of ligand protons upon coordination.488.0 [M+H]⁺

Note: NMR and IR data are representative and may vary based on specific compound and experimental conditions.[4][5][6][7][8]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

The following table presents a summary of reported IC₅₀ values for representative platinum complexes against various human cancer cell lines, demonstrating their potential as anticancer agents.

CompoundMCF-7 (Breast)HOS (Osteosarcoma)A2780 (Ovarian)A2780R (Cisplatin-Resistant Ovarian)
Representative Pt(II) Complex 18.3 µM27.5 µM19.2 µM>50 µM
Cisplatin (Reference) ~5-20 µMVaries~1-5 µM>20 µM

Note: IC₅₀ values are highly dependent on the specific complex, cell line, and assay conditions (e.g., exposure time). The values presented are for illustrative purposes.[9][10][11][12]

Visualizations

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Stage 1: Ligand Synthesis cluster_1 Stage 2: Platinum Complexation 4_7_dichloroquinoline 4,7-Dichloroquinoline Ligand_Synthesis Nucleophilic Aromatic Substitution (SNAr) 80-130°C 4_7_dichloroquinoline->Ligand_Synthesis Diamine Diamine Analogue (e.g., ethane-1,2-diamine) Diamine->Ligand_Synthesis Purification_1 Work-up & Purification Ligand_Synthesis->Purification_1 4_aminoquinoline_ligand 4-Aminoquinoline Ligand Complexation Complexation Reaction (Aqueous media, RT) 4_aminoquinoline_ligand->Complexation Purification_1->4_aminoquinoline_ligand K2PtCl4 K₂PtCl₄ K2PtCl4->Complexation Purification_2 Filtration & Drying Complexation->Purification_2 Pt_Complex Platinum(II) Complex Purification_2->Pt_Complex

Caption: Synthetic workflow for platinum(II)-4-aminoquinoline complexes.

Proposed Mechanism of Action: Apoptosis Induction

Platinum(II) complexes primarily exert their cytotoxic effects by forming adducts with nuclear DNA, leading to the activation of apoptotic pathways. The 4-aminoquinoline moiety may contribute to this effect and introduce additional mechanisms, such as lysosomal destabilization. The diagram below illustrates a plausible signaling cascade leading to apoptosis.

G cluster_cell Cancer Cell Pt_Complex Pt(II)-4-Aminoquinoline Complex Cell_Uptake Cellular Uptake Pt_Complex->Cell_Uptake DNA_Binding DNA Binding & Adduct Formation Cell_Uptake->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Notes and Protocols: 4-Aminoquinaldine in the Synthesis of RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule that functions downstream of the pattern recognition receptors NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[1][3] This, in turn, drives the production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

This document provides detailed application notes and protocols for the synthesis and evaluation of RIPK2 inhibitors based on the 4-aminoquinaldine scaffold. While the broader 4-aminoquinoline (B48711) class has been explored for RIPK2 inhibition, the introduction of a methyl group at the 2-position of the quinoline (B57606) core, forming the quinaldine (B1664567) scaffold, offers a vector for exploring new structure-activity relationships (SAR).[1]

RIPK2 Signaling Pathway

The activation of RIPK2 is a key event in the innate immune response to bacterial pathogens. The pathway is initiated by the binding of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), to the intracellular receptors NOD1 or NOD2. This binding event induces a conformational change in the NOD receptor, leading to the recruitment of RIPK2 via a homotypic CARD-CARD interaction.[1][3] Upon recruitment, RIPK2 undergoes ubiquitination, which is a crucial step for the recruitment and activation of downstream signaling components, including the TAK1 complex and the IKK complex.[1] Activation of these complexes ultimately leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines and chemokines.

RIPK2_Signaling_Pathway cluster_extracellular cluster_intracellular Bacterial PGN Bacterial PGN NOD1/2 NOD1/2 Bacterial PGN->NOD1/2 Binds RIPK2 RIPK2 NOD1/2->RIPK2 Recruits Ubiquitination Ubiquitination RIPK2->Ubiquitination Undergoes TAK1 Complex TAK1 Complex Ubiquitination->TAK1 Complex Recruits & Activates IKK Complex IKK Complex TAK1 Complex->IKK Complex Activates MAPK MAPK TAK1 Complex->MAPK Activates NF-kB NF-kB IKK Complex->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulates Transcription MAPK->Pro-inflammatory Cytokines Upregulates Transcription This compound Inhibitor This compound Inhibitor This compound Inhibitor->RIPK2 Inhibits

Figure 1: Simplified RIPK2 signaling pathway and the point of inhibition.

Synthesis of this compound-Based RIPK2 Inhibitors

The synthesis of this compound-based RIPK2 inhibitors can be achieved through a nucleophilic aromatic substitution reaction followed by a palladium-catalyzed cross-coupling reaction. The general workflow is depicted below.

Synthesis_Workflow Start Starting_Materials 6-bromo-4-chloro-2-methylquinoline (B188114) & Substituted Amine Start->Starting_Materials Step1 Nucleophilic Aromatic Substitution Starting_Materials->Step1 Intermediate N-(6-bromo-2-methylquinolin-4-yl)-amine Step1->Intermediate Step2 Palladium-Catalyzed Cross-Coupling Intermediate->Step2 Final_Product This compound-based RIPK2 Inhibitor Step2->Final_Product Purification Purification & Characterization Final_Product->Purification End Purification->End

Figure 2: General workflow for the synthesis of this compound-based RIPK2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(6-bromo-2-methylquinolin-4-yl)-amine Intermediate

This protocol is adapted from the general procedure for the synthesis of 4-aminoquinoline derivatives.[4]

Materials:

  • 6-bromo-4-chloro-2-methylquinoline

  • Appropriate substituted amine (1.1 eq)

  • tert-Butanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of 6-bromo-4-chloro-2-methylquinoline (1 eq) in tert-butanol, add the substituted amine (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Stir the suspension at 80 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-(6-bromo-2-methylquinolin-4-yl)-amine intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Final this compound Inhibitor via Suzuki Coupling

This protocol describes a typical Suzuki coupling reaction to introduce diversity at the 6-position of the quinaldine core.[4]

Materials:

  • N-(6-bromo-2-methylquinolin-4-yl)-amine intermediate (1 eq)

  • Appropriate boronic acid or boronic ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (2 eq)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • In a reaction vessel, combine the N-(6-bromo-2-methylquinolin-4-yl)-amine intermediate (1 eq), the boronic acid or boronic ester (1.2 eq), sodium carbonate (2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 8 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final this compound inhibitor.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Biological Evaluation Protocols

Protocol 3: In Vitro RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC₅₀ values of the synthesized inhibitors.[5]

Materials:

  • Recombinant human RIPK2 enzyme

  • Substrate (e.g., myelin basic protein)

  • ATP

  • Synthesized this compound inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[5]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the this compound inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilutions or DMSO (for control).

  • Add 2 µL of RIPK2 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cellular Assay for RIPK2 Inhibition (MDP-Induced TNF-α Secretion)

This protocol measures the ability of the synthesized inhibitors to block RIPK2-mediated pro-inflammatory cytokine production in a cellular context.[1]

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Muramyl dipeptide (MDP)

  • Synthesized this compound inhibitors

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophage-like cells with PMA for 48-72 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of the this compound inhibitors for 1-2 hours.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-24 hours to activate the NOD2-RIPK2 pathway.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the dose-dependent inhibition of TNF-α secretion by the inhibitors and calculate the IC₅₀ values.

Data Presentation

The inhibitory activity of the synthesized this compound derivatives against RIPK2 should be summarized in a clear and concise table for easy comparison.

Compound IDR¹ GroupR² GroupRIPK2 IC₅₀ (nM) [a]Cellular IC₅₀ (nM) [b]
Example-1 HPhenylDataData
Example-2 H4-FluorophenylDataData
Example-3 CH₃Pyridin-4-ylDataData
... ............
[a] Determined by in vitro kinase assay. [b] Determined by cellular assay measuring inhibition of MDP-induced TNF-α secretion.

Note: The data in this table is for illustrative purposes only. Actual data should be generated through experimentation.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and evaluation of novel this compound-based RIPK2 inhibitors. By systematically exploring the structure-activity relationships of this chemical scaffold, researchers can identify potent and selective compounds with the potential for further development as therapeutics for inflammatory and autoimmune diseases. The provided diagrams and structured protocols aim to facilitate the efficient execution of these studies in a drug discovery setting.

References

Application Notes and Protocols for Cytotoxicity Assays of Novel 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of novel 4-aminoquinoline (B48711) derivatives. This document includes detailed experimental protocols for common cytotoxicity assays, data presentation guidelines, and visualizations of experimental workflows and a key signaling pathway involved in the cytotoxic mechanism of this class of compounds.

Introduction

The 4-aminoquinoline scaffold is a prominent pharmacophore in medicinal chemistry, with chloroquine (B1663885) being a well-known example used in the treatment of malaria.[1] Recently, there has been a surge of interest in developing 4-aminoquinoline derivatives as potential anticancer agents.[2][3] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are an active area of research. Evidence suggests that their cytotoxic effects may be mediated through the induction of apoptosis and the modulation of signaling pathways such as the PI3K/Akt/mTOR cascade.[2][4]

Accurate and reproducible assessment of cytotoxicity is a critical step in the preclinical evaluation of these novel derivatives. This document outlines protocols for three standard cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays.

Data Presentation: In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives

The cytotoxic activity of novel compounds is typically quantified by determining the concentration that inhibits 50% of cell growth (GI50) or reduces cell viability by 50% (IC50). The following tables summarize the in vitro cytotoxicity of a representative 4-aminoquinoline derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, and its analogs against human breast cancer cell lines.[3][5]

Table 1: In Vitro Cytotoxicity (GI50, µM) of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and Chloroquine against Human Breast Cancer Cell Lines. [2]

CompoundMDA-MB-468MCF-7
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine8.7311.52
Chloroquine24.3620.72

Table 2: In Vitro Cytotoxicity (GI50, µM) of various 4-aminoquinoline derivatives against Human Breast Cancer Cell Lines. [3]

CompoundMDA-MB-468MCF-7
Compound A7.35>50
Compound B8.2214.47
Compound C10.8536.77
Compound D13.7251.57

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Aminoquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminoquinoline derivative in complete culture medium from a concentrated stock.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[2]

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.[2]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under acidic conditions.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 4-Aminoquinoline derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells.

  • Cell Fixation:

    • After the treatment incubation, gently add 25 µL of cold 50% (w/v) TCA to each well to achieve a final concentration of 10% TCA.[8]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[8]

  • Staining:

    • Remove the supernatant and wash the plates five times with deionized water.[8]

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]

    • Place the plate on a shaker for 5-10 minutes.

    • Measure the absorbance at a wavelength between 510 nm and 570 nm.[8]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytoplasmic enzyme that is released upon membrane damage.[11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 4-Aminoquinoline derivative stock solution (in DMSO)

  • LDH Assay Kit (containing LDH reaction mixture and stop solution) or individual reagents (see below)

  • 96-well plates

  • Microplate reader

In-house LDH Assay Reagents: [12][13]

  • Buffer A: 4 mM INT in 0.2 M Tris-HCl, pH 8.2

  • Buffer B: 6.4 mM NAD+, 320 mM lithium lactate in 0.2 M Tris-HCl, pH 8.2

  • MPMS Supplement: 150 mM MPMS in 0.2 M Tris-HCl, pH 8.2

  • Assay Reagent: Combine equal volumes of Buffer A and Buffer B, and add 0.5 µl MPMS supplement per plate.

  • Stop Solution: 1 M Acetic Acid

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) if cells are in suspension.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new clear 96-well plate (the 'Assay Plate').[12]

  • LDH Reaction:

    • Add 50 µL of the prepared Assay Reagent to each well of the Assay Plate.[12]

    • Incubate the plate in the dark at room temperature for 30-60 minutes.[11]

  • Stopping the Reaction and Absorbance Reading:

    • Add 50 µL of 1 M acetic acid to each well to stop the reaction.[12]

    • Measure the absorbance at 490 nm using a microplate reader.[11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare 4-Aminoquinoline Derivative Solutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt MTT Assay incubate->mtt srb SRB Assay incubate->srb ldh LDH Assay incubate->ldh read_plate Read Absorbance/Fluorescence mtt->read_plate srb->read_plate ldh->read_plate calc_ic50 Calculate GI50/IC50 Values read_plate->calc_ic50

Caption: General workflow for assessing the cytotoxicity of 4-aminoquinoline derivatives.

Proposed Signaling Pathway for 4-Aminoquinoline Derivative-Induced Apoptosis

G compound 4-Aminoquinoline Derivative pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition bax Bax/Bak bcl2->bax Inhibition mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 4-aminoquinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Aminoquinaldine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Aminoquinaldine (4-amino-2-methylquinoline). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve a multi-step process that begins with the construction of the quinoline (B57606) core, followed by functional group manipulations. Key synthetic strategies include:

  • Conrad-Limpach-Knorr Synthesis followed by Amination: This classic route involves the condensation of an aniline (B41778) with a β-ketoester to form a 4-hydroxyquinoline (B1666331) intermediate.[1] This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to yield 4-chloro-2-methylquinoline (B1666326). The final step is a nucleophilic aromatic substitution (SNAr) with an amino source to produce this compound.[2]

  • Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-methylquinoline: This is a direct approach where commercially available or synthesized 4-chloro-2-methylquinoline is reacted with a nucleophilic amine, such as ammonia (B1221849) or an ammonia equivalent.[3]

  • Alternative Methods: Other less common but viable routes include the Skraup, Friedländer, and Pfitzinger reactions to construct the initial quinoline ring system.[4] Palladium-catalyzed reactions like the Buchwald-Hartwig amination can also be employed for the final amination step, particularly with challenging substrates.[4]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Optimizing the synthesis of this compound requires careful control of several key parameters:

  • Temperature: Temperature is a critical factor, especially during the Conrad-Limpach-Knorr synthesis, where lower temperatures favor the desired 4-quinolone, while higher temperatures can lead to the formation of the isomeric 2-quinolone.[2]

  • Solvent: The choice of solvent is crucial, particularly for the high-temperature cyclization step in the Conrad-Limpach synthesis and for the final SNAr reaction. High-boiling inert solvents are often used for the cyclization.[1]

  • Catalyst: In catalyzed reactions, such as the Buchwald-Hartwig amination, the choice of palladium pre-catalyst and ligand is critical for achieving high yields.[4]

  • Base: The selection of an appropriate base is important in both the quinoline ring formation and the final amination step to neutralize acidic byproducts and facilitate the reaction.

Q3: How can I minimize the formation of the 2-hydroxyquinoline (B72897) isomer (Knorr product) during the Conrad-Limpach synthesis?

A3: The formation of the 2-hydroxyquinoline isomer is a common side reaction favored at higher initial condensation temperatures (thermodynamic control). To minimize this, the initial reaction between the aniline and the β-ketoester should be conducted at lower temperatures to favor the kinetic product, which leads to the desired 4-hydroxyquinoline.[5]

Q4: What are the best methods for purifying the final this compound product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for obtaining highly pure crystalline material. A suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures should be chosen. Ethanol (B145695) has been reported as a suitable solvent for the recrystallization of this compound.[6]

  • Column Chromatography: For separating the product from closely related impurities, column chromatography using silica (B1680970) gel is a standard technique. The eluent system, typically a mixture of a non-polar and a polar solvent, needs to be optimized for good separation.

  • Acid-Base Extraction: The basic nature of the amino group allows for purification through pH-adjusted extractions. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Extend the reaction time or increase the temperature, being mindful of potential side reactions.
Suboptimal Reaction Conditions - Temperature: For the Conrad-Limpach synthesis, ensure the cyclization temperature is high enough (around 250 °C).[5] For SNAr, optimize the temperature to balance reaction rate and potential degradation.- Solvent: Use a high-boiling point, inert solvent for the Conrad-Limpach cyclization.[1] For SNAr, ensure the solvent can dissolve the reactants and facilitate the reaction.- Base: The choice of base can be critical. For SNAr, a non-nucleophilic base is often preferred.
Catalyst Inactivation (for catalyzed reactions) - Use fresh, high-quality catalyst and ligands.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.[4]- Degas solvents to remove dissolved oxygen.
Poor Quality of Starting Materials - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).- Purify starting materials if necessary.
Product Degradation - If the product is sensitive to the reaction conditions, consider using milder conditions or protecting groups.
Formation of Side Products
Side Product Cause Mitigation Strategy
2-Hydroxyquinoline (Knorr Product) Favored at higher temperatures during the initial condensation of the Conrad-Limpach synthesis.[5]Maintain a lower temperature during the initial condensation step to favor the kinetic product.[5]
Bis-quinaldine Reaction of a diamine with two molecules of 4-chloro-2-methylquinoline.Use a large excess of the diamine to favor the formation of the mono-substituted product.
Hydrodehalogenation Reduction of the C-Cl bond instead of substitution.Optimize the ligand in palladium-catalyzed reactions and check for any reducing impurities.[4]
Purification Difficulties
Issue Potential Cause Solution
Co-elution of Product and Impurities Similar polarities of the product and impurities.- Modify the eluent system in column chromatography (e.g., change solvent polarity, add a modifier like triethylamine (B128534) for basic compounds).- Consider using a different stationary phase (e.g., alumina).- Attempt recrystallization with various solvent systems.[6]
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture.- Cool the solution more slowly and scratch the inside of the flask to induce crystallization.
Difficulty Removing High-Boiling Solvents Use of high-boiling solvents like diphenyl ether in the Conrad-Limpach synthesis.- After cooling, precipitate the product by adding a non-polar solvent like hexane (B92381) and collect by filtration.[2]- Wash the filtered product thoroughly with a low-boiling non-polar solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Aminoquinoline (B48711) Derivatives via SNAr

EntryStarting MaterialAmineSolventTemperature (°C)Time (h)Yield (%)Reference
14,7-DichloroquinolineButylamineNeat120-1306High[7]
24,7-DichloroquinolineEthane-1,2-diamineNeat1307High[7]
34,7-DichloroquinolineN,N-dimethylethane-1,2-diamineNeat120-1306-8High[7]
44-Chloro-2-phenylquinolineN,N-DimethylformamideDMFRefluxOvernightModerate[3]
54,7-DichloroquinolineVarious aminesDMSO (Microwave)140-1800.3-0.580-95[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline (B36942) via Conrad-Limpach Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Step 1: Condensation

    • In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (B26562) (1.0 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

    • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

    • Heat the mixture to a moderate temperature (e.g., 100-120 °C) and monitor the reaction by TLC until the starting aniline is consumed.

  • Step 2: Cyclization

    • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether (approximately 10-20 mL per gram of intermediate).[9]

    • Heat the mixture with stirring to approximately 250 °C.[10]

    • Maintain this temperature for 30-60 minutes, monitoring the progress by TLC.

    • Allow the reaction mixture to cool to room temperature. The product should precipitate.

    • Add a non-polar solvent like hexanes to dilute the reaction mixture and facilitate filtration.

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

    • The crude 4-hydroxy-2-methylquinoline can be further purified by recrystallization.

Protocol 2: Synthesis of 4-Chloro-2-methylquinoline

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a round-bottom flask, add 4-hydroxy-2-methylquinoline (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the remaining POCl₃.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-2-methylquinoline.

Protocol 3: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
  • Dissolve 4-chloro-2-methylquinoline (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.

  • Heat the mixture in a sealed pressure vessel at a temperature typically ranging from 120-150 °C for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol.[6]

Mandatory Visualization

Reaction_Pathway cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination (SNAr) o-Toluidine o-Toluidine 4-Hydroxy-2-methylquinoline 4-Hydroxy-2-methylquinoline o-Toluidine->4-Hydroxy-2-methylquinoline + Ethyl acetoacetate Heat Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->4-Hydroxy-2-methylquinoline 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 4-Hydroxy-2-methylquinoline->4-Chloro-2-methylquinoline + POCl3 Heat POCl3 POCl3 This compound This compound 4-Chloro-2-methylquinoline->this compound + NH3 Heat, Pressure Ammonia Ammonia

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Reactant_Preparation Prepare Reactants (e.g., 4-chloro-2-methylquinoline, Amine) Start->Reactant_Preparation Reaction_Setup Set up Reaction (Solvent, Inert Atmosphere if needed) Reactant_Preparation->Reaction_Setup Heating Heat to Reaction Temperature (e.g., 120-150°C) Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purify Product (Chromatography, Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reaction_Completion Is the reaction complete? (Check TLC/LC-MS) Low_Yield->Check_Reaction_Completion No_Completion No Check_Reaction_Completion->No_Completion No Yes_Completion Yes Check_Reaction_Completion->Yes_Completion Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) No_Completion->Optimize_Conditions Check_Reagents Are starting materials pure? Yes_Completion->Check_Reagents Impure_Reagents No Check_Reagents->Impure_Reagents No Pure_Reagents Yes Check_Reagents->Pure_Reagents Yes Purify_Reagents Purify Starting Materials Impure_Reagents->Purify_Reagents Check_Side_Reactions Are there significant side products? Pure_Reagents->Check_Side_Reactions Yes_Side_Reactions Yes Check_Side_Reactions->Yes_Side_Reactions Yes No_Side_Reactions No Check_Side_Reactions->No_Side_Reactions No Modify_Conditions Modify conditions to minimize side reactions (e.g., lower temp) Yes_Side_Reactions->Modify_Conditions Investigate_Purification Investigate product loss during workup and purification No_Side_Reactions->Investigate_Purification

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of 4-Amino-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-amino-2-methylquinoline, with a focus on improving yield.

Troubleshooting Guide

Issue 1: Low Yield in the Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline (B36942)

  • Question: My Conrad-Limpach reaction to synthesize the 4-hydroxy-2-methylquinoline precursor is giving a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in the Conrad-Limpach synthesis are often attributed to incomplete initial condensation, suboptimal cyclization temperature, or the formation of the isomeric 2-hydroxyquinoline (B72897) (Knorr product).

    • Incomplete Condensation: Ensure the initial reaction between aniline (B41778) and ethyl acetoacetate (B1235776) goes to completion. Monitor the reaction by TLC. Using a mild acid catalyst can facilitate this step.

    • Cyclization Temperature: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1] The use of a high-boiling point solvent is crucial for reaching and maintaining this temperature.

    • Solvent Choice: The choice of a high-boiling point, inert solvent significantly impacts the yield. Solvents with boiling points above 250°C generally provide better yields.[1]

    • Side Reaction: The formation of the 2-hydroxyquinoline isomer is favored at higher initial condensation temperatures. To minimize this, the initial reaction should be carried out at a lower temperature to favor the kinetic product, which leads to the desired 4-hydroxyquinoline.[1]

Issue 2: Poor Yield during Chlorination of 4-Hydroxy-2-methylquinoline

  • Question: The chlorination of 4-hydroxy-2-methylquinoline with phosphoryl chloride (POCl₃) is resulting in a low yield of 4-chloro-2-methylquinoline (B1666326). What can I do to optimize this step?

  • Answer: Low yields in this chlorination step can be due to incomplete reaction, side reactions, or difficult work-up.

    • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions as POCl₃ reacts violently with water. Using an excess of POCl₃ can help drive the reaction to completion. The reaction is typically refluxed for several hours.

    • Work-up: After the reaction, excess POCl₃ must be removed, usually by distillation under reduced pressure. The residue should then be carefully quenched by pouring it onto crushed ice with vigorous stirring. Neutralization with a base like aqueous ammonia (B1221849) or sodium bicarbonate is critical for precipitating the product.

Issue 3: Low Conversion in the Amination of 4-Chloro-2-methylquinoline

  • Question: I am experiencing low conversion rates when trying to aminate 4-chloro-2-methylquinoline to the final product. What are the key parameters to control?

  • Answer: The amination of 4-chloro-2-methylquinoline is a nucleophilic aromatic substitution (SNAr) reaction. Low yields can stem from several factors.[2]

    • Reaction Conditions: This reaction often requires elevated temperatures and pressures, especially when using ammonia. Heating the mixture in a sealed pressure vessel is a common procedure.[2]

    • Solvent: A suitable solvent that can dissolve the reactants and withstand the reaction temperature is crucial. Alcohols like ethanol (B145695) or 2-propanol are often used.

    • Ammonia Source: The solution should be saturated with ammonia gas, or a concentrated solution of ammonia in the chosen solvent should be used to ensure a high concentration of the nucleophile.

    • Catalyst: While not always necessary, the addition of a catalyst like p-toluenesulfonic acid under microwave irradiation has been shown to improve yields and reduce reaction times.

Issue 4: Low Yield and Side Products in the Friedländer Synthesis

  • Question: My Friedländer synthesis of 4-amino-2-methylquinoline is producing a low yield and several side products. How can I optimize this reaction?

  • Answer: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be prone to low yields and side reactions if not properly optimized.[3]

    • Catalyst Selection: The choice of catalyst is critical and is often substrate-dependent. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride), as well as bases (e.g., potassium hydroxide), can be used. Screening different catalysts may be necessary to find the optimal one for your specific substrates.[3]

    • Reaction Temperature: While heating is generally required, excessive temperatures can lead to the decomposition of starting materials or the formation of side products. A systematic variation of the reaction temperature should be performed to find the optimal balance between reaction rate and selectivity.

    • Side Reactions: A common side reaction is the self-condensation of the ketone (aldol condensation), particularly under basic conditions. To minimize this, the ketone can be added slowly to the reaction mixture, or an acidic catalyst can be used instead of a base.[3]

    • Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which can also simplify the purification process.[3]

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common synthetic routes to 4-amino-2-methylquinoline?

  • Answer 1: The most common synthetic routes are:

    • Conrad-Limpach Synthesis followed by Chlorination and Amination: This multi-step process involves the initial synthesis of 4-hydroxy-2-methylquinoline, which is then converted to 4-chloro-2-methylquinoline, and finally aminated to the desired product.

    • Friedländer Synthesis: This is a more direct approach involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as acetone (B3395972).[4]

    • Skraup Synthesis: This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone precursor, but it can be highly exothermic and difficult to control.

  • Question 2: How can I improve the overall yield of the multi-step synthesis starting from the Conrad-Limpach reaction?

  • Answer 2: To improve the overall yield, each step must be optimized. For the Conrad-Limpach step, careful control of the initial condensation temperature and the use of a high-boiling point solvent for the cyclization are key. For the chlorination step, ensuring anhydrous conditions and complete removal of excess POCl₃ is important. For the final amination step, using a sealed pressure vessel and ensuring a high concentration of ammonia can significantly improve the yield.

  • Question 3: Are there any "greener" alternatives for the synthesis of 4-amino-2-methylquinoline?

  • Answer 3: Yes, some modern approaches focus on more environmentally friendly conditions. For the Friedländer synthesis, the use of solid acid catalysts, ionic liquids, or even catalyst-free reactions in water have been reported to give high yields.[3] Microwave-assisted synthesis can also be considered a greener alternative as it often leads to shorter reaction times and reduced energy consumption.[3]

  • Question 4: How can I confirm the identity and purity of my synthesized 4-amino-2-methylquinoline?

  • Answer 4: Standard analytical techniques should be used for characterization and purity assessment. These include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

    • Melting Point: Comparison with the literature value can indicate purity.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Steps and Conditions

Synthesis StepReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Conrad-Limpach Cyclization (analogue)β-aminoacrylate intermediateDowtherm A25765[1]
Conrad-Limpach Cyclization (analogue)β-aminoacrylate intermediateMineral Oil>275up to 95[5]
Chlorination of 4-hydroxy-2-methylquinoline4-hydroxy-2-methylquinoline, POCl₃None (excess POCl₃ as solvent)Reflux84[6]
Amination of 4-chloro-2-methylquinoline4-chloro-2-methylquinoline, various aminesp-Toluenesulfonic acid / Microwave12055-89[7]
Friedländer Synthesis (general)2-aminoaryl ketone, active methylene (B1212753) compound[Hbim]BF₄ (ionic liquid) / Solvent-free100up to 93[3]
Friedländer Synthesis (general)2-aminoaryl ketone, active methylene compoundZirconium triflate / Ethanol-water60>88[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-methylquinoline via Conrad-Limpach/Chlorination/Amination

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline (Conrad-Limpach Synthesis)

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 140-150°C for 1 hour.

  • Add the resulting β-anilinocrotonate to a high-boiling point solvent such as Dowtherm A or mineral oil, preheated to 250°C.

  • Maintain the temperature for 30 minutes to effect cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane (B92381) to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain 4-hydroxy-2-methylquinoline.

Step 2: Synthesis of 4-Chloro-2-methylquinoline

  • In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-2-methylquinoline (1.0 eq) to an excess of phosphoryl chloride (POCl₃).

  • Heat the mixture at reflux for 3-4 hours.

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-chloro-2-methylquinoline. A yield of approximately 84% can be expected.[6]

Step 3: Synthesis of 4-Amino-2-methylquinoline

  • Dissolve 4-chloro-2-methylquinoline (1.0 eq) in a suitable alcohol (e.g., ethanol or 2-propanol) in a pressure vessel.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

  • Seal the pressure vessel and heat the mixture at 120-150°C for several hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain 4-amino-2-methylquinoline.

Protocol 2: Synthesis of 4-Amino-2-methylquinoline via Friedländer Synthesis

  • In a round-bottom flask, combine 2-aminoacetophenone (B1585202) (1.0 eq) and acetone (a significant excess, acting as both reactant and solvent).

  • Add a catalytic amount of a suitable catalyst, for example, 10 mol% of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess acetone under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-amino-2-methylquinoline.

Mandatory Visualization

experimental_workflow_conrad_limpach cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination start1 Aniline + Ethyl Acetoacetate intermediate1 β-Anilinocrotonate start1->intermediate1 140-150°C cyclization High-Temp Cyclization (250°C in Dowtherm A) intermediate1->cyclization product1 4-Hydroxy-2-methylquinoline cyclization->product1 product1_ref 4-Hydroxy-2-methylquinoline product1->product1_ref chlorination Chlorination (POCl₃, Reflux) product2 4-Chloro-2-methylquinoline chlorination->product2 product2_ref 4-Chloro-2-methylquinoline product2->product2_ref amination Amination (Ammonia, Pressure Vessel) final_product 4-Amino-2-methylquinoline amination->final_product experimental_workflow_friedlander reactants 2-Aminoacetophenone + Acetone reaction Friedländer Condensation (Catalyst, Reflux) reactants->reaction workup Work-up (Solvent removal, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Amino-2-methylquinoline purification->product troubleshooting_logic cluster_friedlander Friedländer Synthesis cluster_multistep Conrad-Limpach Route start Low Yield of 4-Amino-2-methylquinoline f_catalyst Optimize Catalyst start->f_catalyst f_temp Vary Temperature start->f_temp f_side_reactions Minimize Side Reactions start->f_side_reactions cl_yield Improve Conrad-Limpach Yield start->cl_yield chlorination_yield Optimize Chlorination start->chlorination_yield amination_yield Enhance Amination start->amination_yield

References

Technical Support Center: Purification of Crude 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Aminoquinaldine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[1] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.[2] Other solvents and solvent mixtures may also be effective and can be screened to optimize yield and purity.

Q3: What are the key challenges when purifying this compound by column chromatography?

A3: The primary challenge in the column chromatography of this compound arises from its basic amino group, which can interact strongly with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel.[3][4] This interaction can lead to poor separation, peak tailing, and in some cases, irreversible adsorption of the product onto the column.[3]

Q4: How can I overcome the challenges of purifying this compound on silica gel?

A4: To mitigate the issues caused by the basicity of this compound on silica gel, you can:

  • Add a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849) (typically 0.5-1% v/v), into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[4][5]

  • Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina (B75360), or amine-functionalized silica.[3][4][5]

  • Consider reverse-phase chromatography: For polar impurities, reverse-phase HPLC with a C18 column and a buffered mobile phase can be an effective alternative.[5]

Q5: Can this compound exist in different solid-state forms?

A5: Yes, this compound is known to exhibit polymorphism, meaning it can exist in different crystalline structures, including anhydrous and monohydrate forms.[1][6][7] The formation of a specific polymorph can be influenced by the choice of solvent, temperature, and even the presence of certain impurities.[1][6][8] It is important to be aware of this, as different polymorphs may have different physical properties, such as melting point and solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the cold solvent.- Ensure the solution is thoroughly cooled before filtration.- Place the crystallization flask in an ice bath to maximize crystal formation.- Try a different solvent or a solvent mixture to reduce solubility at low temperatures.
Oily precipitate instead of crystals during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Use a lower-boiling point solvent.- Scratch the inside of the flask with a glass rod to induce crystallization.
Persistent impurities after recrystallization The impurities have similar solubility to this compound in the chosen solvent.- Perform a second recrystallization.- Consider an alternative purification method, such as column chromatography.
Streaking or tailing on TLC plate The amino group is interacting with the acidic silica gel.- Add 0.5-1% triethylamine (TEA) or ammonia to the developing solvent.[4][5]
Low or no product elution from silica gel column Strong adsorption of the basic compound to the acidic stationary phase.- Add a basic modifier (e.g., 1% TEA) to the eluent.[3][4]- Switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3][4][5]
Co-elution of impurities during column chromatography The chosen mobile phase does not provide adequate separation.- Optimize the solvent system using TLC to achieve better separation between the product and impurities.- Use a gradient elution with a gradual increase in polarity.

Physicochemical Data

Property Value Source
Molecular Formula C₁₀H₁₀N₂[9]
Molecular Weight 158.20 g/mol [9]
Appearance Pale yellow crystalline powder[9]
Melting Point 162-166 °C
Boiling Point 333 °C
Solubility Soluble in ethanol, DMSO; slightly soluble in water.[9][10]

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Column Chromatography on Silica Gel with a Basic Modifier
  • TLC Analysis: Begin by performing thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane (B92381) and ethyl acetate. If tailing is observed, add 0.5-1% triethylamine (TEA) to the solvent system. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for this compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA). Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column sublimation Sublimation crude->sublimation pure Pure this compound recrystallization->pure column->pure sublimation->pure

Caption: General purification workflow for crude this compound.

TroubleshootingTree start Low Purity After Initial Purification check_method Purification Method? start->check_method recryst Recrystallization check_method->recryst Recrystallization col_chrom Column Chromatography check_method->col_chrom Column Chromatography recryst_issue Impurity Solubility Similar? recryst->recryst_issue col_chrom_issue Poor Separation/Tailing? col_chrom->col_chrom_issue recryst_sol1 Change Solvent/Solvent System recryst_issue->recryst_sol1 Yes recryst_sol2 Switch to Chromatography recryst_issue->recryst_sol2 No col_chrom_sol1 Add Basic Modifier (e.g., TEA) col_chrom_issue->col_chrom_sol1 Yes col_chrom_sol2 Change Stationary Phase (e.g., Alumina) col_chrom_issue->col_chrom_sol2 Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Identifying and minimizing byproducts in 4-aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinolines. Our aim is to help you identify and minimize the formation of byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 4-aminoquinolines?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline (B167314) and a primary or secondary amine.[1][2] This method is widely used due to the reactivity of the 4-chloroquinoline, which is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline (B57606) nitrogen atom.[1]

Q2: What are the key parameters to control in an SNAr synthesis of 4-aminoquinolines?

A2: Successful synthesis of 4-aminoquinolines via SNAr is dependent on careful control of several parameters:

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used.[1][3]

  • Temperature: Reaction temperatures typically range from 120-180°C for conventional heating.[1] Microwave-assisted synthesis can significantly reduce reaction times.[2]

  • Base: The choice of base is critical and depends on the nucleophilicity of the amine. While primary alkylamines may not require a base, secondary amines and anilines often necessitate the use of bases like potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), or triethylamine (B128534) (Et3N).[1][2]

  • Reactant Stoichiometry: The ratio of the amine to the 4-chloroquinoline can influence the product distribution, especially when using diamines.

Q3: What are the primary byproducts encountered in the SNAr synthesis of 4-aminoquinolines?

A3: The most common byproducts include:

  • Bis-quinolines: Formed when using a diamine as the nucleophile, resulting in two quinoline molecules linked by the diamine.

  • 4-Hydroxyquinolines: Resulting from the hydrolysis of the 4-chloroquinoline starting material if water is present in the reaction mixture.

  • Tertiary Amines: In syntheses involving reductive amination steps, double addition of an aldehyde to a primary amine can occur.

  • Tarry polymerization products: These can form under harsh reaction conditions, particularly in older methods like the Skraup synthesis, but can also occur in SNAr reactions at high temperatures.[4]

Q4: How can I monitor the progress of my 4-aminoquinoline (B48711) synthesis?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more detailed analysis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used to identify and quantify the product and any byproducts.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Aminoquinoline
Possible Cause Suggested Solution
Incomplete Reaction Optimize reaction time and temperature. Use TLC to monitor for the disappearance of the starting material. Consider using microwave irradiation to accelerate the reaction.[2]
Poor Nucleophilicity of the Amine For less reactive amines like anilines, consider using a Brønsted or Lewis acid catalyst to enhance reactivity.[1] Alternatively, palladium-catalyzed cross-coupling reactions can be a milder and more efficient alternative to SNAr.[5]
Hydrolysis of 4-Chloroquinoline Ensure anhydrous reaction conditions by using dry solvents and reagents. If water is a necessary component of the solvent system, consider using phase-transfer catalysis to promote the desired reaction over hydrolysis.
Product Precipitation The desired product may co-precipitate with byproducts, leading to losses during workup. Analyze any precipitate for the presence of the product. Purification of the precipitate may be necessary.[6]
Issue 2: Formation of Significant Amounts of Byproducts
Byproduct Identification Minimization Strategy
Bis-quinoline Characterized by a molecular weight corresponding to two quinoline units plus the diamine linker, minus two HCl. 1H NMR will show signals for two quinoline moieties.[1]Use a large excess of the diamine nucleophile (e.g., 5-10 equivalents) to favor the monosubstituted product.
4-Hydroxyquinoline (B1666331) Can be identified by HPLC-MS; the mass will correspond to the hydroxylated quinoline.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Tarry Products Appears as a dark, insoluble residue.Use a high-boiling inert solvent to prevent localized overheating and polymerization.[7] Ensure efficient stirring. In classical quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate (B86663) can be used.[8]
Isomeric Byproducts (e.g., 2-hydroxyquinoline) In syntheses starting from β-ketoesters (Conrad-Limpach), the formation of the 2-hydroxyquinoline (B72897) isomer is a common issue. These isomers can often be separated by chromatography.Control the initial condensation temperature. Lower temperatures (kinetic control) favor the formation of the 4-hydroxyquinoline, while higher temperatures (thermodynamic control) favor the 2-hydroxyquinoline isomer.[3][9]

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation (Qualitative)

ParameterConditionEffect on Byproduct Formation
Amine Stoichiometry (with diamines) Low diamine:chloroquinoline ratioIncreased bis-quinoline formation.
High diamine:chloroquinoline ratioMinimized bis-quinoline formation.
Presence of Water Wet solvents/reagentsIncreased 4-hydroxyquinoline formation.
Anhydrous conditionsMinimized 4-hydroxyquinoline formation.
Temperature (Conrad-Limpach) Low initial condensation temperatureFavors 4-hydroxyquinoline (kinetic product).[9]
High initial condensation temperatureFavors 2-hydroxyquinoline (thermodynamic product).[9]
Reaction Time/Temperature (General) Prolonged high heatCan lead to increased tar/polymer formation.[4]

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis of 4-Aminoquinolines (Conventional Heating)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-chloroquinoline derivative (1.0 equivalent) in a suitable high-boiling solvent (e.g., NMP or DMSO).[1]

  • Addition of Reagents: Add the amine nucleophile (1.1-2.0 equivalents). If a base (e.g., K2CO3, 1.5 equivalents) is required, add it to the mixture.[1]

  • Reaction: Heat the mixture to 120-150°C and stir vigorously. Monitor the reaction progress by TLC until the 4-chloroquinoline is consumed (typically 4-24 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine. To remove excess basic amine, an acidic wash with dilute HCl can be performed.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[9]

Protocol 2: Purification of 4-Aminoquinolines by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude 4-aminoquinoline in a minimal amount of dichloromethane (B109758) or the eluent. For basic amines that may interact with the acidic silica, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent system.[10] Adsorb the sample onto a small amount of silica gel for dry loading if it is not very soluble in the eluent.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Chloroquinoline 4-Chloroquinoline Heating Heating (Conventional or Microwave) 4-Chloroquinoline->Heating Amine Amine Amine->Heating Solvent_Base Solvent & Base Solvent_Base->Heating Quenching_Extraction Quenching & Extraction Heating->Quenching_Extraction Washing Washing Quenching_Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Chromatography Chromatography Drying_Concentration->Chromatography Final_Product Final Product Chromatography->Final_Product

Caption: General experimental workflow for the SNAr synthesis of 4-aminoquinolines.

troubleshooting_byproducts Start Byproduct Observed Identify_Byproduct Identify Byproduct (e.g., via MS, NMR) Start->Identify_Byproduct Bis_quinoline Bis-quinoline Identify_Byproduct->Bis_quinoline 4_Hydroxyquinoline 4-Hydroxyquinoline Identify_Byproduct->4_Hydroxyquinoline Tarry_Products Tarry Products Identify_Byproduct->Tarry_Products Increase_Diamine Increase Excess of Diamine Bis_quinoline->Increase_Diamine Is diamine the nucleophile? Anhydrous_Conditions Ensure Anhydrous Conditions 4_Hydroxyquinoline->Anhydrous_Conditions Is water present? Optimize_Temp Optimize Temperature & Stirring Tarry_Products->Optimize_Temp Harsh conditions? End Byproduct Minimized Increase_Diamine->End Anhydrous_Conditions->End Optimize_Temp->End

Caption: Troubleshooting logic for minimizing common byproducts in 4-aminoquinoline synthesis.

sn_ar_mechanism Reactants 4-Chloroquinoline + Amine (Nu-H) Attack Nucleophilic Attack on C4 Reactants->Attack Step 1 Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Attack->Intermediate Leaving_Group_Departure Loss of Chloride (Cl-) Intermediate->Leaving_Group_Departure Step 2 Product 4-Aminoquinoline Leaving_Group_Departure->Product

Caption: Simplified signaling pathway for the SNAr mechanism in 4-aminoquinoline synthesis.

References

Troubleshooting low yield in nucleophilic aromatic substitution of 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and optimize their reaction conditions.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the SNAr of 4-chloroquinolines.

Issue 1: Low or No Conversion of Starting Material

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient reaction temperature Gradually increase the reaction temperature. For conventional heating, temperatures between 120-150°C are typical.[1] Microwave irradiation at 140-180°C can also significantly improve yields.[1][2]
Inappropriate solvent The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions.[3] For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol (B145695) and acetonitrile.[1][2] Toluene may be suitable for certain metal-catalyzed alternatives.[1]
Incorrect base selection The basicity of the amine nucleophile influences the need for an external base. For secondary amines, a base like potassium carbonate is often necessary.[1][2] Less reactive aryl or heteroarylamines may require a stronger base such as sodium hydroxide.[1][2] Primary amines can often act as the base themselves, eliminating the need for an external one.[1][2]
Poor leaving group activation The electron-withdrawing nature of the quinoline (B57606) ring activates the C4 position for nucleophilic attack.[1] However, in some cases, particularly with less reactive nucleophiles, this activation may be insufficient. Consider alternative strategies such as palladium-catalyzed Buchwald-Hartwig amination.[4]
Deactivated nucleophile Protic solvents like water or alcohols can solvate and deactivate the nucleophile, leading to lower yields.[4] Ensure anhydrous reaction conditions if this is suspected.

Issue 2: Formation of Significant Byproducts

Possible Causes and Solutions:

ByproductPotential CauseRecommended Solution
Hydrodehalogenation (replacement of -Cl with -H) This is a common side reaction, especially in palladium-catalyzed reactions.[4]Optimize the ligand in Pd-catalyzed reactions and check for any reducing impurities in the reaction mixture.[4]
Homocoupling of 4-chloroquinoline (B167314) This can be an issue in copper-catalyzed Ullmann-type reactions, an alternative to SNAr.[4]Adjust the catalyst-to-ligand ratio and the reaction temperature.[4]
Formation of tars High reaction temperatures or prolonged reaction times can lead to the formation of insoluble tars.[1]Optimize the temperature and reaction time. Consider using microwave synthesis for shorter reaction times.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminoquinolines?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction.[1] This involves reacting a 4-chloroquinoline derivative with a primary or secondary amine. The electron-withdrawing properties of the quinoline ring system facilitate this reaction by activating the C4 position for nucleophilic attack.[1]

Q2: What are the key parameters to optimize for a successful SNAr reaction of 4-chloroquinolines?

Key parameters to focus on are the choice of solvent, base, reaction temperature, and reaction time. The nature of the amine nucleophile is also a critical factor.[1] Microwave irradiation has proven to be an effective technique for accelerating these reactions and improving yields.[1][2]

Q3: Can I use anilines as nucleophiles in this reaction?

Yes, anilines can be used, but they are generally less reactive than aliphatic amines.[1] To achieve good yields with anilines, more forcing conditions such as higher temperatures or the use of a Brønsted or Lewis acid catalyst may be necessary.[1][2]

Q4: My starting material is consumed, but the desired product yield is low. What could be the issue?

This often indicates the presence of side reactions. Common competing pathways include hydrodehalogenation, where the chloro group is replaced by a hydrogen atom, and the formation of tars or other decomposition products.[1][4] Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts.

Q5: When should I consider an alternative to the SNAr reaction?

If you are working with a particularly unreactive 4-chloroquinoline or a challenging nucleophile and optimization of the SNAr conditions does not improve the yield, you might consider alternative methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly versatile and often succeed where SNAr reactions fail.[4] The Ullmann condensation, a copper-catalyzed reaction, is another potential alternative.[4]

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Aminoquinolines

This protocol describes the direct coupling of a 4-chloroquinoline with an amine using conventional heating.[5]

  • To a solution of the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add the amine (1.0-1.2 eq).[5]

  • If required, add a base (e.g., K₂CO₃, 1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir for the necessary time (can range from a few hours to over 24 hours).[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica (B1680970) gel.[5]

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

This protocol utilizes microwave irradiation to accelerate the reaction and improve yields.[5]

  • In a microwave vial, combine the 4-chloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and a suitable solvent (e.g., DMSO).[2][5]

  • Add a base if necessary, depending on the amine nucleophile.[5]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the target temperature (e.g., 140-180°C) for the specified time (e.g., 20-30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in SNAr of 4-Chloroquinolines start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion full_conversion Full/High Conversion check_conversion->full_conversion Complete low_conversion Low/No Conversion check_conversion->low_conversion Incomplete side_reactions Investigate Side Reactions: - Hydrodehalogenation - Tar Formation full_conversion->side_reactions optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Change Base low_conversion->optimize_conditions optimize_conditions->check_conversion Re-evaluate alternative_methods Consider Alternative Methods: - Buchwald-Hartwig Amination - Ullmann Condensation optimize_conditions->alternative_methods If optimization fails product_isolation Optimize Product Isolation and Purification side_reactions->product_isolation success Improved Yield alternative_methods->success product_isolation->success

Caption: A logical workflow for troubleshooting low yields in the SNAr of 4-chloroquinolines.

SNAr_Mechanism General SNAr Mechanism on 4-Chloroquinoline cluster_reactants Reactants 4-Chloroquinoline 4-Chloroquinoline intermediate Meisenheimer-like Intermediate (Anionic σ-complex) 4-Chloroquinoline->intermediate Nucleophilic Attack (Rate-determining step) Nucleophile (Amine) Nucleophile (Amine) Nucleophile (Amine)->intermediate product 4-Aminoquinoline Product intermediate->product Elimination of Leaving Group (Restoration of Aromaticity) leaving_group Chloride Ion (Leaving Group) intermediate->leaving_group

Caption: The two-step addition-elimination mechanism for the SNAr reaction on 4-chloroquinoline.

References

Technical Support Center: Managing Solubility of 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges associated with 4-Aminoquinaldine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized as being slightly soluble in water.[1] One study reports its solubility to be greater than 23.7 µg/mL at a pH of 7.4.[2] However, its solubility is highly dependent on the pH of the aqueous medium due to its basic nature. It is more readily soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: How does pH influence the solubility of this compound?

As a weak base with a pKa of approximately 9.13, the solubility of this compound in aqueous solutions is significantly influenced by pH. In acidic conditions (pH < pKa), the amino group on the quinoline (B57606) ring becomes protonated, forming the more soluble hydrochloride salt. Conversely, at a pH above its pKa, it exists predominantly in its less soluble, neutral form. Therefore, acidifying the aqueous medium is a common and effective strategy to enhance its solubility.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For biological assays, it is common practice to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[1] Ethanol is another suitable option.[1] When preparing for in vivo studies, a common vehicle can be a mixture of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and saline. It is crucial to minimize the final concentration of organic solvents like DMSO in the working solution to avoid potential toxicity.[3]

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration in the aqueous buffer may be above its solubility limit under those conditions. Try preparing a more dilute working solution.

  • Adjust the pH of the aqueous buffer: Since this compound is more soluble at acidic pH, lowering the pH of your buffer can help keep it in solution.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a certain percentage of an organic co-solvent like ethanol or DMSO.

  • Stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in a stepwise manner, gradually decreasing the DMSO concentration.

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve small amounts of precipitate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Difficulty dissolving this compound powder in water. The pH of the water is neutral or slightly basic, leading to the less soluble, non-ionized form of this compound.1. Check the initial pH of your water. 2. Gradually add a dilute acid (e.g., 0.1 M HCl) to lower the pH of the solution while stirring. Monitor the pH and observe for dissolution. 3. Consider preparing a stock solution in a suitable organic solvent like DMSO first, and then diluting it into your acidic aqueous buffer.
Precipitation occurs upon addition to cell culture media. The final concentration of this compound exceeds its solubility in the media at physiological pH (~7.4). The final DMSO concentration might be too high, causing cellular stress and affecting solubility.1. Ensure the final DMSO concentration is as low as possible, typically ≤ 0.5%, to minimize toxicity.[3] 2. Lower the final concentration of this compound in the media. 3. If the experimental design allows, consider using a slightly more acidic media formulation. 4. Prepare fresh dilutions immediately before use.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay plate wells.1. Visually inspect your assay plates for any signs of precipitation. 2. Re-evaluate and optimize your solubilization protocol to ensure the compound is fully dissolved at the tested concentrations. 3. Include solubility checks as part of your assay development and validation.
Low bioavailability in in vivo studies. Poor aqueous solubility in the gastrointestinal tract limits absorption.1. Consider formulation strategies such as salt formation (e.g., hydrochloride salt) to improve dissolution. 2. Explore the use of co-solvents or other excipients in the formulation. A common vehicle for oral administration of similar compounds includes 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in a PBS solution.[4]

Quantitative Data Summary

The following tables summarize the physicochemical properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂[1]
Molecular Weight158.20 g/mol [1]
AppearancePale yellow crystalline powder[1]
Melting Point95-98 °C[1]
pKa~9.13
logP2.125[5]

Table 2: Aqueous Solubility of this compound

pHTemperature (°C)SolubilityReference
7.4Not Specified> 23.7 µg/mL (> 150 µM)[2]

Note: Comprehensive quantitative data on the solubility of this compound across a wide pH range and in various co-solvent systems is limited in publicly available literature. The data presented is based on available information and the general principles of solubility for weak bases.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 1.582 mg of this compound powder.

  • Dissolving: Add the weighed powder to a clean microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: General Procedure for Determining the pH-Solubility Profile (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Orbital shaker with temperature control

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • pH meter

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound powder to separate vials containing a known volume of each buffer solution. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, stop the shaker and allow the undissolved solid to settle. Carefully collect the supernatant without disturbing the solid. Centrifuge the collected supernatant at high speed to pellet any remaining fine particles.

  • pH Measurement: Measure the final pH of the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (the choice of solvent will depend on the analytical method). Determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry (at its λmax) or HPLC.

  • Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow start Start add_excess Add excess this compound to aqueous buffer start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate separate Separate solid and liquid (Centrifugation/Filtration) equilibrate->separate measure_ph Measure pH of supernatant separate->measure_ph quantify Quantify concentration in supernatant (UV-Vis/HPLC) separate->quantify end End quantify->end troubleshooting_precipitation start Precipitation observed upon diluting DMSO stock solution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_ph Is the aqueous buffer pH > 7? check_conc->check_ph No resolved Issue Resolved lower_conc->resolved acidify Lower the buffer pH check_ph->acidify Yes check_cosolvent Is it a purely aqueous buffer? check_ph->check_cosolvent No acidify->resolved add_cosolvent Use a co-solvent system (e.g., with Ethanol or DMSO) check_cosolvent->add_cosolvent Yes unresolved Issue Persists check_cosolvent->unresolved No add_cosolvent->resolved PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Inhibitor 4-Aminoquinoline Derivative (Kinase Inhibitor) Inhibitor->Akt inhibits

References

Controlling polymorphism of 4-Aminoquinaldine monohydrate in crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization and polymorphism of 4-Aminoquinaldine (4-AQ) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound monohydrate?

A1: this compound (4-AQ) has two known monohydrate polymorphs, designated as Hy1A and Hy1B°.[1][2] In addition to the monohydrates, 4-AQ also exhibits three anhydrous polymorphs (AH I°, II, and III) and a carbon tetrachloride solvate.[1][3]

Q2: Which is the most stable polymorphic form of 4-AQ monohydrate?

A2: Hy1B° is the thermodynamically most stable monohydrate form of 4-AQ.[1][2][4] The metastable form, Hy1A, is often kinetically favored, meaning it nucleates and grows more rapidly under certain conditions.[1][2][4]

Q3: Why am I consistently obtaining the metastable form (Hy1A) instead of the stable form (Hy1B°)?

A3: The formation of the metastable Hy1A is common due to its higher nucleation and growth rate.[1][2][4] The stable Hy1B° form can be difficult to access for kinetic reasons.[2] Key factors that favor the formation of Hy1A include lower water activity and rapid crystallization.

Q4: How can I promote the crystallization of the stable Hy1B° form?

A4: Several strategies can be employed to favor the formation of Hy1B°:

  • Hydrothermal Conditions: Crystallization under elevated pressure and temperature (hydrothermal conditions) has been shown to favor the formation of Hy1B°.[1][2][4]

  • Impurity Seeding: The presence of certain impurities has been observed to facilitate the nucleation of Hy1B°.[1][2][4]

  • Controlled Water Activity: While lower water activity can favor the anhydrate, carefully controlling the water activity is crucial. The equilibrium between the hydrate (B1144303) and anhydrate systems at 25°C is at a water activity (a_w) of 0.14.[1][2][4]

  • Slurry Conversion: Slurrying a mixture of Hy1A and Hy1B° in a suitable solvent (e.g., n-propanol or methyl acetate) can lead to the dissolution of the more soluble Hy1A and the eventual isolation of the less soluble, more stable Hy1B°.[1]

Q5: What is the relationship between the anhydrous and monohydrate forms?

A5: The anhydrous form (specifically AH I°) can convert to the monohydrate forms in the presence of sufficient moisture.[1] The transition between the anhydrous and hydrated forms is dependent on the water activity of the environment.[1][2][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected polymorph obtained Crystallization conditions (temperature, solvent, cooling rate) favor a different polymorph.Systematically vary crystallization parameters such as solvent, temperature, cooling rate, and supersaturation.[1][5] Consider using seeding with the desired polymorph.
Mixture of polymorphs Incomplete conversion from a metastable to a stable form. Co-precipitation of multiple forms.Increase equilibration time during slurry experiments. Optimize crystallization conditions to favor a single polymorph. Utilize solvent-mediated transformation to convert the mixture to the most stable form.
Difficulty nucleating the stable Hy1B° form High kinetic barrier for nucleation of Hy1B°. Rapid nucleation and growth of the metastable Hy1A form.Employ hydrothermal crystallization methods.[1] Introduce seeds of Hy1B°. Investigate the effect of specific impurities that may act as nucleating agents for Hy1B°.[1][2][4]
Hydrate-anhydrate conversion during processing or storage The material is being exposed to relative humidity above or below the critical water activity (a_w = 0.14 at 25°C).[1][2][4]Control the humidity during processing and storage to maintain the desired form. Store the material in a desiccated or humidity-controlled environment.

Data Presentation

Table 1: Thermodynamic and Physical Properties of 4-AQ Monohydrate Polymorphs

PropertyHy1A (Metastable)Hy1B° (Stable)
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
Relative Thermodynamic Stability MetastableMost Stable Hydrate
Calculated Stability Difference 0.7 kJ mol⁻¹ less stable than Hy1B°Global minimum for monohydrate
Nucleation and Growth Rate HigherLower
Solubility HigherLower

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Slurry Conversion for Obtaining Hy1B°
  • Preparation: Prepare a saturated solution of this compound in a suitable organic solvent (e.g., n-propanol or methyl acetate) that exhibits preferential dissolution of Hy1A.

  • Slurry Formation: Add a mixture of Hy1A and Hy1B° polymorphs to the saturated solution to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to allow for solvent-mediated transformation.

  • Sampling: Periodically withdraw small samples of the solid material.

  • Analysis: Dry the samples and analyze them using Powder X-ray Diffraction (PXRD) to monitor the conversion of Hy1A to Hy1B°.

  • Isolation: Once the conversion is complete (as indicated by the absence of Hy1A peaks in the PXRD pattern), filter the solid, wash with a small amount of the solvent, and dry under vacuum.

Protocol 2: Hydrothermal Crystallization of Hy1B°
  • Sample Preparation: Place the anhydrous form of this compound (AH I°) in a sealed pressure-resistant vessel with a controlled amount of water.

  • Heating: Heat the vessel to a temperature range of 82-86°C. Increasing the water ratio may lower the crystallization temperature.[1]

  • Cooling: Slowly cool the vessel to room temperature to induce crystallization.

  • Isolation and Analysis: Isolate the resulting solid material and analyze it using PXRD to confirm the presence of Hy1B°.

Protocol 3: Characterization of Polymorphs using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the 4-AQ monohydrate sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for thermal events such as dehydration (endotherm) and melting (endotherm). The dehydration and melting profiles can be used to differentiate between the polymorphs.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Crystallization Methods cluster_products Resulting Polymorphs 4-AQ Anhydrate (AH I°) 4-AQ Anhydrate (AH I°) Slurry Conversion Slurry Conversion 4-AQ Anhydrate (AH I°)->Slurry Conversion High Water Activity Hydrothermal Crystallization Hydrothermal Crystallization 4-AQ Anhydrate (AH I°)->Hydrothermal Crystallization High T & P Controlled Evaporation Controlled Evaporation 4-AQ Anhydrate (AH I°)->Controlled Evaporation Varying Solvents Stable Monohydrate (Hy1B°) Stable Monohydrate (Hy1B°) Slurry Conversion->Stable Monohydrate (Hy1B°) Thermodynamic Control Hydrothermal Crystallization->Stable Monohydrate (Hy1B°) Favored Nucleation Metastable Monohydrate (Hy1A) Metastable Monohydrate (Hy1A) Controlled Evaporation->Metastable Monohydrate (Hy1A) Kinetic Control Controlled Evaporation->Stable Monohydrate (Hy1B°) With Impurity/Seed

Caption: Experimental workflow for controlling 4-AQ monohydrate polymorphism.

logical_relationship cluster_factors Controlling Factors cluster_properties System Properties cluster_outcome Polymorphic Outcome Temperature Temperature Nucleation Rate Nucleation Rate Temperature->Nucleation Rate Pressure Pressure Thermodynamic Stability Thermodynamic Stability Pressure->Thermodynamic Stability Water Activity Water Activity Water Activity->Nucleation Rate Impurities Impurities Impurities->Nucleation Rate Cooling Rate Cooling Rate Growth Rate Growth Rate Cooling Rate->Growth Rate Hy1A (Kinetic) Hy1A (Kinetic) Nucleation Rate->Hy1A (Kinetic) High Hy1B° (Thermodynamic) Hy1B° (Thermodynamic) Nucleation Rate->Hy1B° (Thermodynamic) Low Growth Rate->Hy1A (Kinetic) High Thermodynamic Stability->Hy1B° (Thermodynamic) High

Caption: Logical relationships influencing polymorphic outcome of 4-AQ monohydrate.

References

Technical Support Center: Scale-Up Synthesis of 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 4-Aminoquinaldine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the industrial-scale production of this compound?

A1: The most common and industrially viable route for the synthesis of this compound (also known as 4-amino-2-methylquinoline) involves a two-main-stage process:

  • Conrad-Limpach-Knorr Synthesis: This initial stage involves the synthesis of the key intermediate, 2-methyl-4-hydroxyquinoline, from an aniline (B41778) and a β-ketoester.

  • Amination: The hydroxyl group of 2-methyl-4-hydroxyquinoline is first converted to a better leaving group, typically a chloro group, by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-2-methylquinoline (B1666326) is then aminated, often using ammonia (B1221849), to yield the final this compound product. This amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Q2: What are the critical safety precautions to consider during the scale-up synthesis of this compound?

A2: Safety is paramount during scale-up. Key precautions include:

  • Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Reaction Conditions: The Conrad-Limpach cyclization requires very high temperatures (around 250°C), which can lead to thermal decomposition and the formation of tars if not controlled properly. Ensure uniform heating and efficient stirring to avoid localized overheating.[1]

  • Pressure Management: The amination step is often carried out in a high-pressure reactor (autoclave). It is crucial to monitor the pressure throughout the reaction and ensure the reactor is properly sealed and vented in a fume hood after cooling.[2]

  • Product Handling: this compound is a powder and can be irritating to the skin, eyes, and respiratory system. Use appropriate PPE, such as a dust mask, gloves, and safety glasses, when handling the final product.[3]

Q3: How can I monitor the progress of the synthesis reactions?

A3: Reaction monitoring is crucial for optimizing yield and minimizing by-products. The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the consumption of starting materials and the formation of the product and by-products. For 4-aminoquinoline (B48711) derivatives, a common mobile phase is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v).[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, purity of the product, and the presence of impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is typically used.[5]

Q4: What are the common impurities encountered in this compound synthesis and how can they be minimized?

A4: Common impurities can include unreacted starting materials, intermediates, and by-products from side reactions. A significant by-product can be the isomeric 2-hydroxyquinoline (B72897) formed during the Conrad-Limpach step, known as the Knorr synthesis product. To minimize this, the initial condensation should be carried out at lower temperatures to favor the kinetic product leading to the desired 4-hydroxyquinoline (B1666331) intermediate.[1] Additionally, dimers or oligomers can form at high temperatures. Proper control of reaction temperature and stoichiometry is essential.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Issue 1: Low Yield in the Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
Potential Cause Recommended Solution(s)
Incomplete initial condensation Ensure the reaction between the aniline and β-ketoester is complete by monitoring with TLC. Consider extending the reaction time or using a mild acid catalyst.[1]
Cyclization temperature too low The thermal cyclization requires high temperatures, typically around 250°C. Use a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature.[1][2]
Inefficient heat transfer Poor heat transfer in large reactors can lead to localized cold spots. Ensure efficient stirring and proper reactor design. Use a high-boiling, inert solvent like Dowtherm A or mineral oil to facilitate uniform heat distribution.[1][2]
Decomposition at high temperatures Prolonged heating at very high temperatures can lead to the degradation of starting materials, intermediates, or the product. Optimize the cyclization time and avoid excessive temperatures.[1]
Formation of Knorr product (2-hydroxyquinoline isomer) The initial condensation should be performed at a lower temperature to favor the formation of the intermediate that leads to the 4-hydroxyquinoline.[1]
Issue 2: Problems During the Amination of 4-Chloro-2-methylquinoline
Potential Cause Recommended Solution(s)
Low conversion to the amino product Increase the reaction temperature and/or pressure within safe limits of the reactor. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6]
Formation of by-products The formation of bis-quinoline derivatives can occur. Using an excess of ammonia can help to favor the formation of the desired mono-amino product.
Difficult work-up If a high-boiling amine is used in excess, it can be difficult to remove. An acidic wash (e.g., with dilute HCl) during work-up will protonate the excess amine, making it water-soluble and easily separable.
Issue 3: Purification Challenges of the Final Product
Potential Cause Recommended Solution(s)
Product is an insoluble solid Filtration is a common method for isolating solid products. Ensure the correct solvent is used to precipitate the product while keeping impurities dissolved.
Co-crystallization with impurities Multiple recrystallization steps may be necessary. Consider using a different solvent or a mixture of solvents to alter the solubility of the product and impurities. Recrystallization from a hot saturated ethanol (B145695) solution is a common method for purifying this compound.[7]
Tailing or streaking on TLC plates This may indicate that the compound is interacting too strongly with the stationary phase. Try modifying the mobile phase by adding a small amount of a more polar solvent or a base (like triethylamine) to reduce tailing.

Data Presentation

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Synthesis

This table summarizes the impact of different high-boiling point solvents on the yield of a 4-hydroxyquinoline derivative, which is a key intermediate for this compound.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[1]

Table 2: Quality Specifications for this compound

This table provides typical quality specifications for the final this compound product.

ParameterSpecificationAnalysis Method
Purity ≥98%HPLC
Moisture ≤0.5%Karl Fischer
Residual Solvents ≤500 ppmGC
Heavy Metals ≤10 ppmICP-MS

Data sourced from a supplier of high-purity this compound.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-hydroxyquinoline (Intermediate)

This protocol is a typical procedure for the Conrad-Limpach synthesis of the key intermediate.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Petroleum ether

  • Decolorizing carbon (e.g., Norit)

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place the high-boiling point solvent (e.g., 150 ml of Dowtherm A).

  • Heating: Heat the solvent to reflux with stirring.

  • Addition of Intermediate: Rapidly add ethyl β-anilinocrotonate (formed from the reaction of aniline and ethyl acetoacetate) through the dropping funnel.

  • Cyclization: Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol formed during the reaction will distill off.

  • Cooling and Precipitation: Allow the mixture to cool to room temperature. A yellow solid of 2-methyl-4-hydroxyquinoline will separate.

  • Isolation: Add petroleum ether (approx. 200 ml), and collect the solid by filtration. Wash the solid with petroleum ether.

  • Decolorization and Recrystallization: Treat the crude product with decolorizing carbon in boiling water. Filter the hot solution and allow it to cool. White, needle-like crystals of 2-methyl-4-hydroxyquinoline will form.

  • Drying: Collect the purified product by filtration and dry.

Protocol 2: Synthesis of this compound

This protocol outlines the chlorination and subsequent amination to yield the final product.

Stage 1: Chlorination of 2-Methyl-4-hydroxyquinoline

Materials:

  • 2-Methyl-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (dilute)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, carefully add 2-methyl-4-hydroxyquinoline to an excess of phosphorus oxychloride.

  • Heating: Heat the mixture at reflux for several hours.

  • Removal of Excess POCl₃: After the reaction is complete, remove the excess POCl₃ under reduced pressure.

  • Quenching: Carefully pour the residue onto crushed ice with vigorous stirring. The 4-chloro-2-methylquinoline product will precipitate.

  • Work-up: Filter the solid, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution until the washings are neutral.

  • Drying: Dry the crude 4-chloro-2-methylquinoline under vacuum.

Stage 2: Amination of 4-Chloro-2-methylquinoline

Materials:

  • 4-Chloro-2-methylquinoline

  • Aqueous Ammonia (28-30%) or another amine source

  • Ethanol (or other suitable solvent)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge the 4-chloro-2-methylquinoline, ethanol, and an excess of aqueous ammonia.

  • Sealing and Heating: Seal the reactor and begin stirring. Heat the reactor to 150-160°C. Monitor the pressure throughout the reaction.[2]

  • Reaction Time: Maintain the reaction at this temperature for approximately 12 hours.[2]

  • Cooling and Venting: Cool the reactor to room temperature. Carefully vent the excess ammonia pressure in a fume hood.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pale yellow crystalline powder.[7][8]

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Conrad-Limpach Synthesis cluster_1 Stage 2: Amination Aniline Aniline Condensation Condensation Aniline->Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Condensation Intermediate 2-Methyl-4-hydroxyquinoline Condensation->Intermediate High Temp Cyclization Chlorination Chlorination Intermediate->Chlorination POCl3 Chloro_Intermediate 4-Chloro-2-methylquinoline Chlorination->Chloro_Intermediate Amination Amination Chloro_Intermediate->Amination Ammonia, High P/T Final_Product This compound Amination->Final_Product Purification Purification Final_Product->Purification Recrystallization

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield in Conrad-Limpach Step Check_Condensation Is initial condensation complete? Start->Check_Condensation Extend_Time Extend reaction time or add acid catalyst Check_Condensation->Extend_Time No Check_Temp Is cyclization temperature ~250°C? Check_Condensation->Check_Temp Yes Extend_Time->Check_Temp Increase_Temp Use high-boiling solvent and ensure proper heating Check_Temp->Increase_Temp No Check_Heat_Transfer Is heat transfer efficient? Check_Temp->Check_Heat_Transfer Yes Increase_Temp->Check_Heat_Transfer Improve_Stirring Improve stirring and reactor heat distribution Check_Heat_Transfer->Improve_Stirring No Check_Byproducts Is Knorr product forming? Check_Heat_Transfer->Check_Byproducts Yes Improve_Stirring->Check_Byproducts Lower_Condensation_Temp Lower initial condensation temperature Check_Byproducts->Lower_Condensation_Temp Yes End Yield Improved Check_Byproducts->End No Lower_Condensation_Temp->End

References

Technical Support Center: 4-Aminoquinaldine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Aminoquinaldine during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound powder, which was initially a pale yellow, has darkened to a brownish color. What could be the cause?

A1: The discoloration of this compound is a common indicator of degradation, likely due to oxidation. Aromatic amines are susceptible to oxidation in the presence of air and light, which can lead to the formation of colored impurities.[1] This process can be accelerated by elevated temperatures and exposure to UV light.

Q2: I've noticed some clumping in my this compound powder. Is this a sign of degradation?

A2: Clumping or changes in the physical state of the powder can indicate moisture absorption. This compound can form hydrates, and the presence of water can facilitate other degradation pathways. It is crucial to store the compound in a tightly sealed container in a dry environment.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place.[2] Recommended storage is at 2-8°C in a tightly sealed, opaque container to protect it from light, moisture, and air. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.

Q4: Can I dissolve this compound in a solvent for storage?

A4: While this compound is soluble in solvents like ethanol (B145695) and DMSO, storing it in solution is generally not recommended for long periods as this can accelerate degradation.[2] If you need to prepare a stock solution, it is best to do so freshly before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C) and protected from light.

Q5: Are there any known stabilizers that can be added to prevent the degradation of this compound?

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Observed Issue Potential Cause(s) Recommended Actions
Discoloration (Yellowing to Browning) Oxidation due to exposure to air and/or light.1. Immediately transfer the compound to an opaque, airtight container. 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. Store at 2-8°C. 4. For future use, consider purchasing smaller quantities to minimize the duration of storage after opening.
Clumping or Caking of Powder Moisture absorption.1. Store the compound in a desiccator or a controlled low-humidity environment. 2. Ensure the container is tightly sealed immediately after each use. 3. If clumping is severe, the purity of the compound may be compromised. Consider re-purification or using a fresh batch for sensitive experiments.
Inconsistent Experimental Results Degradation of this compound leading to lower purity.1. Assess the purity of your stored this compound using a suitable analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.
Formation of Insoluble Particulates in Solution Formation of degradation products that are less soluble.1. Prepare fresh solutions of this compound for each experiment. 2. If a stock solution must be used, filter it before use to remove any insoluble matter. 3. Investigate the storage conditions of the stock solution (temperature, light exposure) and optimize them.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Aliquot 10 mg of this compound into several amber glass vials.

  • Stress Conditions: Expose the vials to the following conditions in calibrated stability chambers:

    • 40°C / 75% Relative Humidity (RH)

    • 60°C

    • Photostability: Expose to a light source according to ICH Q1B guidelines.

  • Time Points: Analyze samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity: Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

    • Moisture Content: Determine the water content by Karl Fischer titration.

  • Data Evaluation: Plot the purity of this compound as a function of time for each condition. Calculate the degradation rate to estimate the shelf-life under normal storage conditions.

Protocol 2: Evaluation of Potential Stabilizers

This protocol outlines a method to assess the effectiveness of different stabilizers in preventing the degradation of this compound.

Methodology:

  • Stabilizer Selection: Choose potential stabilizers based on the chemistry of aromatic amines (e.g., antioxidants like BHT, or conversion to a salt form).

  • Sample Preparation:

    • Prepare a control sample of pure this compound.

    • Prepare samples of this compound mixed with a small, defined concentration (e.g., 0.1% w/w) of each selected stabilizer.

  • Storage: Store all samples under identical accelerated degradation conditions (e.g., 40°C / 75% RH) in amber glass vials.

  • Time Points: Analyze samples at initial (T=0) and at regular intervals (e.g., 1, 2, and 4 weeks).

  • Analysis: Use HPLC to monitor the purity of this compound in each sample.

  • Comparison: Compare the degradation rate of the stabilized samples to the control sample to determine the efficacy of each stabilizer.

Visualizations

cluster_degradation Proposed Degradation Pathways Aminoquinaldine This compound (Pale Yellow Solid) Oxidized Oxidized Intermediates (e.g., Quinone-imine) Aminoquinaldine->Oxidized O2, Light, Heat Hydrate Hydrated Form (Clumped Solid) Aminoquinaldine->Hydrate H2O (Moisture) Polymerized Polymerized Products (Brown/Dark Solids) Oxidized->Polymerized Further Oxidation

Caption: Proposed degradation pathways for this compound.

cluster_workflow Stability Testing Workflow start Receive/Synthesize This compound initial_analysis Initial Analysis (T=0) (Purity, Appearance, Moisture) start->initial_analysis aliquot Aliquot into Vials for Different Stress Conditions initial_analysis->aliquot stress Expose to Stress Conditions (Temp, Humidity, Light) aliquot->stress time_points Analyze at Pre-defined Time Points stress->time_points data_analysis Data Analysis and Degradation Rate Calculation time_points->data_analysis shelf_life Shelf-Life Estimation data_analysis->shelf_life

Caption: Experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Logic start Observed Issue with This compound? discoloration Discoloration? start->discoloration clumping Clumping? discoloration->clumping No action_discoloration Action: Protect from light/air, store cool & dry. discoloration->action_discoloration Yes inconsistent_results Inconsistent Results? clumping->inconsistent_results No action_clumping Action: Store in desiccator, ensure tight seal. clumping->action_clumping Yes action_inconsistent_results Action: Check purity (HPLC), use fresh batch. inconsistent_results->action_inconsistent_results Yes

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Optimizing Solvent Systems for 4-Aminoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinolines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the critical role of solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminoquinolines, and which solvents are typically used?

The most prevalent method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This typically involves the reaction of a 4-chloroquinoline (B167314) derivative with a primary or secondary amine. The choice of solvent is a critical parameter to optimize.[1] Polar aprotic solvents are often effective for SNAr reactions, with dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) being common choices.[1] For certain metal-catalyzed reactions, toluene (B28343) can be a suitable solvent.[1][2] In microwave-assisted syntheses, DMSO has been shown to be superior to ethanol (B145695) and acetonitrile.[1][2][3]

Q2: I am experiencing a low yield in my SNAr reaction. How can I troubleshoot this?

Low yields in the SNAr synthesis of 4-aminoquinolines can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Solvent: The solvent plays a crucial role in dissolving reactants and facilitating the reaction. If reactants are not fully dissolved, the reaction rate can be significantly reduced.

    • Solution: Switch to a solvent with better solubility for your specific 4-chloroquinoline and amine. Polar aprotic solvents like DMSO, DMF, or NMP are generally good starting points.[1] For reductive amination reactions, methanol (B129727) has been found to be an optimal choice as it sufficiently dissolves reagents and facilitates rapid imine formation.[4]

  • Inadequate Base: An unsuitable or insufficient base can lead to poor yields.

    • Solution: For reactions involving secondary amines, a base is often necessary.[2][3] When using less reactive anilines, a stronger base like sodium hydroxide (B78521) may be required.[1][2][3] Primary amines can often act as the base themselves, not requiring an external base.[1][2][3]

  • Incorrect Temperature or Reaction Time: The reaction may not have reached completion due to insufficient temperature or duration.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). For conventional heating, temperatures between 120-150°C are typical, with reaction times ranging from a few hours to over 24 hours for less reactive substrates.[1] Microwave-assisted synthesis can often shorten reaction times to 20-30 minutes at temperatures of 140-180°C.[2][3]

  • Product Precipitation: The desired product might precipitate out of the reaction mixture, especially if the solvent is not optimal, leading to an apparent low yield after work-up.[1]

    • Solution: Choose a solvent that keeps the product in solution at the reaction temperature.

Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A common side product, particularly when using a diamine as the nucleophile, is the formation of a bis-quinoline, where two quinoline (B57606) molecules react with the same diamine.

  • Solution: To favor the formation of the desired mono-substituted product, a large excess of the diamine should be used.[1]

Q4: What are the best practices for purifying 4-aminoquinoline (B48711) products?

Purification can be challenging due to the properties of the reactants and products.

  • Removal of Excess Amine: High-boiling point amines used in excess can be difficult to remove.

    • Solution: An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, increasing its water solubility and allowing for easy separation from the organic layer containing the product.[1]

  • Separation from Polar Byproducts: The product and polar byproducts may have similar retention factors on silica (B1680970) gel, making chromatographic separation difficult.

    • Solution: Employ column chromatography with a suitable solvent system, such as dichloromethane/methanol or ethyl acetate/hexane, to achieve good separation.[5] Recrystallization from different solvent systems can also be an effective method to obtain a pure solid.[5]

Data Presentation

Table 1: Solvent Effects on 4-Aminoquinoline Synthesis Yield

Reaction TypeCatalyst/ConditionsSolventYield (%)Reference
SNAr (Microwave)-DMSO80-95[2][3]
SNAr (Microwave)-EthanolLower than DMSO[2][3]
SNAr (Microwave)-AcetonitrileLower than DMSO[2][3]
AnnulationK2CO3Toluene62-95[2]
AnnulationK2CO3DichloromethaneLower than Toluene[2]
AnnulationK2CO3BenzeneLower than Toluene[2]
AnnulationK2CO3DMFLower than Toluene[2]
CyclizationKOt-BuDMSOGood to Excellent[2]
CyclizationKOt-BuDMFLower than DMSO[2]
CyclizationKOt-BuNMPLower than DMSO[2]
CyclizationKOt-BuDioxaneLower than DMSO[2]
CyclizationKOt-BuTolueneNo Reaction[2]
CyclizationKOt-BuEthanolNo Reaction[2]
Coupling-Benzene55-75[3]
Coupling-DMSOSignificant Decrease[3]
Coupling-MethanolSignificant Decrease[3]
Coupling-WaterSignificant Decrease[3]

Experimental Protocols

General Protocol for SNAr Synthesis of 4-Aminoquinolines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel, combine the 4-chloroquinoline derivative (1 equivalent) and the desired amine (primary or secondary, often in excess).

  • Solvent and Base Addition: Add a suitable solvent, such as NMP, DMSO, or DMF.[1] If required, add a base like potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 120-150°C for conventional heating or 140-180°C for microwave synthesis) and stir for the required time.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an excess of a high-boiling point amine was used, perform an acidic wash with dilute HCl to remove it.[1] Extract the product into an organic solvent. Wash the organic layer with water and brine.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 4-Chloroquinoline and Amine solvent_base Add Solvent and Base reactants->solvent_base heating Heat and Stir (Conventional or Microwave) solvent_base->heating monitoring Monitor with TLC heating->monitoring workup Acidic Wash (if needed) Extraction & Washing monitoring->workup purification Column Chromatography or Recrystallization workup->purification final_product final_product purification->final_product Pure 4-Aminoquinoline

Caption: General workflow for the SNAr synthesis of 4-aminoquinolines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield solvent Suboptimal Solvent? start->solvent base Incorrect Base? start->base temp_time Insufficient Temp/Time? start->temp_time precipitation Product Precipitation? start->precipitation solve_solvent Use polar aprotic solvent (DMSO, DMF, NMP). Ensure all reactants are soluble. solvent->solve_solvent solve_base Add appropriate base for amine type. Consider stronger base for anilines. base->solve_base solve_temp_time Monitor with TLC. Increase temperature or reaction time. temp_time->solve_temp_time solve_precipitation Choose a solvent that maintains product solubility at reaction temp. precipitation->solve_precipitation

Caption: Troubleshooting guide for low yields in 4-aminoquinoline synthesis.

solvent_influence cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity solvent->polarity aprotic Aprotic/Protic solvent->aprotic solubility Solubilizing Power solvent->solubility rate Reaction Rate polarity->rate yield Yield polarity->yield side_reactions Side Reactions polarity->side_reactions aprotic->rate solubility->rate solubility->yield purification Purification Ease solubility->purification

Caption: Influence of solvent properties on reaction outcomes.

References

Side reactions to avoid in the synthesis of 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-aminoquinoline (B48711) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminoquinoline derivatives?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a 4-chloroquinoline (B167314) derivative with a primary or secondary amine. The electron-withdrawing nature of the quinoline (B57606) ring system activates the C4 position for nucleophilic attack, making this reaction favorable.[1][2]

Q2: What are the critical reaction parameters to optimize for the SNAr synthesis of 4-aminoquinolines?

Key parameters to optimize include the choice of solvent, base, temperature, and reaction time. The nature of the amine nucleophile also plays a crucial role. For instance, reactions with anilines are generally less reactive than those with aliphatic amines and may require higher temperatures or the use of a catalyst.[2] Microwave irradiation has been shown to accelerate these reactions and improve yields.[1][2]

Q3: Can I use anilines as nucleophiles in SNAr reactions with 4-chloroquinolines?

Yes, anilines can be used as nucleophiles. However, they are generally less reactive than aliphatic amines.[2] To achieve good yields, these reactions may require more forcing conditions, such as higher temperatures or the use of a Brønsted or Lewis acid catalyst.[2]

Q4: Are there alternative synthetic routes to 4-aminoquinolines besides the SNAr reaction?

Yes, several alternative methods exist, including:

  • Palladium-catalyzed reactions: These include multicomponent domino reactions and the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones.[1][2]

  • Copper-catalyzed reactions: Copper catalysts can be employed in annulation strategies.[2]

  • Rearrangement reactions: Certain precursor molecules can undergo rearrangement to form the 4-aminoquinoline scaffold.[2]

Troubleshooting Guides

Low Reaction Yield in SNAr Reactions

Problem: I am experiencing a low yield in my SNAr reaction between a 4-chloroquinoline and an amine. What are the potential causes and solutions?

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient heating or reaction time.Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present, consider increasing the reaction temperature or extending the reaction time.
Suboptimal Base An inadequate or incorrect base can lead to poor yields by not effectively scavenging the HCl generated during the reaction.Ensure the use of an appropriate base (e.g., K2CO3, Et3N) in a sufficient stoichiometric amount (at least one equivalent). For less reactive amines, a stronger base might be necessary.
Poor Nucleophile Reactivity Sterically hindered amines or anilines can be less reactive, leading to lower conversion.For less reactive amines, consider using a catalyst (e.g., a Lewis acid) or switching to a higher boiling point solvent to allow for higher reaction temperatures. Microwave-assisted synthesis can also be beneficial.[1]
Product Precipitation The desired product may precipitate out of the reaction mixture, especially if it is a salt, leading to an apparent low yield after work-up.Before work-up, ensure the reaction mixture is basic to deprotonate any product salts, which may improve their solubility in the organic solvent.
Formation of Side Products

Problem: My reaction is producing significant impurities. How can I identify and minimize them?

Common Side Product Cause Minimization Strategy
Bis-quinoline When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two quinoline moieties are attached to the same diamine linker.[2]Use a large excess of the diamine (e.g., 5-10 equivalents) to statistically favor the formation of the mono-substituted product.[2]
Tertiary Amine Formation During reductive amination to introduce side chains, the use of a primary amine can lead to the formation of a symmetrically substituted tertiary amine as a side product.[3]One approach is to first form the imine with excess aldehyde without a dehydrating agent, followed by reduction with a reagent like sodium borohydride (B1222165).[3]
Quinone-imine Metabolites Amodiaquine and related compounds with hydroxyl groups in the side chain can be metabolized to toxic quinone-imine intermediates.[4][5]Synthesize analogs that lack the hydroxyl group in the side chain to prevent the formation of these toxic metabolites.[4]

Experimental Protocols

General Protocol for SNAr of 4,7-dichloroquinoline (B193633) with a Primary Amine
  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO, or neat amine).

  • Addition of Amine: Add the primary amine (1-5 equivalents). If the amine is a solid, it can be dissolved in the reaction solvent.

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent and amine used, typically ranging from 80°C to 150°C).

  • Monitoring: Monitor the reaction progress by TLC until the 4,7-dichloroquinoline spot is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and a basic aqueous solution (e.g., saturated NaHCO3).

    • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol for Reductive Amination to Introduce Side Chains

This protocol aims to minimize the formation of tertiary amine side products.[3]

  • Imine Formation: Dissolve the primary amine intermediate (e.g., N-(7-chloroquinolin-4-yl)propane-1,3-diamine) (1 equivalent) in anhydrous methanol (B129727). Add the desired aldehyde (4 equivalents). Stir the mixture at room temperature for 24 hours.

  • Reduction: Add sodium borohydride (5 equivalents) to the reaction mixture. Stir at room temperature for 1 hour.

  • Quenching and Work-up: Carefully quench the reaction with water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the product using an appropriate method such as column chromatography.

Data Presentation

Table 1: In Vitro Antiplasmodial Activity and Metabolic Stability of Selected 4-Aminoquinoline Derivatives

CompoundIC50 (nM) vs. CQ-S P. falciparumIC50 (nM) vs. CQ-R P. falciparumMetabolic Half-life (t1/2, min) in Human Liver MicrosomesReference
Chloroquine (CQ)24.6218.4>240[4]
Amodiaquine (AQ)11.917.1>240[4]
Compound 1256.241.1>240[4]
Compound 44465.95.0>240[4]
AQ-13-59-
Ferroquine---

Data presented is a selection from cited literature and is intended for comparative purposes.

Visualizations

SNAr_Pathway cluster_reactants Reactants cluster_products Products 4_chloroquinoline 4-Chloroquinoline 4_aminoquinoline 4-Aminoquinoline Derivative 4_chloroquinoline->4_aminoquinoline S_NAr Amine R-NH2 Amine->4_aminoquinoline HCl HCl

Caption: General reaction pathway for the synthesis of 4-aminoquinoline derivatives via SNAr.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solutions Solutions Start Low Yield or Impurities in 4-AQ Synthesis Check_Reaction Analyze Reaction Conditions (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Optimize_Conditions Increase Temp/Time Change Solvent/Base Incomplete_Reaction->Optimize_Conditions Yes Modify_Stoichiometry Use Excess Amine (for bis-quinoline) Modify Reductive Amination Protocol Side_Products->Modify_Stoichiometry Yes Purification Optimize Purification Strategy Side_Products->Purification No Optimize_Conditions->Purification Modify_Stoichiometry->Purification

Caption: A troubleshooting workflow for addressing low yields and impurities.

References

Technical Support Center: Enhancing the Stability of 4-Aminoquinoline Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with 4-aminoquinoline (B48711) compounds during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of degradation for 4-aminoquinoline compounds?

A1: 4-aminoquinoline compounds are susceptible to several degradation pathways that can impact their stability both in storage and in vivo. The primary routes of degradation include:

  • Metabolic Degradation: The most significant pathway in vivo is metabolism by cytochrome P450 (CYP) enzymes in the liver.[1] A common metabolic reaction is the N-dealkylation of the aminoalkyl side chain.[1] The quinoline (B57606) ring itself can also undergo oxidation.[2]

  • Photodegradation: Some 4-aminoquinoline derivatives are sensitive to light and can degrade upon exposure.[2] This is a critical factor to consider during synthesis, purification, storage, and handling.

  • Oxidative Degradation: The quinoline ring and the amino group can be oxidized, leading to the formation of N-oxides and other degradation products.[2] Storing compounds under an inert atmosphere like nitrogen or argon can help mitigate this.[2]

  • Hydrolysis: Under certain pH conditions, functional groups on the 4-aminoquinoline scaffold can be susceptible to hydrolysis.[2] For instance, nitrile groups can be hydrolyzed to carboxamides or carboxylic acids under strong acidic or basic conditions.[2]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of these compounds.[2] It is crucial to determine and maintain the optimal storage temperature.[2]

Q2: How can I improve the metabolic stability of my 4-aminoquinoline compound?

A2: Enhancing metabolic stability is key for achieving desired pharmacokinetic profiles in vivo. Here are some strategies:

  • Modify the Side Chain: The aminoalkyl side chain is a primary site of metabolic attack.[1]

    • Shortening the side chain has been shown to increase stability and efficacy against resistant strains.[3]

    • Introducing bulky groups on the distal amine can circumvent metabolic dealkylation, leading to increased in vivo efficacy.[3] For example, replacing diethylamino groups with a tert-butyl group can increase potency.

    • Incorporating heterocyclic rings (e.g., piperidyl, pyrrolidino, morpholino) in the side chain can also enhance metabolic stability.[4]

  • Modify the Quinoline Ring:

    • Introducing electron-withdrawing groups to the quinoline ring can decrease its susceptibility to oxidation.[2]

    • Replacing a hydroxyl group with a halogen atom (e.g., chlorine or fluorine) can inhibit the formation of toxic quinone imine metabolites, a problem associated with compounds like amodiaquine.[5][6]

Q3: What formulation strategies can enhance the stability of 4-aminoquinoline compounds for in vivo studies?

A3: Proper formulation is crucial for protecting the compound and ensuring its stability. Consider the following:

  • For Solid Formulations:

    • Excipient Selection: Use non-reactive excipients with low moisture content.[2]

    • Moisture Protection: Package the formulation with desiccants or in a low-moisture environment to prevent hydrolysis.[2]

  • For Liquid Formulations:

    • Solvent Choice: Select appropriate, high-purity, and anhydrous solvents.

    • Buffering Agents: Use buffering agents to maintain an optimal pH that minimizes hydrolysis.[2]

    • Antioxidants: Include antioxidants in the formulation to prevent oxidative degradation, if compatible with the intended use.[2]

  • Storage Conditions:

    • Temperature Control: Store compounds at controlled and often reduced temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.[2]

    • Inert Atmosphere: For oxygen-sensitive compounds, purge storage containers with an inert gas (e.g., nitrogen or argon) before sealing.[2]

    • Light Protection: Always protect light-sensitive compounds from light by using amber vials or by wrapping containers in aluminum foil.[2]

Troubleshooting Guide

Problem: My 4-aminoquinoline compound shows high potency in vitro but poor efficacy in vivo.

  • Possible Cause 1: Poor Metabolic Stability. The compound may be rapidly metabolized and cleared from the body.

    • Troubleshooting Step: Perform an in vitro metabolic stability assay using liver microsomes.[1][6] This will provide data on the compound's intrinsic clearance and half-life.

    • Solution: If metabolic instability is confirmed, consider structural modifications as described in FAQ Q2.

  • Possible Cause 2: Low Bioavailability. The compound may not be well absorbed after administration.

    • Troubleshooting Step: Conduct pharmacokinetic studies in an animal model to determine the compound's oral bioavailability.

    • Solution: If bioavailability is low, formulation strategies such as using solubility enhancers or altering the salt form of the compound may be necessary. Structural modifications to improve physicochemical properties like solubility and permeability can also be explored.

Problem: The compound appears to be degrading during storage.

  • Possible Cause 1: Photodegradation. Exposure to light is causing the compound to break down.

    • Troubleshooting Step: Conduct a photostability study by exposing the compound to a controlled light source and comparing it to a sample protected from light.[2]

    • Solution: Store the compound in a dark place or in light-resistant containers.

  • Possible Cause 2: Oxidation or Hydrolysis. The compound is reacting with air or moisture.

    • Troubleshooting Step: Perform stress testing under oxidative (e.g., with H₂O₂) and hydrolytic (acidic and basic) conditions to assess susceptibility.[2]

    • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[2]

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability of 4-Aminoquinoline Analogs in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Chloroquine (CQ)133 ± 15.55.2 ± 0.6[6][7]
Amodiaquine (AQ)5.4 ± 0.42128 ± 10[6][7]
Compound 140.5 ± 2.417.1 ± 1.0[6]
Compound 251.0 ± 5.013.6 ± 1.3[6]
Compound 341.9 ± 3.416.6 ± 1.3[6]
Compound 45.1 ± 0.3136 ± 8.0[6]

Data presented as mean ± SD. No significant metabolism was observed for any of the compounds in the absence of NADPH.[6][7]

Table 2: In Vitro Antiplasmodial Activity (IC₅₀, nM) of Selected 4-Aminoquinolines

Compound3D7 (CQ-sensitive)W2 (CQ-resistant)Reference
Chloroquine (CQ)< 12382[1][8]
Compound 18-5.6[1]
Compound 4-17.3[1]
TDR 58845< 1289.8[8]
TDR 58846< 12-[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of a 4-aminoquinoline compound.

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compounds (e.g., verapamil (B1683045) for high clearance, warfarin (B611796) for low clearance)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To assess the stability of a 4-aminoquinoline compound under various stress conditions.[2]

Materials:

  • Test compound stock solution (1 mg/mL)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidative degradation)

  • Calibrated oven (for thermal degradation)

  • Photostability chamber (for photodegradation)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) and take samples at various time points.[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, and take samples at various time points.[2]

  • Thermal Degradation: Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C). Analyze samples at various time points.[2]

  • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at various time points.[2]

  • Analyze all samples by HPLC to quantify the amount of the parent compound remaining and to identify major degradation products.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_troubleshooting Troubleshooting cluster_optimization Optimization invitro_potency In Vitro Potency Assay metabolic_stability Metabolic Stability Assay (Liver Microsomes) invitro_potency->metabolic_stability High Potency invivo_study In Vivo Efficacy Study metabolic_stability->invivo_study Good Stability structural_mod Structural Modification metabolic_stability->structural_mod Poor Stability poor_efficacy Poor Efficacy? invivo_study->poor_efficacy pk_study Pharmacokinetic Study pk_study->structural_mod Low Bioavailability formulation_dev Formulation Development pk_study->formulation_dev Low Bioavailability poor_efficacy->pk_study Yes degradation Degradation Observed? poor_efficacy->degradation No start Compound Synthesis start->invitro_potency

Caption: Workflow for assessing and troubleshooting 4-aminoquinoline stability.

signaling_pathway cluster_degradation Degradation Pathways cluster_strategies Stability Enhancement Strategies Metabolism Metabolic (CYP450) Structural_Mod Structural Modification - Side chain alteration - Ring substitution Metabolism->Structural_Mod Formulation Formulation Strategies - Excipients - Antioxidants - Buffers Metabolism->Formulation Photodegradation Photodegradation (Light Exposure) Photodegradation->Structural_Mod Photodegradation->Formulation Storage Controlled Storage - Temperature - Inert Atmosphere - Light Protection Photodegradation->Storage Oxidation Oxidation (Air/ROS) Oxidation->Structural_Mod Oxidation->Formulation Oxidation->Storage Hydrolysis Hydrolysis (pH dependent) Hydrolysis->Structural_Mod Hydrolysis->Formulation Hydrolysis->Storage Stable_Compound Stable Compound for In Vivo Studies Structural_Mod->Stable_Compound Formulation->Stable_Compound Storage->Stable_Compound Compound 4-Aminoquinoline Compound Compound->Metabolism Compound->Photodegradation Compound->Oxidation Compound->Hydrolysis

Caption: Key factors influencing 4-aminoquinoline stability and enhancement strategies.

References

Validation & Comparative

Validating the Structure of Synthesized 4-Aminoquinaldine Derivatives: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of 4-aminoquinaldine derivatives. Detailed experimental protocols and comparative data are presented to aid in the accurate characterization of these molecules.

This compound and its derivatives are an important class of heterocyclic compounds with a wide range of potential therapeutic applications. The precise structural elucidation of these synthesized molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. NMR and MS are powerful and complementary techniques that provide detailed information about the molecular structure, connectivity, and mass of these compounds.

Comparative Analysis of Spectroscopic Data

The following tables summarize typical quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for a representative this compound derivative. These tables serve as a reference for comparing experimentally obtained data with expected values.

Table 1: ¹H NMR Spectral Data of a Representative this compound Derivative

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃2.5 - 2.7s-3H
H-36.3 - 6.5s-1H
H-58.0 - 8.2d8.0 - 9.01H
H-67.5 - 7.7t7.0 - 8.01H
H-77.7 - 7.9t7.0 - 8.01H
H-87.9 - 8.1d8.0 - 9.01H
-NH₂4.5 - 5.5br s-2H

Table 2: ¹³C NMR Spectral Data of a Representative this compound Derivative

Carbon AtomChemical Shift (δ, ppm)
-CH₃23 - 26
C-2158 - 161
C-398 - 102
C-4150 - 153
C-4a148 - 150
C-5128 - 130
C-6122 - 125
C-7125 - 128
C-8120 - 123
C-8a147 - 149

Table 3: Mass Spectrometry Data and Expected Fragmentation of a this compound Derivative

m/z ValueInterpretation
[M]+•Molecular Ion Peak
[M-1]+Loss of a hydrogen radical
[M-15]+Loss of a methyl radical (•CH₃)
[M-28]+Loss of ethylene (B1197577) (C₂H₄) from a substituted side chain

Experimental Protocols

Detailed methodologies for NMR and MS analyses are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Data Acquisition (¹H and ¹³C NMR):

  • The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is performed. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound derivative in a volatile organic solvent, such as methanol (B129727) or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

  • If using electrospray ionization (ESI), the addition of a small amount of formic acid or acetic acid can aid in protonation.

Data Acquisition (LC-MS or Direct Infusion):

  • The analysis can be performed using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common.

  • For complex mixtures or to assess purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to separate the components before they enter the mass spectrometer.

  • The mass spectrometer is operated in a positive ion mode to detect the protonated molecule [M+H]⁺ or the radical cation [M]⁺•.

  • The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound derivatives.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesized this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H & ¹³C) purification->nmr_analysis ms_analysis Mass Spectrometry (e.g., ESI-MS, EI-MS) purification->ms_analysis data_interpretation Data Interpretation & Comparison nmr_analysis->data_interpretation ms_analysis->data_interpretation structure_confirmation Structure Confirmed data_interpretation->structure_confirmation structure_inconsistent Structure Inconsistent data_interpretation->structure_inconsistent structure_inconsistent->synthesis Re-evaluate Synthesis/Purification

Caption: Workflow for the structural validation of this compound derivatives.

By following these protocols and comparing the acquired data with reference values, researchers can confidently validate the structure of their synthesized this compound derivatives, ensuring the integrity and reliability of their scientific findings.

The Enduring Scaffold: A Comparative Analysis of 4-Aminoquinoline Derivatives and Chloroquine in the Fight Against Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For decades, chloroquine (B1663885) was the cornerstone of antimalarial therapy. However, the widespread emergence of drug-resistant Plasmodium falciparum has necessitated the development of new chemotherapeutic agents. This guide provides a detailed comparison of the efficacy of various 4-aminoquinoline (B48711) derivatives with that of chloroquine, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.

The 4-aminoquinoline scaffold remains a critical pharmacophore in the design of antimalarial drugs.[1] Modifications to the side chain and other positions of the quinoline (B57606) ring have yielded derivatives with improved activity against chloroquine-resistant (CQR) strains of P. falciparum.[2][3][4] This guide delves into the quantitative efficacy, mechanisms of action and resistance, and the experimental protocols used to evaluate these compounds.

Comparative Efficacy: A Quantitative Overview

The in vitro and in vivo efficacy of several 4-aminoquinoline derivatives has been extensively studied. The following tables summarize key quantitative data, primarily focusing on the 50% inhibitory concentration (IC50) against chloroquine-sensitive (CQS) and CQR strains of P. falciparum, as well as in vivo efficacy in murine models.

In Vitro Antiplasmodial Activity

The IC50 values represent the concentration of a drug required to inhibit the growth of the parasite by 50%. Lower IC50 values indicate higher potency.

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine 3D7 (CQS)12 - 24.36[5][6]
K1 (CQR)183.82[3]
W2 (CQR)>100[7]
Amodiaquine HB3 (CQS)9.60[3]
K1 (CQR)15.08[3]
Isoquine HB3 (CQS)12.65[3]
K1 (CQR)17.63[3]
TDR 58845 3D7 (CQS)< 12[5]
D6 (CQS)< 12[5]
TDR 58846 3D7 (CQS)< 12[5]
D6 (CQS)< 12[5]
Hybrid 4b 3D7 (CQS)0.013[8]
K1 (CQR)0.02[8]
Compound 3d 3D7 (CQS)Not Specified[7]
K1 (CQR)Not Specified[7]
W2 (CQR)Not Specified[7]

Table 1: In Vitro Antiplasmodial Activity of Chloroquine and 4-Aminoquinoline Derivatives. This table highlights that while chloroquine is potent against sensitive strains, its efficacy dramatically drops against resistant strains. In contrast, derivatives like amodiaquine, isoquine, and novel hybrids maintain high potency against both CQS and CQR parasites.[3][5][7][8]

In Vivo Efficacy in Murine Models

In vivo studies, typically in mice infected with Plasmodium berghei or Plasmodium yoelii, provide crucial information on the efficacy of a drug in a living organism.

Compound/DerivativeMurine ModelDosageEfficacyReference(s)
TDR 58845 P. berghei40 mg/kg/day for 3 daysCure[5]
TDR 58846 P. berghei40 mg/kg/day for 3 daysCure[5]
Compound 3d P. berghei ANKA5 mg/kg/day for 4 days (oral)47% reduction in parasitemia on day 7[7]
Compound 2 (Hydrazone) P. yoelii NL20 mg/kg & 5 mg/kgSuppression of parasitemia[9]

Table 2: In Vivo Efficacy of 4-Aminoquinoline Derivatives. These studies demonstrate that novel 4-aminoquinoline derivatives can effectively control and even cure malaria infections in animal models, showcasing their potential for further development.[5][7][9]

Mechanism of Action and Resistance

The primary mechanism of action for chloroquine and its derivatives involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[10][11] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole.[10][12] Here, they bind to heme and cap the growing hemozoin crystal, preventing further polymerization and leading to the accumulation of toxic heme, which ultimately kills the parasite.[10][11]

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the membrane of the digestive vacuole.[12][13][14] In resistant parasites, mutated PfCRT actively transports chloroquine out of the digestive vacuole, reducing its concentration at the site of action.[12][13][15] Interestingly, some 4-aminoquinoline derivatives with modified side chains appear to be less efficiently transported by the mutated PfCRT, thus retaining their activity against CQR strains.[4][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline derivatives.

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA, which is an indicator of parasite growth and replication.[4][17][18][19]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (hypoxanthine-free for the assay)

  • 96-well microtiter plates

  • Test compounds (4-aminoquinoline derivatives and chloroquine)

  • [3H]-hypoxanthine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Serially dilute the test compounds in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates in a controlled gas environment (e.g., 5% CO2, 5% O2, 90% N2) at 37°C for 24 hours.

  • Add [3H]-hypoxanthine to each well.

  • Incubate for an additional 24-48 hours.

  • Freeze the plates to lyse the cells.

  • Thaw the plates and harvest the contents onto a filter mat using a cell harvester.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[20][21][22][23][24]

Materials:

Procedure:

  • Dissolve hemin chloride in DMSO to prepare a stock solution.

  • Dilute the test compounds to various concentrations in DMSO.

  • In a 96-well plate, add the hemin solution, acetate buffer, and the test compound.

  • Initiate the reaction by adding an initiator like Tween 20.

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted heme.

  • Dissolve the β-hematin pellet in a known volume of NaOH.

  • Measure the absorbance of the dissolved β-hematin using a microplate reader (e.g., at 405 nm).

  • Calculate the percentage of inhibition of β-hematin formation compared to a control without the drug.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental flows, the following diagrams have been generated using Graphviz.

Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_drug_action Drug Action Hemoglobin Hemoglobin Digestive_Vacuole Digestive_Vacuole Hemoglobin->Digestive_Vacuole Digestion Heme Heme Digestive_Vacuole->Heme Releases Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity 4AQ_Heme_Complex 4AQ_Heme_Complex Heme->4AQ_Heme_Complex 4AQ_Derivative 4AQ_Derivative 4AQ_Derivative->Digestive_Vacuole Accumulates 4AQ_Derivative->4AQ_Heme_Complex Binds to 4AQ_Heme_Complex->Hemozoin Inhibits

Caption: Mechanism of action of 4-aminoquinoline derivatives.

Mechanism_of_Resistance cluster_vacuole Digestive Vacuole CQ_in Chloroquine PfCRT_mutant Mutated PfCRT CQ_in->PfCRT_mutant Binds to CQ_out Chloroquine PfCRT_mutant->CQ_out Efflux

Caption: Chloroquine resistance mechanism via mutated PfCRT.

Experimental_Workflow_InVitro Start Start Prepare_Compounds Prepare Drug Dilutions Start->Prepare_Compounds Culture_Parasites Culture & Synchronize P. falciparum Start->Culture_Parasites Incubate_with_Drug Incubate Parasites with Drugs Prepare_Compounds->Incubate_with_Drug Culture_Parasites->Incubate_with_Drug Add_Radiolabel Add [3H]-Hypoxanthine Incubate_with_Drug->Add_Radiolabel Incubate_Further Further Incubation Add_Radiolabel->Incubate_Further Harvest_and_Count Harvest & Scintillation Counting Incubate_Further->Harvest_and_Count Analyze_Data Calculate IC50 Harvest_and_Count->Analyze_Data End End Analyze_Data->End

Caption: In vitro antiplasmodial activity assay workflow.

Conclusion

The 4-aminoquinoline scaffold continues to be a fertile ground for the development of new antimalarial agents. While chloroquine's utility has been diminished by resistance, numerous derivatives have demonstrated potent activity against both sensitive and resistant strains of P. falciparum. The data presented in this guide underscores the potential of these compounds to contribute to the next generation of antimalarial therapies. Further research, including clinical trials, is essential to fully elucidate their therapeutic potential and safety profiles in humans.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Aminoquinaldine, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the experimental protocols and performance data for a range of analytical techniques, enabling researchers to select the most appropriate methods for their specific needs, from routine quality control to in-depth structural elucidation.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment and assay, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile impurities and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the quantitative analysis of this compound. A typical reversed-phase HPLC method provides excellent resolution and sensitivity.

Table 1: Performance Characteristics of a Representative HPLC Method for this compound Analysis

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Retention Time~5-10 minutes

Note: The data presented in this table are representative values for a typical validated HPLC method for a compound similar in structure and properties to this compound, as specific validation reports for this compound are not publicly available.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution mode. A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. It offers high sensitivity and specificity.

Table 2: Performance Characteristics of a Representative GC-MS Method for Impurity Profiling

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.995
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~5 ng/mL

Note: These are representative performance characteristics for the analysis of trace impurities in a pharmaceutical intermediate using GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of 1-10 mg/mL.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of all protons and carbons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in the this compound molecule.

  • Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: For FTIR-ATR, a small amount of the solid powder is placed directly on the ATR crystal. For Raman, the sample can be analyzed directly in a glass vial.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹. For FTIR, 16-32 scans are co-added at a resolution of 4 cm⁻¹. For Raman, the laser power and exposure time are adjusted to obtain a good signal-to-noise ratio without causing sample degradation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantitative determination of this compound and for monitoring reaction kinetics.

Table 3: Performance Characteristics of a Representative UV-Vis Spectroscopic Method

ParameterTypical Performance
Wavelength of Maximum Absorbance (λmax)~320-340 nm (in acidic solution)
Linearity (Correlation Coefficient, r²)> 0.998
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL

Note: Performance characteristics are based on typical UV-Vis methods for quinoline (B57606) derivatives.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Procedure:

    • Prepare a stock solution of this compound in the solvent (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solution at the λmax against a solvent blank.

    • Construct a calibration curve of absorbance versus concentration to determine the concentration of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analytical characterization of a pharmaceutical intermediate like this compound.

General Analytical Workflow for this compound Characterization cluster_0 Sample Reception & Preparation cluster_1 Qualitative Analysis (Identification & Structure Elucidation) cluster_2 Quantitative Analysis (Purity, Assay & Impurities) cluster_3 Data Analysis & Reporting Sample Receive this compound Sample Preparation Dissolution in Appropriate Solvent Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR MS Mass Spectrometry (for Molecular Weight) Preparation->MS FTIR_Raman FTIR / Raman Spectroscopy (Functional Groups) Preparation->FTIR_Raman HPLC HPLC-UV (Purity & Assay) Preparation->HPLC GC_MS GC-MS (Volatile Impurities) Preparation->GC_MS UV_Vis UV-Vis Spectroscopy (Assay) Preparation->UV_Vis Data_Analysis Compare against Specifications NMR->Data_Analysis MS->Data_Analysis FTIR_Raman->Data_Analysis HPLC->Data_Analysis GC_MS->Data_Analysis UV_Vis->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report Information from Analytical Methods for this compound cluster_0 Structural Information cluster_1 Quantitative Information Compound This compound Structure Molecular Structure Compound->Structure Functional_Groups Functional Groups Compound->Functional_Groups Molecular_Weight Molecular Weight Compound->Molecular_Weight Purity Purity Compound->Purity Assay Assay Compound->Assay Impurities Impurity Profile Compound->Impurities NMR NMR NMR->Structure FTIR_Raman FTIR/Raman FTIR_Raman->Functional_Groups MS MS MS->Molecular_Weight HPLC HPLC HPLC->Purity HPLC->Assay GC_MS GC-MS GC_MS->Impurities UV_Vis UV-Vis UV_Vis->Assay

Cross-Validation of Analytical Methods for 4-Aminoquinaldine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-Aminoquinaldine is of paramount importance. This guide provides a comprehensive cross-validation and comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By presenting detailed experimental protocols and performance data, this document aims to assist in the selection and implementation of the most suitable method for ensuring the quality and consistency of this compound.

The cross-validation of analytical methods is a critical process in pharmaceutical quality control, ensuring that a method is robust, reliable, and produces consistent results across different analytical platforms.[1] This process is essential for regulatory compliance and confidence in the analytical data generated.[1]

Logical Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for purity assessment.

Cross-Validation Workflow Cross-Validation Workflow for this compound Purity Analysis cluster_planning Planning & Preparation cluster_execution Execution & Data Collection cluster_comparison Data Analysis & Comparison cluster_conclusion Conclusion & Reporting define_methods Define Analytical Methods (HPLC & GC) prepare_samples Prepare Homogeneous This compound Sample Lots define_methods->prepare_samples define_acceptance Define Acceptance Criteria (e.g., %RSD, Recovery) prepare_samples->define_acceptance analyze_hplc Analyze Samples by HPLC define_acceptance->analyze_hplc analyze_gc Analyze Samples by GC define_acceptance->analyze_gc compare_purity Compare Purity Results analyze_hplc->compare_purity compare_impurities Compare Impurity Profiles analyze_hplc->compare_impurities analyze_gc->compare_purity analyze_gc->compare_impurities statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_purity->statistical_analysis compare_impurities->statistical_analysis evaluate_equivalence Evaluate Method Equivalence statistical_analysis->evaluate_equivalence documentation Document Results in Validation Report evaluate_equivalence->documentation

Caption: A logical workflow for the cross-validation of HPLC and GC methods.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of HPLC and GC methods for the analysis of aromatic amines, providing a basis for comparison.

Table 1: Comparison of HPLC and GC for Purity Analysis of Aromatic Amines

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally unstable compounds like this compound.[2][3]Requires analytes to be volatile and thermally stable; derivatization may be necessary for polar compounds like amines to improve volatility and peak shape.[4][5]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require a derivatization step to increase volatility, adding complexity to the procedure.[4][5]
Instrumentation Cost High initial instrument cost.Generally lower initial instrument cost compared to HPLC.
Analysis Time Can have longer run times per sample, but automation allows for high throughput.Often provides quicker analysis times for volatile compounds.[2]

Table 2: Typical Method Validation Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (r²) > 0.995> 0.992
Accuracy (Recovery %) 83 - 103%81 - 100%
Precision (RSD %) < 6%< 15%
Limit of Detection (LOD) 0.01 - 3.1 ng/gLow ng/g to pg/g range (highly dependent on derivatization)
Limit of Quantitation (LOQ) 0.02 - 10 ng/gLow ng/g range (influenced by derivatization)

Note: The data in Table 2 is a synthesis of typical values reported in various analytical validation studies for similar compounds and is intended for comparative purposes.[6]

Experimental Protocols

The following are representative experimental protocols for the purity analysis of this compound by HPLC and GC. These protocols are based on established methods for the analysis of aromatic and heterocyclic amines and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method Protocol

Objective: To quantitatively determine the purity of this compound and to separate it from potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable modifier).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

  • Alternatively, use an external standard method by comparing the peak area of the sample to that of the reference standard.

Gas Chromatography (GC) Method Protocol

Objective: To determine the purity of this compound, particularly for volatile impurities and to provide an orthogonal method to HPLC.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) (e.g., Agilent 7890B or equivalent).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • This compound reference standard and sample.

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Anhydrous pyridine (B92270) or other suitable solvent.

  • Helium (carrier gas).

2. Derivatization Procedure (if required):

  • Accurately weigh about 1 mg of the this compound standard or sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. Chromatographic Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (Split mode, e.g., 20:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature (FID): 300 °C.

4. Data Analysis:

  • Calculate the purity of the derivatized this compound using the Area Percent method.

  • If using an MS detector, confirm the identity of the main peak and any impurities by their mass spectra.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of this compound. HPLC is generally the preferred method due to its direct applicability to non-volatile and thermally labile compounds, often providing higher precision.[3] GC, especially when coupled with MS, offers excellent separation efficiency and definitive identification of volatile impurities but may require a derivatization step, which can introduce variability.

The choice of method will depend on the specific requirements of the analysis. For routine quality control and purity assessment, a validated HPLC method is typically sufficient. For comprehensive impurity profiling and as an orthogonal technique for cross-validation, a GC method can provide valuable complementary information. Ultimately, a thorough cross-validation as outlined in this guide will ensure the generation of reliable and defensible analytical data for this compound.

References

In Vitro Showdown: A Comparative Analysis of 4-Aminoquinoline-Based Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various 4-aminoquinoline-based antimalarial compounds. It delves into their performance against different Plasmodium falciparum strains and presents supporting experimental data, detailed methodologies, and visual representations of key processes.

The 4-aminoquinoline (B48711) scaffold has long been a cornerstone in the fight against malaria, with chloroquine (B1663885) (CQ) being the most prominent member.[1] However, the emergence and spread of chloroquine-resistant strains of P. falciparum have necessitated the development of new and more effective analogues.[2][3] This guide summarizes in vitro data for several 4-aminoquinoline derivatives, offering a comparative look at their potential to overcome resistance and their cytotoxic profiles.

Performance Against P. falciparum Strains: A Quantitative Comparison

The in vitro antiplasmodial activity of 4-aminoquinoline compounds is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The following tables summarize the IC50 values of various 4-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Activity of Selected 4-Aminoquinolines Against Chloroquine-Sensitive P. falciparum Strains

Compound/DrugStrainIC50 (nM)Reference
Chloroquine3D712[4]
ChloroquineD6<12[4]
ChloroquineHB314.98[5]
ChloroquineNF54-[6]
AmodiaquineHB3-[5]
Piperaquine-38.9 (geometric mean)[7]
TDR 588453D7<12[4]
TDR 58845D6<12[4]
TDR 588463D7<12[4]
TDR 58846D6<12[4]
Compound 3d3D7-[8]
Compound 3e3D7-[8]
Compound 43D7-[3]
Compound 183D7-[3]

Table 2: In Vitro Activity of Selected 4-Aminoquinolines Against Chloroquine-Resistant P. falciparum Strains

Compound/DrugStrainIC50 (nM)Reference
ChloroquineK1-[2][5]
ChloroquineDd2-[2]
ChloroquineW2382[3]
AmodiaquineK1-[5]
Piperaquine-Equally active against CQS & CQR[7]
TDR 58845--[4]
TDR 58846--[4]
Compound 3dK1, W2-[8]
Compound 3eK1, W21.0 (K1)[8]
Compound 4W217.3[3]
Compound 18W25.6[3]
New Compounds 1-5K1, Dd2Markedly superior to CQ[2]

Cytotoxicity Profile

While potent antiplasmodial activity is crucial, a favorable safety profile is equally important. The cytotoxicity of these compounds is often assessed against various human cell lines to determine their therapeutic index.

Table 3: In Vitro Cytotoxicity of Selected 4-Aminoquinoline Derivatives

CompoundCell LineGI50 (µM)Reference
ChloroquineMCF-7-[9]
ChloroquineMDA-MB46824.36[9]
AmodiaquineMCF-7, MDA-MB468-[9]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7-[9]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB4687.35-8.73[9]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[9]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB46811.01[9]
Compounds 3c-3e-Acceptable[8]

Experimental Protocols

The in vitro antiplasmodial activity of the 4-aminoquinoline compounds is determined using standardized assays. The following are detailed methodologies for two commonly used assays.

SYBR Green I-Based Fluorescence Assay

This high-throughput method is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.[1] The assay relies on the intercalation of the fluorescent dye SYBR Green I into parasite DNA. As mature red blood cells are anucleated, the measured fluorescence is directly proportional to parasite growth.[1]

Experimental Protocol:

  • Parasite Culture: Asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.[1] Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.[1] For the assay, cultures are synchronized at the ring stage.

  • Drug Preparation and Plate Setup: Test compounds are serially diluted in complete culture medium in a 96-well black microtiter plate.[1] Positive controls (parasitized red blood cells without drug) and negative controls (uninfected red blood cells) are included. Chloroquine is often used as a reference drug.[1]

  • Incubation: The synchronized parasite culture (1-2% parasitemia, 2% hematocrit) is added to each well, and the plates are incubated for 72 hours under standard culture conditions.[1]

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.

  • Data Acquisition and Analysis: The fluorescence is read using a microplate reader with appropriate excitation and emission wavelengths. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

This assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.

Experimental Protocol:

  • Parasite Culture and Drug Incubation: This follows the same procedure as the SYBR Green I assay.

  • Lysis: After the 72-hour incubation, the culture plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite pLDH.

  • Enzymatic Reaction: A portion of the lysate from each well is transferred to a new 96-well plate. A reaction mixture containing a tetrazolium salt is added to each well. The pLDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan (B1609692) product.[1]

  • Data Acquisition and Analysis: The absorbance of the formazan product is measured at a wavelength of approximately 650 nm using a microplate reader.[1] IC50 values are then calculated from the dose-response curves.[1]

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of 4-aminoquinolines, the following diagrams are provided.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Parasite Culture Parasite Culture 96-well Plate 96-well Plate Parasite Culture->96-well Plate Serial Dilution Serial Dilution Serial Dilution->96-well Plate Incubate 72h Incubate 72h 96-well Plate->Incubate 72h Lysis Lysis Incubate 72h->Lysis SYBR Green Staining SYBR Green Staining Lysis->SYBR Green Staining pLDH Reaction pLDH Reaction Lysis->pLDH Reaction Fluorescence Reading Fluorescence Reading SYBR Green Staining->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation Absorbance Reading Absorbance Reading pLDH Reaction->Absorbance Reading Absorbance Reading->IC50 Calculation

Caption: General workflow for in vitro antiplasmodial assays.

The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1] The parasite digests host hemoglobin, releasing toxic free heme.[1] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[1] 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[1] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[1]

mechanism_of_action cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme (toxic) Heme (toxic) Hemoglobin->Heme (toxic) Heme Polymerization Heme Polymerization Heme (toxic)->Heme Polymerization Parasite Death Parasite Death Heme (toxic)->Parasite Death Accumulation leads to Hemozoin (non-toxic) Hemozoin (non-toxic) 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Polymerization Inhibits Heme Polymerization->Hemozoin (non-toxic)

Caption: Proposed mechanism of action of 4-aminoquinoline antimalarials.

References

A Spectroscopic Comparison of 4-Aminoquinaldine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the key intermediate 4-aminoquinaldine with its common precursors: quinaldine (B1664567), 4-chloroquinaldine, and 4-nitroquinaldine. The aim is to facilitate the identification and characterization of these compounds during synthesis and analysis. Supporting experimental data and detailed methodologies are provided for key spectroscopic techniques.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the final product verification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)Key IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm, in CDCl₃)
Quinaldine C₁₀H₉N143.19143 (M⁺), 142, 115[1]3050 (Ar-H), 2920 (C-H), 1620, 1570, 1500 (C=C, C=N)8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27 (d), 2.75 (s, 3H)[2]
4-Chloroquinaldine C₁₀H₈ClN177.63177 (M⁺), 142, 1153050 (Ar-H), 2925 (C-H), 1600, 1550, 1480 (C=C, C=N), 830 (C-Cl)8.10 (d), 7.95 (d), 7.70 (t), 7.55 (t), 2.70 (s, 3H)
4-Nitroquinaldine *C₁₀H₈N₂O₂188.18188 (M⁺), 172, 142, 1153080 (Ar-H), 2930 (C-H), 1610, 1580 (C=C, C=N), **1520, 1340 (NO₂) **~8.3-8.5 (m), ~7.6-7.8 (m), ~2.8 (s, 3H)
This compound C₁₀H₁₀N₂158.20158 (M⁺), 143, 116[3]~3400-3200 (N-H) , 3050 (Ar-H), 2920 (C-H), 1625, 1570, 1510 (C=C, C=N)[4]7.8-8.0 (m), 6.7-7.5 (m), ~4.5 (br s, 2H, NH₂) , 2.65 (s, 3H)

Synthetic Pathway

The synthesis of this compound typically proceeds from quinaldine through nitration or chlorination, followed by substitution or reduction. The following diagram illustrates the common synthetic routes.

Synthetic_Pathway Synthetic Pathway to this compound Quinaldine Quinaldine Nitroquinaldine 4-Nitroquinaldine Quinaldine->Nitroquinaldine Nitration (HNO₃/H₂SO₄) Chloroquinaldine 4-Chloroquinaldine Quinaldine->Chloroquinaldine Chlorination (e.g., POCl₃) Aminoquinaldine This compound Nitroquinaldine->Aminoquinaldine Reduction (e.g., Fe/HCl) Chloroquinaldine->Aminoquinaldine Amination (e.g., NH₃ or NaN₃ then reduction)

Caption: Synthetic routes from quinaldine to this compound.

Experimental Protocols

Below are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its precursors. Researchers should consult specific literature for optimized conditions.

Synthesis of 4-Nitroquinaldine (Illustrative)
  • Nitration of Quinaldine: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add quinaldine while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 4-nitroquinaldine.

Synthesis of 4-Chloroquinaldine (Illustrative)
  • Chlorination of Quinaldine: A mixture of quinaldine and a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated under reflux for several hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The mixture is then neutralized with a base (e.g., ammonia (B1221849) solution) to precipitate the product.

  • The crude 4-chloroquinaldine is filtered, washed with water, and purified by recrystallization or column chromatography.

Synthesis of this compound

From 4-Nitroquinaldine (Reduction):

  • Suspend 4-nitroquinaldine in a mixture of a strong acid (e.g., hydrochloric acid) and a reducing metal (e.g., iron powder).

  • Heat the mixture under reflux with vigorous stirring for several hours.

  • Cool the reaction mixture and make it alkaline with a base to precipitate the product.

  • Filter the crude this compound, wash with water, and purify by recrystallization.

From 4-Chloroquinaldine (Amination):

  • Heat a mixture of 4-chloroquinaldine and a source of ammonia (e.g., aqueous ammonia, sodium amide) in a sealed vessel at elevated temperatures.

  • Alternatively, react 4-chloroquinaldine with sodium azide (B81097) to form the 4-azido intermediate, which is then reduced to this compound.

  • After the reaction, cool the mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization.[5]

Spectroscopic Characterization
  • Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) source. The molecular ion peak (M⁺) is a key indicator of the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectra can be recorded using KBr pellets or as a thin film on a suitable substrate. The functional group region is particularly important for identifying the nitro (NO₂) and amino (NH₂) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts and coupling patterns of the aromatic and methyl protons, as well as the appearance or disappearance of the amino proton signal, are diagnostic.

References

Comparative Purity Assessment of Commercial 4-Aminoquinaldine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 4-Aminoquinaldine, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity of starting materials is a critical step in drug development to control the impurity profile of the final active pharmaceutical ingredient (API). This document outlines a detailed HPLC methodology for purity assessment, presents hypothetical comparative data from different suppliers, and offers troubleshooting guidance for the analytical method.

Introduction

This compound (2-methyl-4-quinolinamine) is a key building block in the synthesis of various pharmacologically active molecules. Commercial grades of this compound are available with stated purities of ≥98% or ≥99% as determined by HPLC.[1][2][3] However, the nature and quantity of impurities can vary between manufacturers, potentially impacting reaction yields, downstream purification processes, and the safety and efficacy of the final drug product. Therefore, a robust analytical method to independently verify purity and identify potential impurities is essential.

This guide compares hypothetical batches of this compound from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) using a validated reverse-phase HPLC method.

Experimental Protocols

A detailed experimental protocol for the HPLC analysis of this compound is provided below. This method is based on typical conditions for the analysis of aminoquinoline derivatives.[4][5]

Objective: To determine the purity of commercial this compound samples and to identify and quantify any impurities present.

Materials:

  • This compound samples from Supplier A, Supplier B, and Supplier C

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound (≥99.9% purity)

  • Potential impurity reference standards (e.g., 4-chloroquinaldine, 2-methylquinoline)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a final concentration of 0.5 mg/mL.

  • Sample Solutions: Prepare solutions of this compound from Supplier A, Supplier B, and Supplier C at a concentration of 0.5 mg/mL in the initial mobile phase composition.

  • Impurity Standard Solutions: Prepare individual or mixed standard solutions of potential impurities in the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the workflow for the comparative purity assessment of this compound.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting prep_standard Prepare Reference Standard Solution prep_samples Prepare Supplier Sample Solutions (A, B, C) prep_standard->prep_samples prep_impurities Prepare Impurity Standard Solutions prep_samples->prep_impurities filter_samples Filter All Solutions prep_impurities->filter_samples inject_standard Inject Reference Standard filter_samples->inject_standard inject_samples Inject Supplier Samples inject_standard->inject_samples inject_impurities Inject Impurity Standards inject_samples->inject_impurities acquire_data Acquire Chromatographic Data inject_impurities->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks quantify_peaks Quantify Peak Areas identify_peaks->quantify_peaks calculate_purity Calculate Purity and Impurity Levels quantify_peaks->calculate_purity summarize_data Summarize Data in Table calculate_purity->summarize_data compare_suppliers Compare Supplier Purity Profiles summarize_data->compare_suppliers

Caption: Experimental workflow for the HPLC purity assessment of this compound.

Comparative Data

The following table summarizes the hypothetical purity analysis results for this compound from three different suppliers. The data is presented as area percent from the HPLC chromatograms.

CompoundRetention Time (min)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)
This compound 15.2 99.5 98.8 99.8
Impurity 1 (4-chloroquinaldine)18.50.20.5Not Detected
Impurity 2 (Unknown)12.80.10.30.1
Impurity 3 (Unknown)20.10.20.40.1
Total Impurities 0.5 1.2 0.2
Purity (by area %) 99.5 98.8 99.8

Analysis of Results:

  • Supplier C provided the this compound with the highest purity (99.8%), with only two minor unknown impurities detected.

  • Supplier A also supplied a high-purity product (99.5%), with a small amount of a known impurity, likely the starting material 4-chloroquinaldine, and two other unknown impurities.

  • Supplier B 's product had the lowest purity of the three (98.8%) and contained the highest level of the 4-chloroquinaldine impurity.

Troubleshooting HPLC Analysis

Effective troubleshooting is crucial for reliable HPLC analysis. The following decision tree provides a logical approach to resolving common issues encountered during the analysis of this compound.

troubleshooting start Problem Observed no_peaks No Peaks or Very Small Peaks start->no_peaks peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Shifts start->retention_time pressure_issue High or Fluctuating Backpressure start->pressure_issue check_injector Check Injector and Syringe no_peaks->check_injector check_detector Check Detector Lamp and Wavelength no_peaks->check_detector check_sample_prep Verify Sample Preparation no_peaks->check_sample_prep peak_shape->check_sample_prep check_column Column Issue: - Contamination - Void - Wrong Column peak_shape->check_column check_mobile_phase Mobile Phase Issue: - Incorrect pH - Buffer Mismatch - Degas peak_shape->check_mobile_phase retention_time->check_column retention_time->check_mobile_phase check_flow_rate Check Flow Rate and Pump retention_time->check_flow_rate check_leak Check for Leaks in the System pressure_issue->check_leak filter_mobile_phase Filter Mobile Phase and Samples pressure_issue->filter_mobile_phase flush_system Flush System and Column pressure_issue->flush_system

Caption: Decision tree for troubleshooting common HPLC analysis issues.

Conclusion

This guide demonstrates a robust HPLC method for the comparative purity assessment of commercial this compound. The hypothetical data highlights the importance of in-house quality control to verify supplier specifications. The provided experimental protocol and troubleshooting guide serve as valuable resources for researchers and scientists in the pharmaceutical industry to ensure the quality of this critical raw material, ultimately contributing to the development of safe and effective medicines.

References

A Researcher's Guide to Selecting the Optimal HPLC Column for 4-Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amino acids is a critical task. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, with the choice of analytical column being a pivotal factor for achieving reliable and reproducible results. This guide provides an objective comparison of different HPLC column technologies for the analysis of 4-amino acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable column for your specific analytical needs.

The separation of amino acids by HPLC can be approached through several chromatographic modes, each with its own set of advantages and limitations. The most common techniques are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange (IEX) chromatography. The selection of a column depends on the physicochemical properties of the amino acids of interest, the sample matrix, the desired sensitivity, and the available detection methods.

Principles of Separation: A Comparative Overview

  • Reversed-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity. Since most amino acids are polar, they generally require a derivatization step to attach a hydrophobic tag, which increases their retention on the nonpolar stationary phase (e.g., C18). This method is known for its high efficiency and is compatible with UV or fluorescence detectors, offering high sensitivity.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention and separation of underivatized amino acids, simplifying sample preparation and making it highly compatible with mass spectrometry (MS) detection.[1][2]

  • Ion-Exchange (IEX) Chromatography: IEX separates molecules based on their net charge. Amino acids, being zwitterionic, can be effectively separated on either cation or anion exchange columns by carefully controlling the pH of the mobile phase. This technique is robust, especially for complex samples, and often employs post-column derivatization for detection.

Performance Comparison of Analytical Columns

Table 1: Comparison of Reversed-Phase and HILIC Columns for Amino Acid Analysis

FeatureAgilent AdvanceBio AAA (Reversed-Phase)Waters ACQUITY UPLC BEH Amide (HILIC)
Principle Separation of derivatized amino acids based on hydrophobicity.Separation of underivatized amino acids based on hydrophilicity.
Derivatization Required (e.g., OPA/FMOC).[1]Not required.[1]
Detection UV or Fluorescence.[1]Primarily Mass Spectrometry (MS).[1]
Advantages High sensitivity with fluorescence detection, mature and robust methods.[1]Direct analysis of native amino acids, excellent MS compatibility.[1]
Limitations Derivatization step adds complexity and potential for variability.Can be less robust than RP-HPLC, sensitive to water content in the mobile phase.[1]

Table 2: Performance Data for Gamma-Aminobutyric Acid (GABA) Analysis with Different Derivatization Methods on Reversed-Phase Columns

Performance MetricMethod 1: Derivatization with 2-hydroxynaphthaldehyde (HN)Method 2: Derivatization with o-phthalaldehyde/3-mercaptopropionic acid (OPA/MPA)
Linearity Range 40-600 µg/ml0.2-0.9 µg/ml
Limit of Detection (LOD) 1 µg/ml0.004 µg/ml
Limit of Quantification (LOQ) 5 µg/ml0.02 µg/ml
Derivative Stability Stable for over 4 hours.Less than 80% remaining after 1 hour.
Sensitivity LowerHigher

Data sourced from a comparative study on GABA analysis.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. Below are representative experimental protocols for Reversed-Phase and HILIC analysis of amino acids.

Protocol 1: Reversed-Phase HPLC with Pre-column Derivatization (OPA/FMOC)

This protocol is based on the Agilent AdvanceBio AAA column.

Sample Preparation:

  • Hydrolyze protein samples if necessary.

  • Neutralize the hydrolysate and dilute to the desired concentration with 0.1 N HCl.

Automated Derivatization (within the autosampler):

  • Mix the sample with borate (B1201080) buffer (pH 10.2).

  • Add OPA reagent to react with primary amino acids.

  • Add FMOC reagent to react with secondary amino acids.

  • Quench the reaction by injecting the sample onto the column.[1]

HPLC Conditions:

  • Column: Agilent AdvanceBio AAA (e.g., 4.6 x 100 mm, 2.7 µm)[1]

  • Mobile Phase A: 10 mM Disodium Phosphate, 10 mM Sodium Borate, pH 8.2[1]

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)[1]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and increases to elute the more hydrophobic derivatized amino acids.[1]

  • Flow Rate: 2.0 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection: Diode Array Detector (DAD) at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).[1]

Protocol 2: HILIC-MS for Underivatized Amino Acids

This protocol is based on the Waters ACQUITY UPLC BEH Amide column.

Sample Preparation:

  • Deproteinize samples (e.g., plasma) by protein precipitation with a solvent like methanol.

  • Centrifuge and collect the supernatant.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

HPLC-MS Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (e.g., 2.1 x 150 mm, 1.7 µm)[1]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid[1]

  • Mobile Phase B: Water with 0.1% formic acid[1]

  • Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar amino acids.[1]

  • Flow Rate: 0.2-0.5 mL/min[1]

  • Column Temperature: 30-40 °C[1]

  • Detection: Mass Spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the typical experimental workflows for the different HPLC-based amino acid analysis methods.

cluster_RP Reversed-Phase HPLC Workflow RP_Sample Sample Preparation RP_Deriv Pre-column Derivatization (e.g., OPA/FMOC) RP_Sample->RP_Deriv RP_HPLC RP-HPLC Separation RP_Deriv->RP_HPLC RP_Detect UV/Fluorescence Detection RP_HPLC->RP_Detect RP_Data Data Analysis RP_Detect->RP_Data

Workflow for Reversed-Phase HPLC of amino acids.

cluster_HILIC HILIC Workflow HILIC_Sample Sample Preparation HILIC_HPLC HILIC Separation HILIC_Sample->HILIC_HPLC HILIC_Detect Mass Spectrometry Detection HILIC_HPLC->HILIC_Detect HILIC_Data Data Analysis HILIC_Detect->HILIC_Data

Workflow for HILIC analysis of amino acids.

cluster_IEX Ion-Exchange Chromatography Workflow IEX_Sample Sample Preparation IEX_HPLC IEX-HPLC Separation IEX_Sample->IEX_HPLC IEX_Deriv Post-column Derivatization (e.g., Ninhydrin) IEX_HPLC->IEX_Deriv IEX_Detect Visible/Fluorescence Detection IEX_Deriv->IEX_Detect IEX_Data Data Analysis IEX_Detect->IEX_Data

Workflow for Ion-Exchange Chromatography of amino acids.

Conclusion

The choice of an HPLC column for 4-amino acid analysis is a critical decision that significantly impacts the quality and reliability of the results. Reversed-phase HPLC with pre-column derivatization is a highly sensitive and robust method, particularly well-suited for routine analyses using UV or fluorescence detection. Ion-exchange chromatography provides a dependable alternative, especially for complex physiological samples, with the benefit of minimal sample preparation. HILIC is the modern technique of choice for the analysis of underivatized amino acids, offering seamless integration with mass spectrometry and a simplified workflow by omitting the need for derivatization.[1] By carefully considering the specific analytical goals, sample matrix, and available instrumentation, researchers can select the most appropriate column and methodology to achieve accurate and reproducible amino acid quantification.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminoquinaldine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 4-Aminoquinaldine, a compound that requires careful handling due to its potential irritant properties and largely uninvestigated toxicological profile.[1][2] Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety and handling precautions for this compound. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines for this compound

PPE/Handling GuidelineSpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses with side shields.[1]To protect against splashes and dust.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).[1]To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat and appropriate protective clothing.[1]To protect skin from accidental exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH/MSHA-approved respirator may be required for operations with potential for significant dust generation.[1]To avoid inhalation of dust or vapors.
General Hygiene Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.To prevent ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4] The following step-by-step protocol outlines the necessary procedures for its safe collection and disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable container.[5] The container must be compatible with the chemical to prevent any reaction or degradation.[6] Do not mix solid waste with liquid waste.[7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and bench paper, must be considered hazardous waste.[5] Collect these materials in a separate, clearly labeled hazardous waste bag or container.[5]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as hazardous waste.[8] After triple-rinsing, the container may be disposed of according to institutional guidelines, which may allow for disposal in regular trash.[8]

Step 2: Waste Container Labeling

All hazardous waste containers must be properly labeled. The label should include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound".[5]

  • The CAS Number: 6628-04-2.

  • An indication of the hazards (e.g., "Irritant").[2]

  • The name and contact information of the generating laboratory or researcher.

  • The accumulation start date.

Step 3: Waste Storage

Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[6] This area should be:

  • Well-ventilated.[1]

  • Away from incompatible materials, such as strong oxidizing agents.[9]

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment to capture any potential leaks.[7]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5] Provide them with a complete and accurate description of the waste, including its composition and any known hazards. Follow their specific instructions for packaging and collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage cluster_3 Disposal A This compound Waste Generated (Solid, Contaminated Materials, Rinsate) B Is the waste solid or liquid? A->B D Solid Waste (Unused chemical, contaminated labware) B->D Solid E Liquid Waste (Rinsate from empty containers) B->E Liquid C Collect in separate, compatible, and labeled containers. F Store in designated Satellite Accumulation Area (SAA). C->F D->C E->C G Ensure secondary containment. F->G H Contact Environmental Health & Safety (EHS) or licensed waste disposal vendor. G->H I Follow vendor-specific packaging and pickup procedures. H->I J Waste transported for final disposal (e.g., incineration). I->J

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or deactivation of this compound for in-lab disposal. Due to the lack of comprehensive toxicological data, attempting to neutralize this compound without a validated protocol could lead to the generation of unknown and potentially more hazardous byproducts. Therefore, the recommended disposal method is collection by a licensed hazardous waste management service.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific hazardous waste management plan and your EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminoquinaldine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Aminoquinaldine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard and Exposure Summary

This compound is a slightly beige solid that may cause irritation to the eyes, skin, and respiratory tract.[1] Although the toxicological properties of this substance have not been fully investigated, it is classified as a skin and eye irritant.[1][2] In some cases, it may be harmful if swallowed.[2] Therefore, it is imperative to handle this chemical with appropriate caution and personal protective equipment.

ParameterValueSource
Appearance Slightly beige solid[1]
CAS Number 6628-04-2[1]
Molecular Formula C10H10N2[2]
Molecular Weight 158.20 g/mol [2]
Boiling Point 333 °C
Melting Point 162-166 °C
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3

Operational Plan: From Receipt to Use

A systematic workflow is critical to ensure safety and prevent contamination when handling this compound. All procedures involving the solid form of this compound should be conducted in a certified chemical fume hood to control potential dust generation.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure.

ActivityRequired PPE
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
High-Hazard Activities (e.g., potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Weighing the Solid Compound
  • Don the appropriate PPE for moderate-hazard activities.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain airborne particles.

  • Use anti-static weighing paper or a tared, sealed container to minimize dust generation.

  • Carefully transfer the desired amount of this compound.

  • Clean the weighing area and any utensils used immediately after the task is complete.

Preparing Solutions
  • Don the appropriate PPE for moderate-hazard activities.

  • In a chemical fume hood, add the weighed this compound to the desired solvent in a suitable container.

  • Cap the container and mix by swirling or using a magnetic stirrer. Avoid sonication unless necessary, and if so, perform it within the fume hood.

  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be considered hazardous waste. Collect these materials in a separate, clearly labeled hazardous waste bag or container.

Waste Storage
  • Store all hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials.

Final Disposal
  • Arrange for the disposal of all this compound waste through your institution's licensed hazardous waste management service.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Containment Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Post-Experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Proper Labeling Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS Compliance

Caption: Step-by-step workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoquinaldine
Reactant of Route 2
Reactant of Route 2
4-Aminoquinaldine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.